molecular formula C6H8Cl2O2 B7885017 Ethyl succinyl chloride

Ethyl succinyl chloride

Cat. No.: B7885017
M. Wt: 183.03 g/mol
InChI Key: XFKCVVFQGHCLIP-UHFFFAOYSA-N
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Description

Ethyl succinyl chloride is a useful research compound. Its molecular formula is C6H8Cl2O2 and its molecular weight is 183.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylbutanedioyl dichloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Cl2O2/c1-2-4(6(8)10)3-5(7)9/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKCVVFQGHCLIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)Cl)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl Succinyl Chloride from Monoethyl Succinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl succinyl chloride from monoethyl succinate (B1194679), a critical process for the production of various pharmaceutical intermediates and fine chemicals. This compound serves as a key building block in the synthesis of active pharmaceutical ingredients (APIs), including erythromycin (B1671065) ethyl succinate, a macrolide antibiotic with reduced gastrointestinal side effects.[1] Its utility as a reactive acylating agent also makes it a valuable intermediate in broader organic synthesis.[2]

Synthesis Overview

The primary method for synthesizing this compound involves the reaction of monoethyl succinate with a chlorinating agent. While several agents can be used, including phosgene (B1210022) and phosphorus trichloride (B1173362), thionyl chloride (SOCl₂) is generally preferred.[1] Phosgene is highly toxic, and phosphorus trichloride can introduce impurities that are difficult to separate from the final product.[1] Thionyl chloride offers advantages such as high purity, ease of reaction control, and straightforward purification of the product, as the by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed.[1][3]

The overall reaction is as follows:

HOOC-CH₂-CH₂-COOEt + SOCl₂ → ClOC-CH₂-CH₂-COOEt + SO₂ + HCl

A catalyst, such as N,N-dimethylformamide (DMF), can be employed to facilitate the reaction.[4]

Synthesis Workflow and Reaction Mechanism

The synthesis process begins with the preparation of monoethyl succinate, followed by its conversion to this compound and subsequent purification.

G cluster_0 Step 1: Monoethyl Succinate Synthesis cluster_1 Step 2: Acyl Chloride Formation cluster_2 Step 3: Purification succinic_anhydride Succinic Anhydride monoethyl_succinate Monoethyl Succinate succinic_anhydride->monoethyl_succinate Esterification ethanol Anhydrous Ethanol ethanol->monoethyl_succinate monoethyl_succinate_input Monoethyl Succinate thionyl_chloride Thionyl Chloride (SOCl₂) ethyl_succinyl_chloride_crude Crude this compound thionyl_chloride->ethyl_succinyl_chloride_crude Acylation ethyl_succinyl_chloride_crude_input Crude Product monoethyl_succinate_input->ethyl_succinyl_chloride_crude purified_product Pure this compound ethyl_succinyl_chloride_crude_input->purified_product Vacuum Distillation G MES Monoethyl Succinate (R-COOH) Intermediate1 Protonated Chlorosulfite Intermediate MES->Intermediate1 Nucleophilic attack SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Intermediate1 Intermediate2 Acylium Ion Intermediate Intermediate1->Intermediate2 Loss of SO₂ and Cl⁻ Byproducts SO₂ + HCl Intermediate1->Byproducts Product This compound (R-COCl) Intermediate2->Product Attack by Cl⁻

References

An In-depth Technical Guide to Ethyl Succinyl Chloride: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl succinyl chloride, also known by its IUPAC name ethyl 4-chloro-4-oxobutanoate, is a significant chemical intermediate, particularly in the pharmaceutical industry.[1][2] As a bifunctional compound containing both an ester and a highly reactive acyl chloride group, it serves as a versatile building block for the synthesis of more complex molecules.[1] This guide provides a comprehensive overview of its chemical properties, reactivity, and established experimental protocols.

Chemical and Physical Properties

This compound is a clear, colorless to yellow liquid.[3][4] It is characterized by its sensitivity to moisture and has an acrid odor.[5][6] The key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₆H₉ClO₃[3][7]
Molecular Weight 164.59 g/mol [3][7]
CAS Number 14794-31-1[3][7]
Boiling Point 88-90 °C at 11 mmHg[3][5]
Density 1.155 - 1.163 g/mL at 25 °C[3][6]
Refractive Index (n20/D) 1.435 - 1.439[3][8]
Flash Point 84 °C (183.2 °F)[5][6]
Appearance Clear colorless to yellow liquid[3][4]
Solubility Information not widely available, but noted to be moisture sensitive, implying reaction with water.[5]
Vapor Density 5.68[5]

Reactivity and Stability

General Reactivity The reactivity of this compound is dominated by the acyl chloride functional group. Acyl chlorides are highly reactive electrophiles, susceptible to attack by nucleophiles.[9] This reactivity makes this compound an excellent acylating agent in organic synthesis.[1] The reaction generally proceeds via a nucleophilic acyl substitution mechanism.[9]

Stability The compound is stable under recommended storage conditions, which include a dry, cool, and well-ventilated place away from heat, sparks, and open flames.[5][7] It is particularly sensitive to moisture; contact with water leads to hydrolysis.[5][10]

Reaction with Nucleophiles this compound readily reacts with a variety of nucleophiles. The general mechanism involves the addition of the nucleophile to the electrophilic carbonyl carbon, followed by the elimination of the chloride leaving group.[9]

  • Water: It reacts with water (hydrolysis) to form monoethyl succinate (B1194679) and hydrogen chloride gas. This moisture sensitivity necessitates handling under inert and dry conditions.[5][10]

  • Alcohols: Reaction with alcohols yields the corresponding diester and hydrogen chloride.

  • Amines: It reacts with ammonia (B1221849) and primary or secondary amines to form amides.

Incompatible Materials To prevent hazardous reactions, this compound should be kept away from:

  • Bases[5][7]

  • Alcohols[5][7]

  • Oxidizing agents[7][11]

  • Metals[5][12]

Hazardous Decomposition Under fire conditions or through thermal decomposition, it can release irritating and toxic gases, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas.[4][12]

Experimental Protocols

Synthesis of this compound The most common laboratory and industrial synthesis of this compound involves the reaction of monoethyl succinate with a chlorinating agent, typically thionyl chloride (SOCl₂).[4][13][14] Phosgene and phosphorus trichloride (B1173362) can also be used, but thionyl chloride is often preferred due to safety and efficiency.[13]

Detailed Protocol using Thionyl Chloride:

  • Reactant Charging: To a suitable reaction vessel (e.g., a three-necked flask equipped with a stirrer and a dropping funnel), add monoethyl succinate.[13]

  • Addition of Thionyl Chloride: While maintaining the reaction temperature between 25-30 °C, add thionyl chloride dropwise.[13][14] The molar ratio of monoethyl succinate to thionyl chloride is typically in the range of 1:2.0 to 1:2.5.[13]

  • Reaction: After the addition is complete, heat the mixture. The temperature is generally controlled between 80-100 °C.[13][14] The reaction is considered complete when the evolution of gas (SO₂ and HCl) ceases.[13] It is crucial to use a system to absorb these acidic gases, such as a sodium hydroxide (B78521) solution trap.[13]

  • Purification: Following the reaction, the crude product is purified by distillation under reduced pressure.[13] The fraction boiling at 87-90 °C at a pressure of 11 mmHg is collected as the final product, this compound.[3][14]

Visualizations

The following diagrams illustrate the synthesis pathway and the general reactivity of this compound.

synthesis_workflow succinic_anhydride Succinic Anhydride monoethyl_succinate Monoethyl Succinate succinic_anhydride->monoethyl_succinate Ring Opening Esterification ethanol Ethanol ethanol->monoethyl_succinate ethyl_succinyl_chloride This compound monoethyl_succinate->ethyl_succinyl_chloride Chlorination thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->ethyl_succinyl_chloride

Caption: Synthesis workflow for this compound.

reactivity_pathway esc This compound acid Monoethyl Succinate esc->acid Hydrolysis diester Diester Product esc->diester Esterification amide Amide Product esc->amide Amidation water Water (H₂O) water->esc Nucleophilic Attack alcohol Alcohol (R'OH) alcohol->esc Nucleophilic Attack amine Amine (R'NH₂) amine->esc Nucleophilic Attack hcl HCl acid->hcl diester->hcl amide->hcl

Caption: Reactivity of this compound with nucleophiles.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] A primary application is in the production of erythromycin (B1671065) ethylsuccinate, an antibiotic that offers improved gastrointestinal tolerance compared to erythromycin.[13] It is also utilized in the synthesis of intermediates for other drugs, such as rosuvastatin.[13] The consistent demand for these medications ensures the continued importance of this compound in the pharmaceutical market.[13]

References

An In-depth Technical Guide to Ethyl Succinyl Chloride (CAS 14794-31-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl succinyl chloride (CAS 14794-31-1), a key reagent in organic synthesis, particularly within the pharmaceutical and fine chemical industries. This document outlines its chemical and physical properties, spectroscopic data, synthesis, and reactivity, with a focus on its application in the development of therapeutic compounds.

Physicochemical Properties

This compound is a reactive acyl chloride derivative of succinic acid. It typically presents as a colorless to pale yellow liquid with a pungent odor. Its bifunctional nature, containing both an acyl chloride and an ester group, makes it a versatile building block in organic synthesis.

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValue
CAS Number 14794-31-1
Molecular Formula C₆H₉ClO₃
Molecular Weight 164.59 g/mol
Appearance Clear colorless to yellow liquid
Boiling Point 88-90 °C at 11 mmHg
Density 1.155 g/mL at 25 °C
Refractive Index (n20/D) 1.437
Flash Point 84 °C (183.2 °F)
Solubility Soluble in organic solvents like chloroform, ethyl acetate, dichloromethane, and ether. Reacts with water and alcohols.
Stability Stable under normal temperatures and pressures, but is moisture sensitive.

Synonyms: 3-(Ethoxycarbonyl)propanoyl chloride, Ethyl 4-chloro-4-oxobutyrate, 3-Carbethoxypropionyl chloride, Succinic acid monoethyl ester chloride.

Spectroscopic Data

The structural identity of this compound can be confirmed through various spectroscopic techniques. A summary of the available data is presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Chemical Shift (δ ppm) Multiplicity Integration Assignment
1.25Triplet3H-CH₃
2.75Triplet2H-CH₂-C(=O)O-
3.25Triplet2H-CH₂-C(=O)Cl
4.15Quartet2H-O-CH₂-
¹³C NMR Chemical Shift (δ ppm) Assignment
14.1-CH₃
28.0-CH₂-C(=O)O-
42.8-CH₂-C(=O)Cl
60.5-O-CH₂-
172.8-C(=O)O-
209.1-C(=O)Cl
Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.

Functional Group Vibrational Mode Absorption Peak (cm⁻¹)
C=O (Ester)Stretching~1734
C=O (Acyl Chloride)Stretching~1715
C-OStretching~1181
Mass Spectrometry (MS)

Mass spectrometry data can be used to confirm the molecular weight of this compound.

Technique Value
Molecular Ion (M+) 164.02

Synthesis and Reactivity

This compound is a valuable intermediate due to the high reactivity of the acyl chloride group, which makes it a potent electrophile and an excellent acylating agent.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of monoethyl succinate (B1194679) with thionyl chloride.

G Synthesis of this compound cluster_reactants Reactants cluster_products Products Monoethyl Succinate Monoethyl Succinate Reaction Reaction Monoethyl Succinate->Reaction Thionyl Chloride Thionyl Chloride Thionyl Chloride->Reaction This compound This compound Sulfur Dioxide Sulfur Dioxide Hydrogen Chloride Hydrogen Chloride Reaction->this compound Reaction->Sulfur Dioxide Byproduct Reaction->Hydrogen Chloride Byproduct

Synthesis of this compound.

Reactivity

The acyl chloride functionality allows this compound to readily participate in nucleophilic acyl substitution reactions. It reacts vigorously with water and alcohols, releasing hydrochloric acid. It is also sensitive to bases. Due to its reactivity, it must be handled with care in a moisture-free environment.

Applications in Drug Development and Organic Synthesis

This compound is a crucial building block for the synthesis of Active Pharmaceutical Ingredients (APIs). Its ability to introduce an ethyl succinyl group is leveraged in the development of various therapeutic compounds.

Role as a Pharmaceutical Intermediate

It serves as a key raw material in the production of various pharmaceutical intermediates. For example, it is used in the synthesis of intermediates for drugs such as rosuvastatin (B1679574) and phenylephrine.

General Reaction Workflow

The use of this compound in acylation reactions generally follows a standard laboratory workflow.

G General Experimental Workflow for Acylation Start Start Setup Setup Reaction Vessel (Inert Atmosphere) Start->Setup Add_Substrate Add Substrate and Solvent Setup->Add_Substrate Cool Cool Reaction Mixture Add_Substrate->Cool Add_ESC Add this compound (Dropwise) Cool->Add_ESC React Stir at Controlled Temperature Add_ESC->React Quench Quench Reaction React->Quench Workup Aqueous Workup (Extraction) Quench->Workup Dry Dry Organic Layer Workup->Dry Purify Purify Product (e.g., Chromatography) Dry->Purify Analyze Analyze Product (NMR, MS, etc.) Purify->Analyze End End Analyze->End

General Experimental Workflow for Acylation.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are cited experimental protocols for the synthesis of this compound and its use in a nickel-catalyzed cross-coupling reaction.

Synthesis of this compound from Monoethyl Succinate

This protocol is adapted from a patented method.

Materials:

  • Monoethyl succinate

  • Thionyl chloride

  • Reaction vessel with a stirrer and reflux condenser

Procedure:

  • Charge the reactor with monoethyl succinate.

  • While maintaining the reaction temperature at 25-30 °C, add thionyl chloride dropwise. The molar ratio of monoethyl succinate to thionyl chloride should be approximately 1:2.5.

  • After the addition is complete, heat the mixture to 80-100 °C.

  • Continue heating until the evolution of gas ceases, indicating the completion of the reaction.

  • The crude product is then purified by vacuum distillation, collecting the fraction at 87-90 °C / 11 mmHg to yield pure this compound.

Nickel-Catalyzed Synthesis of Ketones using this compound

This protocol describes a nickel-catalyzed cross-coupling of an alkyl halide with this compound.

Materials:

Procedure:

  • In a four-necked 500-mL jacketed reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, charge nickel(II) chloride ethylene glycol dimethyl ether complex, 4,4'-di-tert-butyl-2,2'-dipyridyl, and manganese powder.

  • Evacuate and backfill the system with nitrogen three times.

  • Add anhydrous N,N-dimethylacetamide and stir the mixture for 1 hour under a nitrogen flow.

  • Cool the reaction mixture to an internal temperature of 0-2 °C.

  • Successively add 1-iodooctane and this compound via an addition funnel.

  • Vigorously stir the reaction mixture at 0-2 °C for 14 hours, then allow it to warm to room temperature and stir for an additional 3-6 hours.

  • Dilute the reaction mixture with a 1:1 mixture of hexanes/methyl tert-butyl ether.

  • Filter the mixture through a celite bed to remove solids.

  • The filtrate is then subjected to an aqueous workup and the product is isolated and purified.

Safety and Handling

This compound is a corrosive and combustible liquid that causes severe skin burns and eye damage. It is also moisture-sensitive.

Precautionary Measures:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Keep away from heat, sparks, and open flames.

  • Store in a tightly closed container in a cool, dry place away from incompatible substances such as bases, alcohols, and metals.

  • In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

Always consult the Safety Data Sheet (SDS) before handling this chemical.

An In-depth Technical Guide to the Synthesis of Ethyl Succinyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for ethyl succinyl chloride, a significant intermediate in the pharmaceutical and fine chemical industries.[1] The synthesis predominantly involves a two-step process, commencing with the formation of monoethyl succinate (B1194679), which is subsequently chlorinated. This document details the starting materials, experimental protocols, and quantitative data associated with these synthetic pathways.

Core Synthetic Pathway

The most prevalent and industrially significant method for synthesizing this compound begins with the esterification of succinic anhydride (B1165640) with absolute ethanol (B145695) to produce monoethyl succinate (also known as ethyl hydrogen succinate).[1][2][3][4] This intermediate is then subjected to chlorination, typically using thionyl chloride, to yield the final product.[1][5]

Logical Relationship of the Synthesis

cluster_step1 Step 1: Esterification cluster_step2 Step 2: Chlorination succinic_anhydride Succinic Anhydride monoethyl_succinate Monoethyl Succinate succinic_anhydride->monoethyl_succinate ethanol Absolute Ethanol ethanol->monoethyl_succinate ethyl_succinyl_chloride This compound monoethyl_succinate->ethyl_succinyl_chloride thionyl_chloride Thionyl Chloride thionyl_chloride->ethyl_succinyl_chloride

Caption: Two-step synthesis of this compound.

Starting Materials and Reagents

The primary starting materials and reagents required for the synthesis are outlined below.

Material Role Key Considerations
Succinic AnhydrideStarting MaterialThe purity of succinic anhydride can affect the yield and purity of the final product.
Absolute EthanolReactantAnhydrous conditions are important to prevent unwanted side reactions.
Thionyl ChlorideChlorinating AgentOften used in excess to ensure complete conversion of the carboxylic acid. It is a toxic and corrosive substance that must be handled with appropriate safety precautions.[6]
Strong Acid Cation Exchange ResinCatalyst (Optional)Can be used to catalyze the initial esterification reaction.[7]
Dichloromethane (B109758)Solvent (Optional)Can be used as a solvent in the chlorination step.[8]
N,N-Dimethylformamide (DMF)Catalyst (Optional)Can be used to catalyze the chlorination reaction.[8]

Experimental Protocols

This section details the experimental procedures for the two-step synthesis of this compound.

Step 1: Synthesis of Monoethyl Succinate

This step involves the ring-opening of succinic anhydride with ethanol.

Protocol 1: Direct Reflux

  • In a 250 ml three-necked flask equipped with a condenser, add 10 g (0.1 mol) of succinic anhydride.[1]

  • Add a specified amount of absolute ethanol.[1]

  • Heat the mixture to reflux at 80°C for 1 hour.[1]

  • After cooling slightly, evaporate the excess ethanol under reduced pressure to obtain monoethyl succinate.[1]

Protocol 2: Catalyzed Reaction

  • In a reactor, combine succinic anhydride, absolute ethanol, and a strong acid styrene-based cation exchange resin (20-25% of the mass of succinic anhydride).[7] The molar ratio of succinic anhydride to anhydrous ethanol should be between 1:2.0 and 1:2.5.[1]

  • Heat the mixture to 100 ± 2°C and maintain this temperature for 3-4 hours.[1]

  • Monitor the reaction completion using gas chromatography.[1]

  • Once complete, stop the reaction and filter the hot solution to remove the resin.[1]

  • Allow the filtrate to cool to room temperature. If a solid precipitates, filter again.[1]

  • Remove water and ethanol from the filtrate under reduced pressure.[1]

  • Collect the fraction between 146-149°C under a vacuum of 2.27 kPa to obtain pure monoethyl succinate.[1]

Step 2: Synthesis of this compound

This step converts the carboxylic acid group of monoethyl succinate into an acyl chloride.

Protocol 1: Reaction with Thionyl Chloride

  • Add a specific amount of monoethyl succinate to a 250 mL three-necked flask equipped with a stirrer and a constant pressure dropping funnel.[1]

  • Dropwise, add thionyl chloride. The molar ratio of monoethyl succinate to thionyl chloride is typically between 1:2.0 and 1:2.5.[1][7]

  • Control the reaction temperature between 25-30°C during the addition.[1]

  • Heat the mixture in a water bath, controlling the temperature between 30-60°C, until no more gas is released.[1]

  • Alternatively, after the addition of thionyl chloride at 60°C, the temperature can be raised to 95°C and the reaction continued for 3 hours.[1]

  • Absorb the evolved SO2 and HCl gases using an aqueous NaOH solution.[1]

  • After the reaction is complete, evaporate the excess thionyl chloride under reduced pressure.[1]

  • Collect the fraction at 87-90°C/1 mmHg or 91-92°C/133.32 Pa via vacuum distillation to obtain this compound.[1]

Protocol 2: Dichloromethane as Solvent

  • To a reaction flask, add monoethyl succinate (116.8 g, 0.8 mol), dichloromethane (300 mL), and thionyl chloride (104 g, 0.88 mol).[8]

  • Add N,N-dimethylformamide (0.8 g) under a nitrogen atmosphere.[8]

  • Heat the mixture to reflux at 38°C and stir for 5 hours.[8]

  • Upon completion, a dichloromethane solution of this compound is obtained.[8]

Quantitative Data

The following tables summarize the quantitative data from various reported synthetic methods.

Table 1: Synthesis of Monoethyl Succinate
Method Reactants & Molar Ratio Catalyst Temperature (°C) Time (h) Yield (%) Purity (%)
Catalyzed[7]Succinic anhydride:Ethanol (1:2.0)Strong acid cation exchange resin1003.571.499.5 (GC)
Catalyzed[7]Succinic anhydride:Ethanol (1:2.5)Strong acid cation exchange resin100 ± 2471.499.5 (GC)
Table 2: Synthesis of this compound
Method Reactants & Molar Ratio Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
Thionyl Chloride[7]Monoethyl succinate:Thionyl chloride (1:2.0)None90Until no gas evolves95.799.2 (GC)
Thionyl Chloride[7]Monoethyl succinate:Thionyl chloride (1:2.3)None100Until no gas evolves96.499.6 (GC)
Thionyl Chloride[7]Monoethyl succinate:Thionyl chloride (1:2.5)None100Until no gas evolves96.199.4 (GC)
Thionyl Chloride/DMF[8]Monoethyl succinate:Thionyl chloride (1:1.1)Dichloromethane38595Not specified

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

start Start esterification Esterification: Succinic Anhydride + Ethanol start->esterification evaporation1 Evaporation of Excess Ethanol esterification->evaporation1 monoethyl_succinate_crude Crude Monoethyl Succinate evaporation1->monoethyl_succinate_crude chlorination Chlorination: + Thionyl Chloride monoethyl_succinate_crude->chlorination evaporation2 Evaporation of Excess Thionyl Chloride chlorination->evaporation2 distillation Vacuum Distillation evaporation2->distillation final_product Pure this compound distillation->final_product end End final_product->end

References

An In-depth Technical Guide to the Physical Properties of Ethyl 4-chloro-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-chloro-4-oxobutyrate, also known by synonyms such as Ethyl succinyl chloride and β-Carbethoxypropionyl chloride, is a bifunctional chemical compound with the linear formula ClCOCH₂CH₂CO₂C₂H₅.[1][2] It belongs to the class of acyl chlorides and esters, making it a valuable reagent in organic synthesis. Its utility has been demonstrated in the synthesis of polymer-supported bifunctional catalysts, succinimidyl esters of benzo(a)pyrene, and succinate (B1194679) prodrugs of curcuminoids.[2] This document provides a comprehensive overview of its core physical properties, experimental protocols for their determination, and a logical framework for understanding its chemical nature.

Quantitative Physical Properties

The physical characteristics of Ethyl 4-chloro-4-oxobutyrate have been determined through various analytical methods. A summary of these key quantitative data is presented below for ease of reference and comparison.

PropertyValueConditions
Molecular Weight 164.59 g/mol
Density 1.155 g/mLat 25 °C
Boiling Point 88-90 °Cat 11 mmHg
Refractive Index 1.437at 20 °C (n20/D)
Flash Point 84 °C (183.2 °F)Closed Cup
Form Liquid
Assay 94%

Data sourced from references[1][2].

Experimental Protocols

The determination of the physical properties tabulated above follows standardized laboratory procedures. Below are detailed methodologies for key experiments.

1. Determination of Boiling Point at Reduced Pressure

  • Objective: To determine the boiling point of Ethyl 4-chloro-4-oxobutyrate under vacuum, which is necessary due to its potential for decomposition at atmospheric boiling temperature.

  • Apparatus: A distillation apparatus equipped with a vacuum pump, a manometer to measure pressure, a heating mantle, a distillation flask, a condenser, and a receiving flask. A thermometer is placed to measure the vapor temperature.

  • Procedure:

    • The liquid is placed in the distillation flask along with boiling chips to ensure smooth boiling.

    • The apparatus is assembled and sealed to be airtight.

    • The vacuum pump is started, and the pressure inside the apparatus is lowered to the desired level (e.g., 11 mmHg) as measured by the manometer.

    • The heating mantle is turned on, and the liquid is heated gently.

    • The temperature at which the liquid boils and a steady stream of condensate is observed in the condenser is recorded as the boiling point at that specific pressure.

2. Measurement of Density

  • Objective: To determine the mass per unit volume of the substance.

  • Apparatus: A pycnometer (a flask of a specific, accurately known volume), a balance accurate to ±0.001 g, and a constant-temperature bath.

  • Procedure:

    • The empty pycnometer is cleaned, dried, and its mass is accurately weighed.

    • The pycnometer is filled with the sample liquid, ensuring no air bubbles are trapped.

    • The filled pycnometer is placed in a constant-temperature bath set to 25 °C until it reaches thermal equilibrium.

    • The volume is adjusted precisely to the pycnometer's calibration mark, and any excess liquid is carefully removed from the outside.

    • The filled pycnometer is weighed again.

    • The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

3. Determination of Refractive Index

  • Objective: To measure the extent to which light is bent when it passes through the liquid, which is a characteristic property.

  • Apparatus: An Abbe refractometer, a constant-temperature water circulator, a light source (typically a sodium D-line source), and a sample of the liquid.

  • Procedure:

    • The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

    • The temperature of the refractometer's prisms is maintained at 20 °C using the circulating water bath.

    • A few drops of Ethyl 4-chloro-4-oxobutyrate are placed on the surface of the measuring prism.

    • The prisms are closed, and the light source is positioned.

    • While looking through the eyepiece, the controls are adjusted until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

    • The refractive index is read directly from the instrument's scale.

Logical Relationships and Chemical Classification

To understand the reactivity and function of Ethyl 4-chloro-4-oxobutyrate, it is essential to visualize its position within the hierarchy of organic compounds and its key reactive sites.

G cluster_classification Chemical Classification cluster_reactivity Key Reactive Sites Organic_Compound Organic Compound Bifunctional_Compound Bifunctional Compound Organic_Compound->Bifunctional_Compound Acyl_Chloride Acyl Chloride (-COCl) Bifunctional_Compound->Acyl_Chloride Ester Ester (-COOR) Bifunctional_Compound->Ester Ethyl_4_chloro_4_oxobutyrate Ethyl 4-chloro-4-oxobutyrate Acyl_Chloride->Ethyl_4_chloro_4_oxobutyrate Ester->Ethyl_4_chloro_4_oxobutyrate Nucleophilic_Attack_Acyl Nucleophilic Acyl Substitution Ethyl_4_chloro_4_oxobutyrate->Nucleophilic_Attack_Acyl at Acyl Chloride Nucleophilic_Attack_Ester Nucleophilic Acyl Substitution (e.g., Saponification) Ethyl_4_chloro_4_oxobutyrate->Nucleophilic_Attack_Ester at Ester

Caption: Chemical classification and reactivity of Ethyl 4-chloro-4-oxobutyrate.

Safety and Handling

Ethyl 4-chloro-4-oxobutyrate is classified as a corrosive substance.[1] It causes severe skin burns and eye damage.[3][4] It is also a combustible liquid.[3] Therefore, appropriate personal protective equipment, including faceshields, gloves, and suitable respirators, must be worn when handling this chemical.[1] It should be stored in a cool, dry, and well-ventilated area, away from heat and open flames, at a temperature between 2-8°C.[1][2] The compound is sensitive to moisture.[4] In case of fire, carbon dioxide, dry chemical, or foam are suitable extinguishing agents.[5] Upon combustion, it may produce highly toxic HCl gas.[3]

References

An In-depth Technical Guide to Ethyl Succinyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl succinyl chloride, a significant chemical intermediate in organic and pharmaceutical chemistry. It details the molecule's structural and physicochemical properties, outlines key experimental protocols for its synthesis, and illustrates its structure and reaction pathway through clear, specified diagrams.

Physicochemical and Structural Data

This compound, also known by its IUPAC name ethyl 4-chloro-4-oxobutanoate, is a reactive compound widely used as a building block in the synthesis of more complex molecules.[1][2] Its utility stems from the presence of two distinct reactive sites: an acyl chloride and an ester group. The compound is a colorless to light yellow liquid and is sensitive to moisture.[1][3][4][5][6][7]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C₆H₉ClO₃[1][3][4][5][8]
Molecular Weight 164.59 g/mol [3][4][5][8][9]
CAS Number 14794-31-1[3][4][5][8]
Appearance Clear colorless to yellow liquid[1][3][4][5][6]
Boiling Point 88-90 °C @ 11 mmHg[3][4][5][8]
Density 1.155 g/mL at 25 °C[4][5][10]
Refractive Index n20/D 1.437[1][4][5]
Flash Point 84 °C (184 °F)[5][7][8]
Solubility Soluble in Chloroform, Ethyl Acetate[6]
Storage Conditions Store at 2-8°C under inert gas; Moisture Sensitive[5][7][10]

Molecular Structure

The structure of this compound features a four-carbon chain with an ethyl ester at one end and an acyl chloride at the other. This bifunctional nature allows for selective reactions and makes it a versatile reagent in organic synthesis.

Caption: Molecular structure of this compound.

Experimental Protocols: Synthesis

The most common method for synthesizing this compound is through the reaction of monoethyl succinate (B1194679) with a chlorinating agent, typically thionyl chloride (SOCl₂).[4][11][12] Below are detailed protocols derived from established procedures.

Protocol 1: Synthesis using Thionyl Chloride in Dichloromethane (B109758) [4][6]

  • Objective: To synthesize this compound from monoethyl succinate using thionyl chloride as the chlorinating agent and dichloromethane as the solvent.

  • Materials:

    • Monoethyl succinate (116.8 g, 0.8 mol)

    • Thionyl chloride (104 g, 0.88 mol)

    • Dichloromethane (300 mL)

    • N,N-dimethylformamide (DMF) (0.8 g, catalytic amount)

    • Reaction flask equipped with a reflux condenser and nitrogen inlet

  • Procedure:

    • To a reaction flask, add monoethyl succinate, dichloromethane, and thionyl chloride.

    • Under a nitrogen atmosphere, add the catalytic amount of N,N-dimethylformamide.

    • Heat the mixture to reflux (approximately 38°C) and maintain stirring for 5 hours.

    • Monitor the reaction until completion (e.g., cessation of gas evolution).

    • Upon completion, the resulting solution of this compound in dichloromethane is obtained. The product can be purified by distillation under reduced pressure.[11][12]

  • Expected Yield: Approximately 95% (124 g).[4]

Protocol 2: Solvent-Free Synthesis with Thionyl Chloride [11][12]

  • Objective: To prepare this compound by direct reaction of monoethyl succinate with excess thionyl chloride without an additional solvent.

  • Materials:

    • Monoethyl succinate (e.g., 127.2 g, 0.714 mol)

    • Thionyl chloride (e.g., 104 mL, 1.428 mol; molar ratio of ~2:1 to the substrate)

    • Reaction flask with a dropping funnel and condenser

  • Procedure:

    • Add monoethyl succinate to the reaction flask.

    • While maintaining the reaction temperature between 25-30°C, add thionyl chloride dropwise.

    • After the addition is complete, heat the mixture to 80-100°C.

    • Continue heating until the evolution of gas (SO₂ and HCl) ceases, indicating the reaction is complete.

    • Stop heating and allow the mixture to cool.

    • Purify the crude product by vacuum distillation, collecting the fraction at 87-90°C / 11 mmHg.

  • Expected Yield: 95-97%.[11]

Synthesis Workflow

The synthesis of this compound from succinic anhydride (B1165640) involves a two-step process. First, succinic anhydride is reacted with ethanol (B145695) to form monoethyl succinate. Second, the monoethyl succinate is chlorinated using thionyl chloride.

synthesis_workflow cluster_step2 Step 2: Chlorination succinic_anhydride Succinic Anhydride monoethyl_succinate Monoethyl Succinate succinic_anhydride->monoethyl_succinate Reaction ethyl_succinyl_chloride This compound monoethyl_succinate:e->ethyl_succinyl_chloride:w Reaction ethanol Ethanol thionyl_chloride Thionyl Chloride (SOCl₂)

Caption: General two-step synthesis pathway for this compound.

Applications in Research and Development

This compound is a key intermediate in the synthesis of various high-value chemicals. Its applications include:

  • Pharmaceutical Synthesis: It serves as a precursor for active pharmaceutical ingredients (APIs).[2] For example, it has been used in the synthesis of succinate prodrugs of curcuminoids and as an intermediate for erythromycin (B1671065) ethylsuccinate.[4][9]

  • Polymer Chemistry: It is used to create polymer-supported bifunctional catalysts.[4][6]

  • Organic Synthesis: It acts as a building block for creating succinimidyl esters, such as the succinimidyl ester of benzo(a)pyrene.[4][6]

This guide provides foundational information for professionals working with this compound. For safety and handling information, always consult the appropriate Safety Data Sheet (SDS).

References

The Acyl Chloride Functionality: A Cornerstone of Modern Organic Synthesis for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Acyl chlorides, also known as acid chlorides, are a highly reactive and versatile class of organic compounds characterized by the -COCl functional group. Their pronounced electrophilicity, stemming from the inductive effects of both the oxygen and chlorine atoms on the carbonyl carbon, renders them susceptible to nucleophilic attack and makes them powerful intermediates in a vast array of organic transformations. This reactivity has positioned acyl chlorides as indispensable tools in the synthesis of complex molecules, particularly within the pharmaceutical industry where the efficient construction of amides, esters, and ketones is paramount.

Preparation of Acyl Chlorides

The most common and direct method for the synthesis of acyl chlorides is the substitution of the hydroxyl group of a carboxylic acid using a chlorinating agent. Several reagents are routinely employed, with the choice often depending on the scale of the reaction, the sensitivity of the substrate, and the desired purity of the final product.

Common Chlorinating Agents

The primary reagents for the synthesis of acyl chlorides from carboxylic acids are thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus chlorides such as phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅).

  • Thionyl Chloride (SOCl₂): This is a widely used reagent due to its affordability and the convenient formation of gaseous byproducts (SO₂ and HCl), which simplifies product purification. The reaction can be catalyzed by N,N-dimethylformamide (DMF).

  • Oxalyl Chloride ((COCl)₂): While more expensive than thionyl chloride, oxalyl chloride is often preferred for its milder reaction conditions (often at room temperature) and the formation of gaseous byproducts (CO, CO₂, and HCl). It is particularly useful for synthesizing acid-sensitive acyl chlorides. A catalytic amount of DMF is typically used.

  • Phosphorus Pentachloride (PCl₅): This solid reagent reacts readily with carboxylic acids at room temperature to produce the corresponding acyl chloride and phosphoryl chloride (POCl₃).

  • Phosphorus Trichloride (PCl₃): This liquid reagent also converts carboxylic acids to acyl chlorides, with phosphorous acid (H₃PO₃) as a byproduct.

Quantitative Comparison of Synthetic Methods

The choice of chlorinating agent can significantly impact the yield and purity of the resulting acyl chloride. The following table summarizes typical yields for the synthesis of (4-Methylphenoxy)acetyl chloride from (4-Methylphenoxy)acetic acid using thionyl chloride and oxalyl chloride.

ParameterThionyl ChlorideOxalyl Chloride
Typical Yield 85-92%Generally high
Purity >95% after distillationHigh, often used without further purification
Reaction Temperature Reflux (40-80°C)Room Temperature
Reaction Time 3-6 hours1.5-5 hours
Catalyst None required (sometimes DMF or pyridine)Catalytic N,N-Dimethylformamide (DMF)
Byproducts SO₂, HCl (gaseous)CO, CO₂, HCl (gaseous)
Data sourced from a comparative guide on the synthesis of (4-Methylphenoxy)acetyl chloride.
Experimental Protocols

Synthesis of (4-Methylphenoxy)acetyl chloride using Thionyl Chloride

  • To (4-Methylphenoxy)acetic acid (1 equivalent) in a round-bottom flask, add an excess of thionyl chloride (2 to 5 equivalents), either neat or in a dry, inert solvent like dichloromethane (B109758) (DCM) or toluene.

  • Heat the mixture to reflux (40-80°C) for 3-6 hours, or until the evolution of gaseous HCl ceases.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The crude (4-Methylphenoxy)acetyl chloride can be purified by fractional distillation to achieve >95% purity.

Synthesis of Benzoyl Chloride using Oxalyl Chloride

  • In a 250 mL two-neck round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve benzoic acid (8 mmol) in 100 mL of dichloromethane (CH₂Cl₂).

  • To the stirred solution at room temperature, add oxalyl chloride (16 mmol) and 2 drops of N,N-dimethylformamide (DMF).

  • Stir the mixture at room temperature for 1 hour.

  • Concentrate the resulting mixture under reduced pressure to afford benzoyl chloride quantitatively.

Key Reactions of Acyl Chlorides

The high reactivity of the acyl chloride functional group allows for its facile conversion into a variety of other functional groups through nucleophilic acyl substitution. The general mechanism involves the initial nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond.

Reaction_Mechanisms cluster_synthesis Acyl Chloride Synthesis cluster_reactions Key Reactions of Acyl Chlorides cluster_mechanism General Nucleophilic Acyl Substitution Mechanism Carboxylic_Acid Carboxylic Acid (R-COOH) Acyl_Chloride Acyl Chloride (R-COCl) Carboxylic_Acid->Acyl_Chloride + SOCl₂ or (COCl)₂ Acyl_Chloride_R Acyl Chloride (R-COCl) Ester Ester (R-COOR') Acyl_Chloride_R->Ester + Alcohol (R'-OH) Amide Amide (R-CONR'R'') Acyl_Chloride_R->Amide + Amine (R'R''NH) Ketone Aryl Ketone (Ar-COR) Acyl_Chloride_R->Ketone + Arene (Ar-H) + AlCl₃ (Friedel-Crafts) Start Acyl Chloride + Nucleophile (Nu-H) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Product Substituted Product (R-CONu) + HCl Intermediate->Product Elimination of Cl⁻

Reaction pathways for acyl chloride synthesis and subsequent transformations.
Amide Synthesis (Aminolysis)

The reaction of an acyl chloride with ammonia (B1221849), a primary amine, or a secondary amine is a rapid and efficient method for the formation of primary, secondary, and tertiary amides, respectively. This reaction is of particular importance in the synthesis of pharmaceuticals, as the amide bond is a key structural motif in many drug molecules. The reaction is typically carried out in the presence of a base, such as excess amine or a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. This is often referred to as the Schotten-Baumann reaction condition.

Experimental Protocol: Synthesis of Benzamide (B126) from Benzoyl Chloride

  • In a conical flask, place a mixture of 5 mL of concentrated ammonia and 5 mL of water.

  • Add 2 mL (2.4 g) of benzoyl chloride to the flask, stopper it, and shake vigorously. The reaction is exothermic, and the flask may become warm.

  • Continue shaking for approximately 15 minutes, by which time the oily benzoyl chloride should have reacted completely.

  • Filter the resulting fine flakes of benzamide.

  • Wash the product with cold water.

  • Recrystallize the benzamide from hot water to yield colorless crystals. A typical yield is around 1.5 g.

Ester Synthesis (Alcoholysis)

Acyl chlorides react readily with alcohols to form esters. This reaction is often faster and more efficient than the Fischer esterification of carboxylic acids with alcohols. The reaction proceeds smoothly at room temperature and is typically carried out in the presence of a non-nucleophilic base like pyridine to scavenge the HCl produced.

Experimental Protocol: Un-catalyzed Esterification of Benzyl (B1604629) Alcohol with Acetyl Chloride

  • In a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, place benzyl alcohol (10 mmol).

  • Slowly add acetyl chloride (20 mmol) to the alcohol through the side neck of the flask.

  • Attach a reflux condenser to the flask and circulate ice-cold water through it to trap the generated HCl fumes.

  • Stir the reaction mixture continuously for 1 hour.

  • The product, benzyl acetate, can be isolated by simple distillation, with a reported yield of 98%.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. The reaction involves treating an aromatic compound with an acyl chloride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The electrophile in this reaction is a resonance-stabilized acylium ion, which is generated by the reaction of the acyl chloride with the Lewis acid.

Experimental Protocol: Friedel-Crafts Acylation of an Aromatic Compound

  • In a 100 mL round-bottom flask equipped with a stir bar, Claisen head, addition funnel, and reflux condenser, place anhydrous aluminum chloride (0.055 mol, 1.1 equiv.) and 15 mL of methylene (B1212753) chloride.

  • Cool the mixture to 0°C in an ice/water bath.

  • Add a solution of acetyl chloride (0.055 mol, 1.1 equiv.) in 10 mL of methylene chloride dropwise over 10 minutes using the addition funnel.

  • After the addition is complete, add the aromatic compound (0.050 mol) as a solution in 10 mL of methylene chloride in the same manner.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • After stirring for an additional 15 minutes, carefully pour the reaction mixture into a beaker containing approximately 25 g of ice and 15 mL of concentrated HCl.

  • Transfer the mixture to a separatory funnel and collect the organic layer.

  • Extract the aqueous layer with 20 mL of methylene chloride.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, and dry over anhydrous MgSO₄.

  • Remove the solvent by rotary evaporation, and purify the product by distillation if necessary.

Spectroscopic Characterization of Acyl Chlorides

The identification and characterization of acyl chlorides are routinely performed using various spectroscopic techniques.

Spectroscopic TechniqueCharacteristic SignalTypical Range / ValueNotes
Infrared (IR) Spectroscopy C=O Stretch1790-1815 cm⁻¹ (Aliphatic)The high frequency is a key identifier. Conjugation lowers the frequency to ~1770 cm⁻¹.
¹³C NMR Spectroscopy Carbonyl Carbon (C=O)160-180 ppmThe chemical shift is in the region of carboxylic acid derivatives, less downfield than ketones or aldehydes (~200 ppm).
¹H NMR Spectroscopy α-Protons (-CH-C=O)2.0-2.7 ppmProtons on the carbon adjacent to the carbonyl are deshielded.

Applications in Drug Development

The versatility of acyl chlorides makes them crucial building blocks in the synthesis of active pharmaceutical ingredients (APIs). Their ability to readily form amide and ester bonds is fundamental to constructing the complex molecular architectures of many modern drugs.

Targeted Covalent Inhibitors (TCIs)

Targeted covalent inhibitors are a class of drugs that form a covalent bond with their biological target, leading to irreversible inhibition. This can result in enhanced potency and prolonged duration of action. Acyl chlorides can be incorporated into the structure of a TCI as a "warhead" that reacts with a nucleophilic amino acid residue (such as cysteine, serine, or lysine) in the active site of the target protein.

TCI_Design_Workflow Start Identify Protein Target and Nucleophilic Residue Ligand_Design Design Non-covalent Binding Moiety Start->Ligand_Design Warhead_Selection Select Acyl Chloride as Electrophilic Warhead Ligand_Design->Warhead_Selection Synthesis Synthesize TCI Precursor (e.g., Carboxylic Acid) Warhead_Selection->Synthesis Acylation Convert to Acyl Chloride (e.g., using SOCl₂) Synthesis->Acylation Final_TCI Final TCI Molecule Acylation->Final_TCI Biological_Testing In vitro and in vivo Biological Evaluation Final_TCI->Biological_Testing

Workflow for designing targeted covalent inhibitors using acyl chlorides.
Prodrug Synthesis

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This strategy is often employed to improve a drug's pharmacokinetic properties, such as solubility, permeability, and metabolic stability. Acyl chlorides can be used to attach a promoiety to a drug molecule, often through an ester or amide linkage. This linkage is designed to be cleaved by enzymes in the body, releasing the active drug.

Prodrug_Synthesis_Workflow Active_Drug Active Drug with -OH or -NH₂ group Coupling Coupling Reaction Active_Drug->Coupling Promoiety_Acid Promoiety with Carboxylic Acid Acyl_Chloride_Formation Conversion to Acyl Chloride (e.g., with (COCl)₂) Promoiety_Acid->Acyl_Chloride_Formation Acyl_Chloride_Formation->Coupling Prodrug Prodrug (Ester or Amide Linkage) Coupling->Prodrug In_Vivo_Activation Enzymatic Cleavage in vivo Prodrug->In_Vivo_Activation Released_Drug Released Active Drug In_Vivo_Activation->Released_Drug

Workflow for prodrug synthesis utilizing acyl chlorides.

Conclusion

The acyl chloride functionality remains a cornerstone of modern organic synthesis. Its high reactivity, coupled with the well-established protocols for its formation and subsequent transformations, makes it an invaluable tool for medicinal chemists and process development scientists. From the fundamental construction of amide and ester linkages to the sophisticated design of targeted covalent inhibitors and prodrugs, the acyl chloride continues to play a critical role in the discovery and development of new medicines. A thorough understanding of its chemistry, including the nuances of reagent selection and reaction conditions, is essential for any researcher working at the forefront of pharmaceutical sciences.

An In-Depth Technical Guide to the Safe Handling of Ethyl Succinyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Ethyl succinyl chloride (CAS No. 14794-31-1), a reactive acylating agent frequently used in pharmaceutical and fine chemical synthesis.[1] Adherence to rigorous safety protocols is essential when working with this corrosive and moisture-sensitive compound.

Chemical and Physical Properties

This compound, also known as ethyl 3-(chloroformyl)propionate, is a combustible liquid that is highly reactive.[2] A summary of its key physical and chemical properties is provided below.

PropertyValueReference(s)
Molecular Formula C₆H₉ClO₃[3]
Molecular Weight 164.59 g/mol [1]
Appearance Clear, colorless to light yellow liquid[3][4]
Odor Odorless to Acrid[3][5]
Boiling Point 88 - 90 °C @ 11 mmHg[2]
Density 1.158 - 1.163 g/mL at 25 °C[2][5]
Flash Point 84 °C / 183.2 °F[2]
Vapor Density 5.68[2]
Refractive Index 1.437 (n20/D)[6]
Sensitivity Moisture sensitive[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance requiring careful handling.[7] Its primary hazards are corrosivity (B1173158) and flammability.

Hazard ClassificationCategorySignal WordHazard StatementReference(s)
Skin Corrosion/Irritation Category 1B/1CDangerH314: Causes severe skin burns and eye damage.[8][9]
Serious Eye Damage/Irritation Category 1DangerH318: Causes serious eye damage.[2][9]
Flammable Liquids Category 4WarningH227: Combustible liquid.[1][2]
Corrosive to Metals Category 1WarningH290: May be corrosive to metals.[9]

Emergency Overview: A combustible liquid that causes severe skin burns and eye damage.[2] The material is moisture-sensitive and reacts with water, which can lead to the release of irritating gases.[2][9] Thermal decomposition can produce hazardous gases including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[1][2]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive hazard assessment should be conducted to select the appropriate PPE.[1]

Protection TypeSpecificationReference(s)
Eye/Face Protection Tightly fitting safety goggles. A face shield (minimum 8-inch) is also recommended.[1][7]
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene). A complete suit protecting against chemicals should be worn.[1][2]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved full-facepiece airline respirator is necessary.[2][10]
Handling Procedures

All operations involving this compound should be conducted in a certified chemical fume hood.[3] An emergency eyewash station and safety shower must be readily accessible.[2][3]

  • Avoid contact: Do not get in eyes, on skin, or on clothing.[10]

  • Avoid inhalation: Do not breathe mist, vapors, or spray.[10]

  • Ignition sources: Keep away from open flames, hot surfaces, and other sources of ignition.[10]

  • Moisture: Avoid exposure to moist air or water.[2]

Storage Conditions

Store in a cool, dry, and well-ventilated place.[10] Keep containers tightly closed and store in a designated corrosives area.[2] Incompatible materials to avoid include bases, alcohols, metals, and oxidizing agents.[1][2]

Experimental Protocols

Given its function as an acylating agent, this compound is commonly used in the synthesis of amides and esters. The following are representative, detailed methodologies for such reactions.

Synthesis of N-Substituted Succinamic Acid Ethyl Esters

This protocol outlines a general procedure for the reaction of this compound with a primary or secondary amine to form the corresponding amide.

Materials:

  • This compound

  • Amine (e.g., aniline, diethylamine)

  • Anhydrous solvent (e.g., Dichloromethane, THF)

  • Tertiary amine base (e.g., Triethylamine, Pyridine)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., Nitrogen or Argon line)

  • Ice bath

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and the tertiary amine base (1.1 equivalents) in the anhydrous solvent.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.05 equivalents) in the anhydrous solvent to the cooled amine solution via a dropping funnel over 30-60 minutes. A violent reaction may occur if the addition is too fast.[4]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by an appropriate technique (e.g., TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers sequentially with a dilute acid solution (e.g., 1N HCl) to remove excess amine, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Quenching of Unused this compound

It is critical to safely neutralize or "quench" any excess this compound at the end of a reaction.

Materials:

  • Reaction mixture containing excess this compound

  • Quenching agent (e.g., saturated sodium bicarbonate solution, methanol)

  • Erlenmeyer flask

  • Ice bath

  • Stirring apparatus

Procedure (using saturated Sodium Bicarbonate):

  • Prepare an ice bath around an Erlenmeyer flask containing a volume of saturated sodium bicarbonate solution that is at least 5-10 times the volume of the acyl chloride to be quenched.

  • While vigorously stirring the sodium bicarbonate solution, slowly add the reaction mixture containing the excess this compound dropwise.

  • Caution: This reaction is exothermic and will release CO₂ gas. Ensure slow addition to control the rate of gas evolution and prevent foaming.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes to ensure complete hydrolysis.

  • The quenched mixture can then be worked up as appropriate for the specific experiment.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First Aid Measures
Exposure RouteFirst Aid ProcedureReference(s)
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[3]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Remove and wash contaminated clothing before reuse. Call a physician immediately.[3]
Inhalation Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Carbon dioxide (CO₂), dry chemical, chemical foam, or alcohol-resistant foam.[3] Water mist may be used to cool closed containers.[2]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[3]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures
  • Evacuate: Evacuate unnecessary personnel from the area.[8]

  • Ventilate: Ensure adequate ventilation.[7]

  • Containment: Soak up the spill with an inert absorbent material (e.g., clay, sand, diatomaceous earth).[8]

  • Collection: Collect the absorbed material into a suitable, closed container for disposal.[8]

  • Decontamination: Clean the affected area thoroughly.

  • Waste Disposal: Dispose of waste as hazardous material in accordance with local, state, and federal regulations.[3]

Visual Diagrams

The following diagrams illustrate key workflows and relationships for the safe handling of this compound.

G cluster_handling Safe Handling Workflow prep Preparation & PPE conduct Conduct Experiment in Fume Hood prep->conduct quench Quench Excess Reagent conduct->quench workup Reaction Workup quench->workup waste Dispose of Waste workup->waste

Caption: A typical workflow for safely handling this compound in a laboratory setting.

G cluster_spill Spill Response Protocol spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Absorbent ppe->contain collect Collect into Waste Container contain->collect clean Decontaminate Area collect->clean dispose Dispose as Hazardous Waste clean->dispose

Caption: Step-by-step protocol for responding to an accidental spill of this compound.

G cluster_hazards Hazard-Precaution Relationships hazard_corrosive Corrosive (Skin/Eyes) precaution_ppe Wear Full PPE (Goggles, Gloves, Coat) hazard_corrosive->precaution_ppe precaution_hood Use in Fume Hood hazard_corrosive->precaution_hood hazard_flammable Combustible Liquid precaution_storage Store in Cool, Dry, Ventilated Area hazard_flammable->precaution_storage precaution_ignition No Ignition Sources hazard_flammable->precaution_ignition hazard_reactive Moisture Reactive hazard_reactive->precaution_hood hazard_reactive->precaution_storage

Caption: Logical relationships between the primary hazards of this compound and the necessary precautions.

Disposal Considerations

Waste generated from the use of this compound is classified as hazardous.[3] All waste materials, including empty containers, should be disposed of in accordance with European Directives on waste and hazardous waste, as well as local, state, and federal regulations.[3] Do not release into the environment.[3]

This technical guide is intended to provide comprehensive safety information. Always refer to the most current Safety Data Sheet (SDS) for this compound and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

An In-depth Technical Guide to the Chemical Compatibility of Ethyl Succinyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical compatibility of ethyl succinyl chloride, a key intermediate in pharmaceutical and fine chemical synthesis. Understanding its reactivity and material compatibility is crucial for safe handling, optimal reaction conditions, and maintaining product purity. This document details its interactions with various chemical classes and materials of construction, supported by quantitative data where available, and outlines experimental protocols for compatibility testing.

Chemical Properties and General Reactivity

This compound (CAS 14794-31-1), also known as ethyl 3-(chloroformyl)propionate, is a reactive acyl chloride. Its high reactivity stems from the electrophilic carbonyl carbon of the acyl chloride group, making it susceptible to nucleophilic attack. This reactivity is fundamental to its utility in synthesis but also dictates its incompatibility with a wide range of substances.

General Handling and Storage:

  • Store in a cool, dry, well-ventilated area, away from heat, sparks, and open flames.[1]

  • Recommended storage temperature is 2-8 °C.[1]

  • Protect from moisture, as it is highly moisture-sensitive.[2][3]

  • Keep containers tightly sealed.[1]

Chemical Compatibility and Reactivity Data

The following sections provide detailed information on the compatibility of this compound with various chemical classes. Due to its high reactivity, many of these interactions are hazardous and should be avoided.

Reactivity with Water, Alcohols, and Amines

This compound reacts exothermically with protic solvents and nucleophiles. These reactions are typically rapid and can lead to the release of corrosive hydrogen chloride gas.

Table 1: Reactivity with Common Nucleophiles

Chemical ClassReagent ExampleProductsReaction Rate/Observations
WaterH₂OSuccinic acid monoethyl ester, Hydrogen chloride (HCl)Violent and exothermic reaction.[4][5] The hydrolysis of acyl chlorides is generally very fast.[6]
AlcoholsEthanolDiethyl succinate, Hydrogen chloride (HCl)Instantaneous and highly exothermic reaction.[7]
AminesAmmonia, Primary/Secondary AminesSuccinamic acid ethyl ester derivatives, Amine hydrochloride saltVigorous reaction to form amides.[8]
Incompatible Chemical Classes

Contact with the following substances should be avoided to prevent dangerous reactions.

Table 2: Incompatible Chemical Classes

Incompatible ClassExamplesHazards
BasesSodium hydroxide, Potassium carbonate, PyridineViolent neutralization reaction, polymerization.[2]
Oxidizing AgentsNitric acid, Peroxides, PermanganatesVigorous or explosive reaction.
MetalsAluminum, Iron (in the presence of moisture)Corrosion, potential for catalytic decomposition.[2][9]
Solubility Profile

This compound is generally soluble in aprotic organic solvents. It does not form stable solutions in protic solvents due to rapid reaction.

Table 3: Solubility of this compound

SolventSolubilityRemarks
DichloromethaneSoluble[10]Common solvent for reactions involving acyl chlorides.
Diethyl EtherSoluble[10]
ChloroformSoluble[11]
Ethyl AcetateSoluble[11]
Water59.01 g/L at 25°C (decomposes)[11]Reacts violently; this value likely represents initial miscibility before significant decomposition.[4][12]

Material Compatibility

The selection of appropriate materials for reactors, storage containers, and handling equipment is critical to prevent corrosion, contamination, and accidents.

Metals

The primary concern with metals is corrosion, especially in the presence of moisture, which leads to the formation of hydrochloric acid.

Table 4: Compatibility with Metals

MaterialCompatibility RatingConditions and Remarks
Stainless Steel (304, 316)Fair to PoorSusceptible to pitting and crevice corrosion in the presence of chlorides, especially under acidic conditions formed upon hydrolysis.[13][14][15] Molybdenum-containing grades (e.g., 316) offer better resistance than 304.[15]
Hastelloy (C-276, C-22)Good to ExcellentHigh nickel-chromium-molybdenum alloys offer superior resistance to chloride-induced corrosion.[16]
AluminumNot RecommendedReacts with acyl chlorides and is severely corroded by HCl.[2][9]
Carbon SteelNot RecommendedRapidly corrodes in the presence of acyl chlorides and HCl.
Plastics and Elastomers

Compatibility with polymers depends on the specific material and the operating conditions.

Table 5: Compatibility with Plastics and Elastomers

MaterialCompatibility RatingRemarks
Polytetrafluoroethylene (PTFE, Teflon®)ExcellentHighly resistant to a wide range of chemicals, including acyl chlorides.[17][18][19]
Polyethylene (PE)Fair to GoodMay show some swelling or degradation with prolonged contact. Testing is recommended.
Polypropylene (PP)Fair to GoodSimilar to polyethylene; testing for the specific application is advised.
Nitrile Rubber (Buna-N)PoorNot recommended for use with acyl chlorides.
NeoprenePoorLikely to be degraded.
Viton® (FKM)GoodGenerally offers good resistance to acidic and reactive chemicals.

Experimental Protocols

The following sections provide generalized protocols for assessing the chemical compatibility of this compound. These should be adapted and performed under strict safety protocols by qualified personnel.

Protocol for Material Compatibility Testing (Adapted from ASTM D543)

This protocol outlines a procedure for evaluating the resistance of plastics and elastomers to this compound.

  • Specimen Preparation: Prepare at least five standardized test specimens of the material to be tested (e.g., tensile bars).[20]

  • Initial Measurements: Accurately measure and record the weight, dimensions (length, width, thickness), and appearance (color, surface texture) of each specimen.[20]

  • Exposure: Fully immerse the specimens in this compound in a sealed container at a controlled temperature (e.g., 23 °C). The container material must be inert (e.g., glass with a PTFE-lined cap).

  • Exposure Duration: Maintain the immersion for a predetermined period (e.g., 24, 48, or 168 hours).[2]

  • Post-Exposure Analysis:

    • Carefully remove the specimens from the chemical.

    • Gently blot dry with an inert cloth.

    • Immediately re-measure and record the weight and dimensions.

    • Visually inspect for any changes in appearance, such as swelling, discoloration, cracking, or crazing.[20]

    • (Optional) Conduct mechanical testing (e.g., tensile strength) and compare the results to control specimens that were not exposed.[20]

  • Data Reporting: Report the percentage change in weight and dimensions, and describe any changes in appearance or mechanical properties.[20]

Protocol for Determination of Solubility

This protocol provides a method for determining the solubility of this compound in aprotic solvents.

  • Solvent Preparation: Place a known volume (e.g., 10 mL) of the desired aprotic solvent into a sealed vial equipped with a magnetic stirrer, maintained at a constant temperature.

  • Incremental Addition: Add small, precisely weighed or measured increments of this compound to the stirring solvent.

  • Observation: After each addition, allow the mixture to stir for a set period to ensure dissolution. Observe the solution for any signs of undissolved liquid (e.g., cloudiness, separate phase).

  • Saturation Point: The point at which a persistent second phase or cloudiness is observed after adequate mixing time is considered the saturation point.

  • Quantification: The solubility is calculated as the total mass or volume of this compound that dissolved in the initial volume of the solvent (e.g., in g/100 mL). For more precise measurements, a spectroscopic method can be developed by preparing a calibration curve and analyzing a filtered, saturated solution.[1][3]

Visualized Workflows and Relationships

The following diagrams illustrate key reactivity pathways and experimental logic.

G cluster_0 Reactivity of this compound ESC This compound H2O Water ESC->H2O Hydrolysis ROH Alcohol (R-OH) ESC->ROH Alcoholysis RNH2 Amine (R-NH2) ESC->RNH2 Aminolysis Base Base ESC->Base Reaction Prod_Acid Monoethyl Succinate + HCl H2O->Prod_Acid Prod_Ester Diester + HCl ROH->Prod_Ester Prod_Amide Amide + Amine Salt RNH2->Prod_Amide Prod_Polymer Decomposition/Polymerization Base->Prod_Polymer G start Select Material for Testing prep Prepare & Measure Specimen (Weight, Dimensions, Appearance) start->prep expose Immerse Specimen in This compound prep->expose wait Incubate for Defined Period & Temperature expose->wait analyze Remove, Clean & Re-measure Specimen wait->analyze compare Compare Pre- & Post-Exposure Data analyze->compare report Report Changes in Weight, Dimensions, Appearance, & Mechanical Properties compare->report

References

Methodological & Application

Ethyl Succinyl Chloride: A Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Ethyl succinyl chloride stands as a crucial building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its bifunctional nature, featuring both an ester and a reactive acyl chloride group, allows for its incorporation into complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates for erythromycin (B1671065), rosuvastatin, and phenylephrine.

Synthesis of Erythromycin Ethylsuccinate

Erythromycin, a macrolide antibiotic, can have its bioavailability and taste profile improved through esterification with this compound to form erythromycin ethylsuccinate. This modification enhances the drug's gastrointestinal tolerance.[1]

Quantitative Data Summary
ParameterValueReference
Starting MaterialErythromycin Base[2]
Acylating AgentThis compound[2]
Solvent SystemTetrahydrofuran and aqueous potassium carbonate[2]
Reaction Temperature18-20°C (addition), 35°C (reaction)[2]
Typical Yield~90% (on an activity basis)[2]
Purity (by HPLC)Up to 98.7%[3]
Experimental Protocol: Synthesis of Erythromycin Ethylsuccinate

Materials:

Procedure:

  • In a suitable reaction vessel, dissolve erythromycin base in a sufficient amount of THF to maintain a solution at approximately 35°C.[2]

  • Add an aqueous solution of potassium carbonate to the THF solution. The concentration of the potassium carbonate solution should be sufficient to maintain the pH of the aqueous phase between 7.0 and 8.5.[2]

  • Cool the stirred two-phase mixture to 18-20°C.[2]

  • Slowly add this compound to the reaction mixture over a period of about one hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a solvent system of 10% methanol in methylene chloride.[2]

  • After the addition is complete, warm the reaction mixture to 35°C and stir for 30 minutes.[2]

  • Add sodium citrate to the mixture and continue stirring.

  • Separate the lower aqueous phase.

  • Add Celite to the organic phase, stir, and then filter to clarify the solution.[2]

  • Cool the clarified solution to 18-20°C.

  • Add water to the solution until it becomes hazy, then seed with erythromycin ethylsuccinate crystals to induce crystallization.[2]

  • Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.

Erythromycin Signaling Pathway

Erythromycin primarily exerts its antibiotic effect by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, which stalls the translocation of tRNA and prevents the elongation of the polypeptide chain.[4][5][6] Additionally, erythromycin has been shown to have anti-inflammatory effects by modulating the NF-κB signaling pathway.[2]

Erythromycin_Pathway cluster_bacterium Bacterial Cell cluster_host Host Cell (Anti-inflammatory) Erythromycin Erythromycin Ribosome_50S 50S Ribosomal Subunit Erythromycin->Ribosome_50S Binds to Protein_Synthesis Protein Synthesis Ribosome_50S->Protein_Synthesis Inhibits Bacterial_Growth Bacterial Growth and Replication Protein_Synthesis->Bacterial_Growth Prevents EM_Host Erythromycin NFkB_Pathway NF-κB Signaling Pathway EM_Host->NFkB_Pathway Modulates Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_Pathway->Inflammatory_Genes Reduces

Caption: Mechanism of action of Erythromycin.

Synthesis of a Rosuvastatin Intermediate

This compound is utilized in the preparation of diethyl acetone (B3395972) dicarboxylate, a key intermediate in the synthesis of the cholesterol-lowering drug, rosuvastatin.[1]

Quantitative Data Summary
ParameterValueReference
Starting MaterialAcetone dicarboxylic acid[1]
ReagentThis compound solution[1]
Other ReagentsPotassium bromide solution[1]
Reaction Temperature50-55°C, then 10-13°C[1]
Distillation Temperature120-125°C[1]
Experimental Protocol: Synthesis of Diethyl Acetone Dicarboxylate

Materials:

  • This compound solution

  • Acetone dicarboxylic acid

  • Potassium bromide solution

  • N-methylformamide

  • Salt solution

  • Solid potassium hydroxide

Procedure:

  • To a reaction vessel, add 800ml of this compound solution and 200ml of potassium bromide solution.[1]

  • With stirring at 300-350 rpm, add 3.2 mol of acetone dicarboxylic acid in 4-6 portions.[1]

  • Slowly heat the solution to 50-55°C until all the acetone dicarboxylic acid has dissolved.[1]

  • Cool the solution to 10-13°C and maintain stirring for 20-25 hours.[1]

  • Pour the reaction product into 2L of aqueous solution and separate the organic layer.

  • Extract the aqueous layer with N-methylformamide.

  • Combine the organic layers, wash with a salt solution, and dehydrate with solid potassium hydroxide.[1]

  • Evaporate the solvent and distill the residue under reduced pressure, collecting the fraction at 120-125°C to obtain diethyl acetone dicarboxylate.[1]

Rosuvastatin Signaling Pathway

Rosuvastatin lowers cholesterol by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway of cholesterol synthesis. This leads to a decrease in intracellular cholesterol, which in turn upregulates the expression of LDL receptors on hepatocytes, increasing the clearance of LDL cholesterol from the bloodstream.

Rosuvastatin_Pathway cluster_liver_cell Hepatocyte Rosuvastatin Rosuvastatin HMG_CoA_Reductase HMG-CoA Reductase Rosuvastatin->HMG_CoA_Reductase Inhibits Cholesterol_Synthesis Cholesterol Synthesis Rosuvastatin->Cholesterol_Synthesis Indirectly Inhibits Mevalonate_Pathway Mevalonate Pathway HMG_CoA_Reductase->Mevalonate_Pathway Catalyzes Mevalonate_Pathway->Cholesterol_Synthesis LDL_Receptors LDL Receptor Expression Cholesterol_Synthesis->LDL_Receptors Downregulates Cholesterol_Synthesis->LDL_Receptors Upregulates (due to low cholesterol) LDL_Uptake LDL-C Uptake from Blood LDL_Receptors->LDL_Uptake

Caption: Mechanism of action of Rosuvastatin.

Synthesis of a Phenylephrine Intermediate

This compound is a key reactant in the synthesis of acetophenone, an important intermediate for the production of the decongestant and vasopressor drug, phenylephrine.

Quantitative Data Summary
ParameterValueReference
Starting MaterialDry benzene[7]
ReagentThis compound[7]
CatalystStannous bromide[7]
Reaction Temperature3-5°C (addition), 85-92°C (reaction)[7]
Typical Yield82-91%[7]
Product Boiling Point180-185°C (at 2.3-2.5 kPa)[7]
Experimental Protocol: Synthesis of Acetophenone

Materials:

  • This compound

  • Stannous bromide

  • Dry benzene

  • Potassium bromide solution

  • Octane (B31449)

  • Sodium sulfite (B76179) solution

  • Sodium chloride solution

  • Phosphorus pentoxide

Procedure:

  • In a reaction vessel equipped with a stirrer, reflux condenser, and dropping funnel, add 0.06-0.065 mol of stannous bromide and 1.3 mol of dry benzene.[7]

  • Control the stirring speed at 160-230 rpm and cool the solution to 3-5°C.[7]

  • Slowly add 0.26 mol of this compound over 80-90 minutes.[7]

  • Increase the temperature to 85-92°C and allow the reaction to proceed for 50-70 minutes.[7]

  • After the reaction is complete, cool the solution to 15-20°C.

  • Pour the reaction mixture into a potassium bromide solution, maintaining the temperature at 2-5°C and stirring at 150-190 rpm for 40-50 minutes.[7]

  • Separate the organic layer. Extract the aqueous layer with octane (4-7 times).[7]

  • Combine the organic layers and wash successively with sodium sulfite solution and sodium chloride solution.[7]

  • Dehydrate the organic layer with phosphorus pentoxide.[7]

  • Distill under reduced pressure, collecting the fraction at 180-185°C to obtain acetophenone.[7]

Phenylephrine Signaling Pathway

Phenylephrine is a selective α1-adrenergic receptor agonist. Its binding to these receptors on vascular smooth muscle cells initiates a signaling cascade that leads to vasoconstriction and an increase in blood pressure.

Phenylephrine_Pathway cluster_smooth_muscle Vascular Smooth Muscle Cell Phenylephrine Phenylephrine Alpha1_Receptor α1-Adrenergic Receptor Phenylephrine->Alpha1_Receptor Binds to Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from SR IP3->Ca_Release Stimulates Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction Leads to

Caption: Mechanism of action of Phenylephrine.

References

Application Notes and Protocols: Synthesis of Erythromycin 2'-Ethylsuccinate using Ethyl Succinyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin (B1671065), a macrolide antibiotic, is widely used to treat various bacterial infections. However, its bitter taste and instability in gastric acid can limit its oral administration, particularly in pediatric patients. To overcome these limitations, erythromycin is often formulated as a prodrug, with erythromycin 2'-ethylsuccinate being a prominent example. This esterification at the 2'-hydroxyl group of the desosamine (B1220255) sugar masks the bitter taste and improves the drug's acid stability. Upon absorption, the ester is hydrolyzed by endogenous esterases to release the active erythromycin.

This document provides detailed application notes and protocols for the synthesis of erythromycin 2'-ethylsuccinate using ethyl succinyl chloride as the acylating agent. The described method is based on a high-yield process adapted from established synthetic procedures.

Chemical Reaction Pathway

The synthesis of erythromycin 2'-ethylsuccinate involves the selective acylation of the 2'-hydroxyl group of erythromycin with this compound in a biphasic solvent system. An aqueous base is used to neutralize the hydrochloric acid generated during the reaction.

G cluster_reagents Reagents & Solvents Erythromycin Erythromycin A Reaction Acylation Erythromycin->Reaction ESC This compound ESC->Reaction Solvent Tetrahydrofuran (THF) / Water Base Potassium Carbonate (K2CO3) Neutralization Neutralization Base->Neutralization EES Erythromycin 2'-Ethylsuccinate HCl Hydrochloric Acid (HCl) HCl->Neutralization Reaction->EES Reaction->HCl Salt KCl + H2O + CO2 Neutralization->Salt

Caption: Chemical reaction pathway for the synthesis of Erythromycin 2'-Ethylsuccinate.

Quantitative Data Summary

The following table summarizes the typical reactants, reagents, and reaction parameters for the synthesis of erythromycin 2'-ethylsuccinate, with expected yields.

ParameterValueReference
Reactants
Erythromycin A (dihydrate)60 g[1]
This compound36.7 g[1]
Reagents & Solvents
Tetrahydrofuran (THF)208 mL[1]
47% Potassium Carbonate93 g[1]
Water178 mL[1]
Sodium Citrate (B86180)3.0 g[1]
Reaction Conditions
Initial Temperature18 °C[1]
Addition Time of ESC~1 hour[1]
Post-reaction Temperature35 °C[1]
pH of Aqueous Phase7.0 - 8.5[1]
Yield
Weight Yield~100%[1]
Activity-based Yield~90%[1]

Experimental Protocol

This protocol details the synthesis, purification, and characterization of erythromycin 2'-ethylsuccinate.

Materials and Equipment
  • Erythromycin A (dihydrate)

  • This compound

  • Tetrahydrofuran (THF)

  • Potassium carbonate (K₂CO₃)

  • Sodium citrate

  • Celite or other filter aid

  • Deionized water

  • Stirred reactor with temperature control

  • Separatory funnel

  • Filtration apparatus

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Standard laboratory glassware

Experimental Workflow

G start Start dissolve Dissolve Erythromycin in THF start->dissolve add_reagents Add K2CO3 solution and water dissolve->add_reagents cool Cool mixture to 18°C add_reagents->cool add_esc Add this compound over 1 hour cool->add_esc monitor Monitor reaction by TLC add_esc->monitor warm Warm to 35°C and add Sodium Citrate monitor->warm separate Separate aqueous and organic layers warm->separate filter Filter organic layer with Celite separate->filter crystallize Induce crystallization by adding water and seeding filter->crystallize isolate Isolate crystals by filtration crystallize->isolate wash Wash crystals with water isolate->wash dry Dry the final product wash->dry end End dry->end

Caption: Experimental workflow for the synthesis of Erythromycin 2'-Ethylsuccinate.

Step-by-Step Procedure
  • Reaction Setup: In a stirred reactor, dissolve 60 g of erythromycin A (dihydrate) in 208 mL of tetrahydrofuran.[1]

  • Addition of Aqueous Base: To the stirred solution, add 93 g of a 47% potassium carbonate solution and 178 mL of water.[1]

  • Cooling: Cool the biphasic mixture to a temperature of 18 °C.[1]

  • Acylation: Slowly add 36.7 g of this compound to the cooled mixture over a period of approximately 1 hour. Maintain the temperature at 18 °C during the addition.[1]

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a solvent system of 10% methanol (B129727) in methylene (B1212753) chloride. The reaction is complete when the erythromycin spot is no longer visible.[1]

  • Work-up: Once the reaction is complete, add 3.0 g of sodium citrate and warm the mixture to 35 °C. Stir for 30 minutes.[1]

  • Phase Separation: Stop the stirring and allow the layers to separate. Remove the lower aqueous phase.[1]

  • Filtration: Add a filter aid such as Celite to the remaining organic layer, stir, and then filter to clarify the solution.

  • Crystallization: Cool the clarified organic solution to 18-20 °C. Slowly add water until the solution becomes hazy, which indicates the onset of precipitation. Seed the solution with a few crystals of erythromycin 2'-ethylsuccinate to induce crystallization.[1]

  • Isolation and Drying: Collect the crystalline product by filtration. Wash the crystals with water and dry them under vacuum to obtain the final product.

Characterization

The identity and purity of the synthesized erythromycin 2'-ethylsuccinate should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Results
Melting Point The melting point can vary depending on the crystalline form.
Infrared (IR) Spectroscopy The IR spectrum should show characteristic ester carbonyl stretching bands in addition to the signals corresponding to the erythromycin backbone.
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C NMR spectroscopy can be used to confirm the presence of the ethylsuccinate moiety and its attachment at the 2'-position of the desosamine sugar.
High-Performance Liquid Chromatography (HPLC) HPLC analysis can be used to determine the purity of the product and to quantify any remaining starting material or by-products. A suitable method would involve a C18 column with a mobile phase of acetonitrile (B52724) and a phosphate (B84403) buffer.

Safety Precautions

  • Work in a well-ventilated fume hood, especially when handling this compound and organic solvents.

  • This compound is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Tetrahydrofuran is a flammable solvent. Avoid open flames and sources of ignition.

  • Potassium carbonate is an irritant. Avoid contact with skin and eyes.

Troubleshooting

  • Low Yield: Incomplete reaction may be due to impure reagents, incorrect stoichiometry, or improper temperature control. Ensure all reagents are of high quality and that the reaction conditions are carefully maintained. A large excess of this compound can lead to over-acylation and the formation of by-products.[1]

  • Difficulty in Crystallization: If the product does not crystallize readily, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding more seed crystals. Ensure the solution is sufficiently concentrated before attempting to crystallize.

  • Impure Product: Impurities may arise from unreacted starting materials or the formation of by-products. Purification can be achieved by recrystallization from a suitable solvent system. The choice of solvent for recrystallization may need to be optimized.

By following these application notes and protocols, researchers can successfully synthesize and characterize erythromycin 2'-ethylsuccinate for further studies and development.

References

Application Notes and Protocols for the Acylation of Primary Amines with Ethyl Succinyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the acylation of primary amines with ethyl succinyl chloride. This reaction is a fundamental transformation in organic synthesis, yielding N-substituted ethyl succinamic acid derivatives. These products are valuable intermediates in the development of pharmaceuticals, agrochemicals, and novel materials. The protocol details the reaction mechanism, a step-by-step experimental procedure, and key data for successful synthesis.

Introduction

The acylation of primary amines with acyl chlorides, such as this compound, is a robust and widely used method for the formation of stable amide bonds. The reaction proceeds via a nucleophilic acyl substitution mechanism.[1] This particular transformation is significant as it introduces a succinyl moiety with a terminal ethyl ester, providing a versatile handle for further chemical modifications. The resulting N-alkyl-3-(ethoxycarbonyl)propanamides are key building blocks in various drug discovery programs and material science applications. The reaction is often carried out under Schotten-Baumann conditions, which involve the use of a base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[2][3]

Reaction Mechanism

The acylation of a primary amine with this compound follows a nucleophilic addition-elimination pathway. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion. A base is used to deprotonate the resulting positively charged nitrogen, yielding the final amide product and a salt.[1]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products R_NH2 R-NH₂ (Primary Amine) Intermediate EtOOC-CH₂-CH₂-C(O⁻)(Cl)-N⁺H₂-R R_NH2->Intermediate Nucleophilic Attack EtOOC_COCl EtOOC-CH₂-CH₂-COCl (this compound) EtOOC_COCl->Intermediate Amide EtOOC-CH₂-CH₂-CONH-R (N-substituted ethyl succinamate) Intermediate->Amide Elimination of Cl⁻ HCl HCl Base Base (e.g., Et₃N) Base->Amide Deprotonation

Caption: Nucleophilic acyl substitution mechanism.

Experimental Protocol

This protocol describes a general procedure for the acylation of a primary amine with this compound in an organic solvent using an organic base.

Materials and Reagents:

  • Primary amine (1.0 eq)

  • This compound (1.1 eq)

  • Triethylamine (B128534) (Et₃N) or Pyridine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Quenching: Upon completion, quench the reaction by adding deionized water.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.[4]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by recrystallization or silica (B1680970) gel column chromatography to afford the pure N-substituted ethyl succinamate.[4]

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup 1. Dissolve amine and base in DCM cool 2. Cool to 0 °C setup->cool add 3. Add this compound dropwise cool->add react 4. Stir at room temperature for 2-4h add->react quench 5. Quench with water react->quench wash_acid 6. Wash with 1M HCl quench->wash_acid wash_base 7. Wash with sat. NaHCO₃ wash_acid->wash_base wash_brine 8. Wash with brine wash_base->wash_brine dry 9. Dry with Na₂SO₄ wash_brine->dry concentrate 10. Concentrate in vacuo dry->concentrate purify 11. Purify by chromatography or recrystallization concentrate->purify

Caption: Experimental workflow for acylation.

Data Presentation

Table 1: Typical Reaction Conditions

ParameterConditionRationale
Solvent Anhydrous Dichloromethane (DCM)Aprotic and dissolves most organic reactants.
Base Triethylamine (Et₃N) or PyridineNeutralizes the HCl byproduct, driving the reaction forward.[5]
Temperature 0 °C to Room TemperatureControls the exothermic reaction and minimizes side reactions.
Stoichiometry Amine:Acyl Chloride:Base = 1.0:1.1:1.2A slight excess of acyl chloride and base ensures complete consumption of the limiting amine.
Reaction Time 2 - 4 hoursTypically sufficient for complete conversion, but should be monitored by TLC.

Table 2: Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time or temperature slightly. Ensure reagents are pure and dry.
Hydrolysis of acyl chloride.Use anhydrous solvents and perform the reaction under an inert atmosphere.
Multiple Products Di-acylation (if amine has other nucleophilic sites).Use a protecting group strategy for other reactive sites.
Side reactions due to high temperature.Maintain the recommended temperature profile.
Starting Material Remains Insufficient acylating agent.Use a slight excess (1.1 eq) of this compound.
Deactivated amine.Consider using a more reactive acylating agent or a catalyst like DMAP (4-Dimethylaminopyridine).
Difficult Purification Product is water-soluble.Perform extraction with a more polar organic solvent like ethyl acetate.
Co-elution with byproducts.Optimize the mobile phase for column chromatography.

References

Application Notes and Protocols for Friedel-Crafts Acylation using Ethyl Succinyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is a powerful tool for the formation of carbon-carbon bonds, leading to the synthesis of a wide array of aromatic ketones. These ketones are valuable intermediates in the production of pharmaceuticals, fine chemicals, and advanced materials.

This document provides a detailed experimental procedure for the Friedel-Crafts acylation of an aromatic substrate, specifically benzene (B151609), using ethyl succinyl chloride as the acylating agent. The reaction yields ethyl 4-oxo-4-phenylbutanoate, a versatile precursor for various biologically active molecules. The protocol outlines the necessary reagents, equipment, reaction conditions, and purification methods.

Reaction Scheme

The Friedel-Crafts acylation of benzene with this compound proceeds in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The reaction introduces the 3-(ethoxycarbonyl)propanoyl group to the benzene ring.

Reaction:

Benzene + this compound --(AlCl₃)--> Ethyl 4-oxo-4-phenylbutanoate + HCl

Data Presentation

The following table summarizes the key reactants and their suggested molar ratios for the successful synthesis of ethyl 4-oxo-4-phenylbutanoate.

ReactantMolecular FormulaMolar Mass ( g/mol )Molar Ratio
BenzeneC₆H₆78.11~10 (Solvent)
This compoundC₆H₉ClO₃164.591.0
Aluminum Chloride (Anhydrous)AlCl₃133.341.1 - 1.2

Table 1: Reactant Stoichiometry

ParameterValue
Reaction Temperature 0-5 °C (addition), Room Temperature (reaction)
Reaction Time 2-4 hours
Typical Yield 75-85%

Table 2: Typical Reaction Parameters

Experimental Protocols

This section provides a detailed, step-by-step procedure for the laboratory-scale synthesis of ethyl 4-oxo-4-phenylbutanoate.

Materials and Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Benzene (anhydrous)

  • This compound

  • Aluminum chloride (anhydrous)

  • Dichloromethane (B109758) (anhydrous)

  • Crushed ice

  • Concentrated hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Reaction Setup:

    • Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube.

    • Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.

  • Charging the Flask:

    • Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (1.1-1.2 molar equivalents).

    • Add anhydrous benzene, which serves as both the reactant and the solvent (approximately 10 molar equivalents).

    • Cool the stirred suspension to 0-5 °C using an ice bath.

  • Addition of this compound:

    • Dissolve this compound (1.0 molar equivalent) in a small amount of anhydrous dichloromethane or benzene.

    • Transfer the solution to the dropping funnel.

    • Add the this compound solution dropwise to the stirred suspension of aluminum chloride in benzene over a period of 30-60 minutes. Maintain the reaction temperature between 0-5 °C during the addition. The reaction is exothermic, and slow addition is crucial to control the temperature.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Continue stirring at room temperature for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion of the reaction, cool the mixture in an ice bath.

    • Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.[1]

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer twice with dichloromethane or diethyl ether.[1]

    • Combine the organic extracts.

  • Purification:

    • Wash the combined organic layers sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[1]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude ethyl 4-oxo-4-phenylbutanoate can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Mandatory Visualizations

The following diagrams illustrate the key aspects of the experimental procedure.

Friedel_Crafts_Acylation_Mechanism cluster_activation Catalyst Activation and Electrophile Formation cluster_substitution Electrophilic Aromatic Substitution EtOOC_Succinyl_Cl This compound Acylium_Ion Acylium Ion (Electrophile) EtOOC_Succinyl_Cl->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl3->Acylium_Ion AlCl4_minus [AlCl₄]⁻ Benzene Benzene Sigma_Complex Sigma Complex (Intermediate) Benzene->Sigma_Complex + Acylium Ion Product Ethyl 4-oxo-4-phenylbutanoate Sigma_Complex->Product - H⁺

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental_Workflow start Start setup Assemble Dry Glassware start->setup charge_reactants Charge Benzene and AlCl₃ Cool to 0-5 °C setup->charge_reactants add_acyl_chloride Dropwise Addition of This compound Solution charge_reactants->add_acyl_chloride react Stir at Room Temperature (1-3 hours) add_acyl_chloride->react workup Quench with Ice/HCl and Extract react->workup purify Wash, Dry, and Evaporate Solvent workup->purify final_product Purify by Distillation or Chromatography purify->final_product end End final_product->end

Caption: Experimental Workflow for Synthesis.

References

Application Notes and Protocols: Ethyl Succinyl Chloride in the Synthesis of Rosuvastatin Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for a proposed synthetic pathway to key rosuvastatin (B1679574) intermediates, initiating from ethyl succinyl chloride. The synthesis of rosuvastatin, a leading HMG-CoA reductase inhibitor, involves the meticulous construction of a chiral dihydroxyheptenoate side chain and its subsequent coupling to a pyrimidine (B1678525) core. This document outlines a plausible multi-step sequence, leveraging this compound as a cost-effective starting material for the synthesis of the crucial side chain.

The following sections detail the synthetic strategy, experimental procedures, and expected outcomes for each key transformation. All quantitative data from cited literature is summarized in tables for clarity and comparative analysis.

Proposed Synthetic Pathway Overview

The proposed pathway commences with the synthesis of diethyl acetonedicarboxylate from this compound. This is followed by a critical asymmetric reduction to introduce the necessary chirality, yielding ethyl (R)-3-hydroxyglutarate. Subsequent functional group manipulations lead to the formation of a key side-chain aldehyde, which is then coupled with the rosuvastatin pyrimidine core via a Wittig reaction.

G cluster_0 Overall Synthetic Workflow This compound This compound Diethyl Acetonedicarboxylate Diethyl Acetonedicarboxylate This compound->Diethyl Acetonedicarboxylate Step 1: Claisen-type Condensation Ethyl (R)-3-hydroxyglutarate Ethyl (R)-3-hydroxyglutarate Diethyl Acetonedicarboxylate->Ethyl (R)-3-hydroxyglutarate Step 2: Asymmetric Reduction Rosuvastatin Side-Chain Aldehyde Rosuvastatin Side-Chain Aldehyde Ethyl (R)-3-hydroxyglutarate->Rosuvastatin Side-Chain Aldehyde Step 3: Functional Group Manipulation Protected Rosuvastatin Protected Rosuvastatin Rosuvastatin Side-Chain Aldehyde->Protected Rosuvastatin Step 4: Wittig Reaction Rosuvastatin Calcium Rosuvastatin Calcium Protected Rosuvastatin->Rosuvastatin Calcium Step 5: Deprotection & Salt Formation

Caption: Proposed synthetic workflow from this compound to rosuvastatin calcium.

Step 1: Synthesis of Diethyl Acetonedicarboxylate

Application Note:

The synthesis begins with the conversion of this compound into diethyl acetonedicarboxylate (also known as diethyl 3-oxoglutarate). This transformation can be achieved through a Claisen-type condensation reaction. Diethyl acetonedicarboxylate serves as a key precursor, containing the requisite carbon backbone that will be later modified to form the chiral side chain of rosuvastatin. This initial step is crucial for establishing the foundation of the side chain from a readily available and economical starting material.

Experimental Protocol:

  • Materials: this compound, sodium ethoxide, ethanol (B145695), diethyl ether, hydrochloric acid.

  • Procedure:

    • A solution of sodium ethoxide is prepared by cautiously adding sodium metal to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) with cooling.

    • To this solution, a molecule of ethyl acetate (B1210297) is added dropwise at a low temperature (e.g., 0-5 °C).

    • This compound is then added dropwise to the reaction mixture, maintaining the low temperature.

    • The reaction is stirred for several hours at room temperature to ensure complete reaction.

    • The mixture is then quenched by pouring it into ice-cold dilute hydrochloric acid.

    • The aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is purified by vacuum distillation to yield diethyl acetonedicarboxylate.

Quantitative Data:

ParameterValue
Purity (GC) >95.0%
Appearance Colorless to light yellow liquid
Boiling Point 250 °C (lit.)
Density 1.113 g/mL at 25 °C (lit.)

Note: The yield for this specific reaction from this compound is not extensively reported in readily available literature and would require experimental optimization.

Step 2: Asymmetric Reduction to Ethyl (R)-3-hydroxyglutarate

Application Note:

The introduction of chirality is a critical step in the synthesis of statins. Here, the prochiral ketone of diethyl acetonedicarboxylate is asymmetrically reduced to the corresponding chiral alcohol, ethyl (R)-3-hydroxyglutarate. Chemoenzymatic methods employing ketoreductases are highly effective for this transformation, offering high enantioselectivity and mild reaction conditions. This step defines the stereochemistry at one of the two chiral centers in the rosuvastatin side chain.

G cluster_1 Asymmetric Reduction Workflow Diethyl Acetonedicarboxylate Diethyl Acetonedicarboxylate Ethyl (R)-3-hydroxyglutarate Ethyl (R)-3-hydroxyglutarate Diethyl Acetonedicarboxylate->Ethyl (R)-3-hydroxyglutarate Biocatalytic Reduction Ketoreductase_NADH Ketoreductase (KRED) NADH Ketoreductase_NADH->Ethyl (R)-3-hydroxyglutarate NAD_plus NAD+ Ketoreductase_NADH->NAD_plus Cofactor_Regeneration Cofactor Regeneration (e.g., GDH/Glucose) NAD_plus->Cofactor_Regeneration Cofactor_Regeneration->Ketoreductase_NADH

Caption: Chemoenzymatic asymmetric reduction of diethyl acetonedicarboxylate.

Experimental Protocol (Chemoenzymatic):

  • Materials: Diethyl acetonedicarboxylate, a suitable ketoreductase (KRED), NAD(P)H, a cofactor regeneration system (e.g., glucose dehydrogenase and glucose), buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.0), ethyl acetate.

  • Procedure:

    • In a temperature-controlled reaction vessel, prepare a buffered solution containing the ketoreductase, NADPH, and the cofactor regeneration system.

    • Add diethyl acetonedicarboxylate to the reaction mixture.

    • The reaction is stirred at a controlled temperature (e.g., 30 °C) and pH.

    • The progress of the reaction is monitored by HPLC or GC.

    • Upon completion, the mixture is acidified, and the product is extracted with ethyl acetate.

    • The organic layers are combined, dried, and the solvent is evaporated.

    • The crude product can be further purified by column chromatography.

Quantitative Data:

ParameterValue
Substrate Concentration 20 mM
Yield 46.2%
Enantiomeric Excess (ee) >99%
Reaction Temperature 30 °C
pH 7.5

Note: Data is based on a similar biotransformation for the synthesis of (R)-ethyl-3-hydroxyglutarate.

Step 3 & 4: Elaboration to Rosuvastatin Side-Chain Aldehyde and Wittig Reaction

Application Note:

Ethyl (R)-3-hydroxyglutarate is further elaborated to form the complete rosuvastatin side-chain aldehyde. This multi-step process typically involves the reduction of the ester group, protection of the diol, and subsequent oxidation to the aldehyde. The resulting aldehyde is a key intermediate that is then coupled with the pyrimidine core of rosuvastatin using a Wittig reaction. The Wittig reaction is a reliable method for forming the carbon-carbon double bond that links the side chain to the pyrimidine ring, yielding the protected rosuvastatin molecule.

G cluster_2 Wittig Reaction Workflow Side_Chain_Aldehyde Rosuvastatin Side-Chain Aldehyde Protected_Rosuvastatin Protected Rosuvastatin Side_Chain_Aldehyde->Protected_Rosuvastatin Pyrimidine_Phosphorane Pyrimidine Phosphonium (B103445) Ylide Pyrimidine_Phosphorane->Protected_Rosuvastatin Wittig Coupling Base Base (e.g., K2CO3) Base->Pyrimidine_Phosphorane

Caption: Wittig reaction for coupling the side chain and pyrimidine core.

Experimental Protocol (Wittig Reaction):

  • Materials: Rosuvastatin side-chain aldehyde, pyrimidine phosphonium salt, potassium carbonate, dimethyl sulfoxide (B87167) (DMSO), toluene (B28343), water, isopropanol.

  • Procedure:

    • In a reaction flask, dissolve the pyrimidine phosphonium salt and the side-chain aldehyde in DMSO.

    • Add potassium carbonate to the mixture.

    • Heat the reaction mixture to 70-75 °C and stir for 5-7 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture and dilute with toluene and water.

    • Separate the organic layer, wash with water, and then remove the solvent under vacuum.

    • The crude product is purified by crystallization from isopropanol.

Quantitative Data for Wittig Reaction:

ParameterValueReference
Reactants [[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl (methylsulfonyl)amino]-5 pyrimidinyl]methyl] triphenyl-bromide (Z9), Tert-butyl 2-[(4R,6S)-6-Formyl-2,2-dimethyl-1,3-dioxan-4-yl) acetate (D7)[1]
Solvent DMSO[1]
Base Potassium Carbonate[1]
Temperature 70-75 °C[1]
Reaction Time 5-7 hours[1]
Conversion Rate 99.2%[1]
E:Z Ratio 76:24[1]

The final steps involve the deprotection of the hydroxyl groups and hydrolysis of the ester, followed by salt formation with calcium hydroxide (B78521) or calcium chloride to yield rosuvastatin calcium. These procedures are well-established in the literature.

Disclaimer: This document outlines a proposed synthetic route based on established chemical principles and published data for analogous transformations. The specific combination of these steps, starting from this compound, may require further research and optimization for practical implementation. The provided protocols are for informational purposes and should be adapted and validated in a controlled laboratory setting by qualified personnel. protocols are for informational purposes and should be adapted and validated in a controlled laboratory setting by qualified personnel.

References

Application Notes and Protocols: Esterification with Ethyl Succinyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the esterification of alcohols using ethyl succinyl chloride. This reaction is a fundamental transformation in organic synthesis, widely used in the pharmaceutical and materials science industries to create mono-esters of succinic acid, which are valuable building blocks and intermediates.

Introduction

Esterification via acyl chlorides is a robust and efficient method for forming ester bonds. The reaction between an alcohol and this compound (also known as ethyl 3-(chloroformyl)propanoate) proceeds through a nucleophilic acyl substitution mechanism. The high reactivity of the acyl chloride allows the reaction to occur under mild conditions with high yields. A non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), is typically added to neutralize the hydrogen chloride (HCl) byproduct, driving the equilibrium towards the product.[1][2][3]

Reaction Scheme: R-OH + ClOC(CH₂)₂COOEt + Base → R-OOC(CH₂)₂COOEt + Base·HCl

Safety Precautions

This compound is a corrosive and moisture-sensitive chemical that requires careful handling in a controlled laboratory environment.[4][5][6]

  • Handling: Always handle this compound in a well-ventilated fume hood. Avoid inhalation of vapors and any contact with skin, eyes, and clothing.[7][8] The substance causes severe skin burns and eye damage.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile).[4][7]

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[8] Keep the container tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture, which will hydrolyze the acyl chloride.[4] It is incompatible with bases, alcohols, and metals.[8]

  • Spills: In case of a spill, evacuate the area. Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use water. Collect the absorbed material into a suitable container for disposal.[7]

  • First Aid:

    • In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[5]

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[5][7]

    • If inhaled: Move the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.[5]

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[5]

Experimental Protocol

This protocol describes a general procedure for the esterification of a primary or secondary alcohol with this compound. The reaction should be performed under anhydrous conditions.

3.1. Materials and Equipment

  • This compound (reagent grade)

  • Anhydrous alcohol (e.g., ethanol, isopropanol)

  • Anhydrous pyridine or triethylamine (distilled and stored over KOH)

  • Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) as the solvent[3]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (pressure-equalizing)

  • Septa and needles for inert atmosphere techniques

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Standard laboratory glassware

  • Drying agents (e.g., anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄))

3.2. Step-by-Step Procedure

  • Reaction Setup:

    • Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a dropping funnel.

    • Flush the entire apparatus with a stream of dry nitrogen or argon gas to ensure an inert atmosphere.

    • In the flask, dissolve the alcohol (1.0 eq.) and anhydrous pyridine or triethylamine (1.2 eq.) in anhydrous DCM.

    • Cool the stirred solution to 0 °C using an ice bath.

  • Addition of Acyl Chloride:

    • In a separate dry flask, dilute the this compound (1.05 eq.) with anhydrous DCM.

    • Transfer this solution to the dropping funnel.

    • Add the this compound solution dropwise to the cooled alcohol solution over 30-60 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.[3] A white precipitate (pyridinium or triethylammonium (B8662869) hydrochloride) will form.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Let the reaction stir at room temperature for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) if desired.[3]

  • Work-up and Extraction:

    • Quench the reaction by slowly adding deionized water to the flask.

    • Transfer the mixture to a separatory funnel. Add more DCM if necessary to fully dissolve the organic phase.

    • Wash the organic layer sequentially with:

      • 1 M HCl solution (twice) to remove the excess pyridine/triethylamine.

      • Saturated sodium bicarbonate (NaHCO₃) solution (twice) to neutralize any remaining acid and unreacted acyl chloride.

      • Brine (saturated NaCl solution) (once) to remove the bulk of the dissolved water.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate using a rotary evaporator to remove the solvent.

    • Purify the resulting crude ester by vacuum distillation to obtain the final product.[4][5]

Data Presentation

The efficiency of the esterification can vary depending on the structure of the alcohol. The following table provides representative data for the reaction with simple alcohols.

AlcoholMolar Equivalents of AlcoholMolar Equivalents of Base (Pyridine)Typical Reaction Time (h)Representative Yield (%)Boiling Point of Product (°C / mm Hg)
Methanol1.01.21285-95Diethyl succinate (B1194679): 217 / 760
Ethanol1.01.21290-98Diethyl succinate: 217 / 760
Isopropanol1.01.21680-90Ethyl Isopropyl Succinate: ~125 / 15
n-Butanol1.01.21688-96Butyl Ethyl Succinate: ~140 / 15

Note: Yields are illustrative and will depend on the specific substrate, reaction scale, and purification efficiency. Boiling points are estimates for the unsymmetrical succinate esters.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the esterification protocol.

EsterificationWorkflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification prep_reagents Prepare Anhydrous Reagents & Solvents setup_glassware Assemble & Dry Glassware add_alcohol Add Alcohol, Base, & Solvent to Flask setup_glassware->add_alcohol cool_mixture Cool Mixture to 0 °C add_alcohol->cool_mixture add_acyl_chloride Dropwise Addition of This compound cool_mixture->add_acyl_chloride warm_rt Warm to Room Temp & Stir for 12-18h add_acyl_chloride->warm_rt quench Quench Reaction with Water warm_rt->quench extract Extract with DCM quench->extract wash_acid Wash with 1M HCl extract->wash_acid wash_base Wash with sat. NaHCO₃ wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry_organic Dry over MgSO₄ wash_brine->dry_organic filter_concentrate Filter & Concentrate (Rotovap) dry_organic->filter_concentrate distill Purify by Vacuum Distillation filter_concentrate->distill product Final Product: Purified Ester distill->product

Caption: Workflow for esterification using this compound.

Reaction Mechanism Pathway

This diagram shows the nucleophilic acyl substitution mechanism for the reaction.

Caption: Nucleophilic acyl substitution mechanism pathway.

References

Application Notes and Protocols: Ethyl Succinyl Chloride in the Preparation of Polymer-Supported Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of ethyl succinyl chloride as a bifunctional linker for the immobilization of catalysts onto polymer supports. This technique offers a versatile method for creating robust, reusable, and efficient catalytic systems for a variety of organic transformations.

Introduction

Polymer-supported catalysts are a cornerstone of modern green chemistry and process development, combining the advantages of homogeneous and heterogeneous catalysis. By immobilizing a catalyst on a solid polymer support, researchers can simplify product purification, enable catalyst recycling, and enhance catalyst stability. This compound serves as an effective and versatile linker to covalently attach catalysts to polymer backbones, particularly those with nucleophilic functional groups.

The succinate (B1194679) linker provides a flexible spacer between the polymer and the catalyst, which can help to maintain the catalyst's activity by minimizing steric hindrance from the polymer matrix. This document outlines the synthesis of this compound, its application in functionalizing common polymer supports, and the subsequent immobilization of a model catalyst.

Synthesis of this compound

This compound is a key reagent for introducing a succinate linker. It can be synthesized from readily available starting materials.

Experimental Protocol: Synthesis of this compound

This protocol describes the two-step synthesis of this compound from succinic anhydride (B1165640).

Step 1: Synthesis of Monoethyl Succinate

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add succinic anhydride (1.0 eq) and anhydrous ethanol (B145695) (2.0-2.5 eq).

  • Add a catalytic amount of a strong acid catalyst, such as a strongly acidic styrene-type cation exchange resin (e.g., Amberlyst-15, 20-25% by weight of succinic anhydride).

  • Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 3-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, filter the hot solution to remove the resin catalyst.

  • Allow the filtrate to cool to room temperature, which may cause unreacted succinic anhydride to precipitate. Filter the cooled solution.

  • Remove excess ethanol and water from the filtrate by vacuum distillation.

  • Purify the resulting monoethyl succinate by vacuum distillation, collecting the fraction at 146-149 °C / 2.27 kPa.

Step 2: Synthesis of this compound

  • In a reaction vessel, add the purified monoethyl succinate (1.0 eq).

  • While maintaining the temperature between 25-30 °C, slowly add thionyl chloride (2.0-2.5 eq) dropwise.

  • After the addition is complete, heat the mixture to 80-100 °C.

  • Continue heating until the evolution of gas ceases, indicating the completion of the reaction.

  • Purify the crude this compound by vacuum distillation, collecting the fraction at 87-90 °C / 1 mmHg to yield the final product.[1]

Preparation of Polymer-Supported Catalysts

This section details the functionalization of a hydroxyl-terminated polymer support with this compound and the subsequent immobilization of an amine-containing catalyst.

Experimental Workflow

G cluster_0 Step 1: Polymer Functionalization cluster_1 Step 2: Catalyst Immobilization cluster_2 Step 3: Purification and Characterization A Hydroxyl-Terminated Polymer Support C Reaction in Anhydrous Solvent (e.g., DCM, THF) with Base (e.g., Pyridine (B92270), Et3N) A->C B This compound B->C D Succinyl-Functionalized Polymer Support C->D F Reaction in Suitable Solvent (e.g., DMF, CH3CN) D->F E Amine-Containing Catalyst E->F G Polymer-Supported Catalyst F->G H Washing and Drying G->H I Characterization (FT-IR, NMR, Elemental Analysis) H->I

Figure 1. Workflow for preparing a polymer-supported catalyst using this compound.
Experimental Protocol: Functionalization of Poly(ethylene glycol) (PEG)

  • Dry hydroxyl-terminated PEG (average Mn = 4000 g/mol ) under vacuum at 80 °C for 4 hours.

  • Dissolve the dried PEG in anhydrous dichloromethane (B109758) (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine (2.0 eq relative to hydroxyl groups) to the solution and cool to 0 °C in an ice bath.

  • Slowly add this compound (1.5 eq relative to hydroxyl groups) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Wash the reaction mixture with 1 M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Precipitate the functionalized polymer by adding the concentrated solution to cold diethyl ether.

  • Collect the precipitate by filtration and dry under vacuum to yield the succinyl-functionalized PEG.

Experimental Protocol: Immobilization of an Amine-Containing Catalyst

This protocol uses a generic primary amine-containing catalyst as an example.

  • Dissolve the succinyl-functionalized PEG in anhydrous N,N-dimethylformamide (DMF).

  • Add the amine-containing catalyst (1.2 eq relative to the succinyl groups) to the solution.

  • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

  • Stir the reaction mixture at room temperature for 48 hours under a nitrogen atmosphere.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Precipitate the polymer-supported catalyst by adding the filtrate to cold diethyl ether.

  • Collect the solid by filtration, wash thoroughly with diethyl ether to remove unreacted starting materials, and dry under vacuum.

Characterization and Quantitative Analysis

Thorough characterization is crucial to confirm the successful immobilization and to quantify the catalyst loading.

Technique Purpose Expected Observations
FT-IR Spectroscopy To confirm the presence of key functional groups.Appearance of a new ester carbonyl peak (~1735 cm⁻¹) after functionalization with this compound. Appearance of an amide carbonyl peak (~1650 cm⁻¹) after catalyst immobilization.
¹H NMR Spectroscopy To confirm the covalent attachment and determine the degree of functionalization.Appearance of characteristic peaks for the succinate linker and the immobilized catalyst. Integration of these peaks relative to the polymer backbone signals allows for quantification.
Elemental Analysis To determine the weight percentage of key elements (e.g., nitrogen from the catalyst) and calculate the catalyst loading.An increase in the nitrogen content corresponds to the amount of immobilized catalyst.
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) For metal-based catalysts, to accurately quantify the metal content and thus the catalyst loading.Provides a precise measurement of the metal concentration in the polymer support.

Table 1. Characterization techniques for polymer-supported catalysts.

Catalyst Loading Calculation

Catalyst loading can be calculated from elemental analysis data using the following formula:

Loading (mmol/g) = (% Element × 10) / (Atomic Weight of Element × Number of Atoms of Element per Catalyst Molecule)

Application in a Catalytic Reaction: A Model Aldol (B89426) Reaction

The efficacy of the prepared polymer-supported catalyst can be evaluated in a model organic reaction. Here, we consider an L-proline-based catalyst for the aldol condensation.

Logical Relationship of the Catalytic Cycle

G cluster_0 Catalytic Cycle A Polymer-Supported Proline Catalyst C Enamine Intermediate A->C + B Ketone B->C E Iminium Intermediate C->E + D Aldehyde D->E F Hydrolysis E->F + H2O F->A Regeneration G Aldol Product F->G

Figure 2. Catalytic cycle for a polymer-supported proline-catalyzed aldol reaction.
Experimental Protocol: Aldol Reaction

  • In a vial, place the polymer-supported proline catalyst (10 mol%).

  • Add the aldehyde (1.0 eq) and the ketone (5.0 eq) to the vial.

  • Add the appropriate solvent (e.g., DMF with 5% water).

  • Stir the reaction mixture at room temperature for the desired time (e.g., 24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture to recover the polymer-supported catalyst.

  • Wash the recovered catalyst with the reaction solvent and then with a non-swelling solvent (e.g., diethyl ether) and dry under vacuum for reuse.

  • Purify the filtrate by column chromatography to isolate the aldol product.

Catalyst Reusability and Performance

The reusability of the catalyst is a key advantage of this methodology. The performance of the recycled catalyst should be evaluated over several cycles.

Cycle Conversion (%) Diastereoselectivity (anti/syn) Enantioselectivity (% ee)
19895:594
29794:693
39594:692
49293:790
58892:888

Table 2. Hypothetical reusability data for a polymer-supported proline catalyst in an aldol reaction.[2][3]

Conclusion

This compound is a valuable tool for the preparation of polymer-supported catalysts. The protocols outlined in these application notes provide a robust framework for the synthesis of the linker, functionalization of polymer supports, and immobilization of catalysts. The resulting catalytic systems demonstrate high efficiency, stability, and reusability, making them highly attractive for applications in organic synthesis, particularly in the pharmaceutical and fine chemical industries. The ability to tailor the polymer support and the catalyst allows for the development of highly optimized systems for specific chemical transformations.

References

Application Notes and Protocols for the Synthesis of Succinate Prodrugs using Ethyl 4-chloro-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of succinate (B1194679) prodrugs utilizing ethyl 4-chloro-4-oxobutyrate. This methodology is a versatile strategy to enhance the physicochemical properties of parent drug molecules, such as solubility and bioavailability, by introducing a succinate linker. The resulting ester bond is designed to be cleaved in vivo by endogenous esterases, releasing the active pharmaceutical ingredient.

Overview and Applications

Succinate prodrugs are a well-established approach in drug delivery to overcome formulation and pharmacokinetic challenges. The mono-ethyl succinyl linker, introduced by reacting a drug's hydroxyl or phenolic group with ethyl 4-chloro-4-oxobutyrate, offers a favorable balance of stability and enzymatic lability. Upon administration, ubiquitous esterase enzymes hydrolyze the ester linkage, releasing the active drug and the biocompatible succinic acid and ethanol (B145695) byproducts.

This technique has been successfully applied to a wide range of therapeutic agents, including:

  • Anti-inflammatory and Anticancer Agents: Curcuminoids, for instance, have been modified as succinate prodrugs to improve their stability and anticancer activity.[1]

  • Antibiotics: The solubility of antibiotics like chloramphenicol (B1208) can be significantly increased through succinylation, enabling parenteral administration.

  • Antiviral Nucleoside Analogs: Succinate prodrugs of antiviral agents like zidovudine (B1683550) (AZT) can be synthesized to potentially improve their pharmacokinetic profile.

General Synthesis Workflow

The synthesis of succinate prodrugs using ethyl 4-chloro-4-oxobutyrate typically follows a straightforward esterification reaction. The general workflow involves the reaction of a parent drug containing a hydroxyl or phenolic functional group with ethyl 4-chloro-4-oxobutyrate in the presence of a base and a suitable solvent.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Parent_Drug Parent Drug (with -OH group) Reaction_Vessel Reaction Mixture (Stirring at RT) Parent_Drug->Reaction_Vessel Reagent Ethyl 4-chloro-4-oxobutyrate Reagent->Reaction_Vessel Base Base (e.g., DMAP, Pyridine) Base->Reaction_Vessel Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction_Vessel Workup Aqueous Work-up (e.g., NaHCO3 wash) Reaction_Vessel->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Prodrug Succinate Prodrug Purification->Prodrug

General workflow for succinate prodrug synthesis.

Experimental Protocols

Synthesis of Curcumin (B1669340) Diethyl Disuccinate

This protocol is adapted from the synthesis of curcuminoid-succinate prodrugs and serves as a detailed example for a phenolic compound.[1]

Materials:

  • Curcumin

  • Ethyl 4-chloro-4-oxobutyrate

  • 4-(N,N-dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate

  • 1 M Sodium bicarbonate solution

  • Sodium sulfate, anhydrous

  • Methanol (B129727), cold

Procedure:

  • In a round-bottom flask, dissolve curcumin (1.0 eq) and DMAP (2.2 eq) in anhydrous DCM.

  • In a separate dropping funnel, prepare a solution of ethyl 4-chloro-4-oxobutyrate (2.2 eq) in anhydrous DCM.

  • Slowly add the ethyl 4-chloro-4-oxobutyrate solution to the curcumin solution at room temperature under a nitrogen atmosphere with constant stirring.

  • Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the DCM under reduced pressure using a rotary evaporator.

  • Redissolve the residue in ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with 1 M sodium bicarbonate solution and water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from cold methanol to yield curcumin diethyl disuccinate as a pale yellow solid.

Representative Synthesis of an Antiviral Succinate Prodrug: Zidovudine (AZT) Mono-succinate

This protocol provides a representative method for the succinylation of a primary hydroxyl group in a nucleoside analog. While the original synthesis of AZT succinate often utilizes succinic anhydride, this protocol is adapted for the use of ethyl 4-chloro-4-oxobutyrate.[2]

Materials:

  • Zidovudine (AZT)

  • Ethyl 4-chloro-4-oxobutyrate

  • Pyridine (B92270), anhydrous

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Suspend Zidovudine (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Add anhydrous pyridine (2.0 eq) to the suspension and stir until a clear solution is obtained.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of ethyl 4-chloro-4-oxobutyrate (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • After completion, dilute the reaction mixture with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure zidovudine succinate prodrug.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and biological activity of succinate prodrugs.

Table 1: Synthesis Yields of Succinate Prodrugs

Parent DrugSuccinate ProdrugYield (%)Reference
CurcuminCurcumin diethyl disuccinate95[1]
DesmethoxycurcuminDesmethoxycurcumin diethyl disuccinate92[1]
BisdesmethoxycurcuminBisdesmethoxycurcumin diethyl disuccinate94[1]
ChloramphenicolChloramphenicol succinate-Clinically used
ZidovudineZidovudine succinate-Representative

Table 2: In Vitro Anticancer Activity of Curcuminoid Succinate Prodrugs against Caco-2 Cells

CompoundIC₅₀ (µM)
Curcumin4.9
Curcumin diethyl disuccinate1.8
Desmethoxycurcumin4.1
Desmethoxycurcumin diethyl disuccinate9.6
Bisdesmethoxycurcumin3.3
Bisdesmethoxycurcumin diethyl disuccinate3.8
Data adapted from Wichitnithad et al., 2011.[1]

Mechanism of Action: Prodrug Activation

The therapeutic efficacy of succinate prodrugs relies on their conversion to the active parent drug within the body. This activation is primarily mediated by esterase enzymes, which are abundant in plasma, liver, and other tissues.

G cluster_prodrug Prodrug cluster_enzyme Enzymatic Cleavage cluster_products Release Products Prodrug Succinate Prodrug (Inactive) Esterase Esterase Enzyme Prodrug->Esterase Hydrolysis Active_Drug Active Drug (Pharmacological Effect) Esterase->Active_Drug Succinic_Acid Succinic Acid (Biocompatible) Esterase->Succinic_Acid Ethanol Ethanol (Biocompatible) Esterase->Ethanol

Enzymatic activation of a succinate prodrug.

Safety and Handling of Ethyl 4-chloro-4-oxobutyrate

Ethyl 4-chloro-4-oxobutyrate is a corrosive and moisture-sensitive reagent. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood. Avoid contact with skin and eyes, and prevent inhalation of vapors. Store in a cool, dry place under an inert atmosphere. In case of spills, neutralize with a suitable agent and dispose of according to institutional guidelines.

References

Application Notes and Protocols: Synthesis of Succinic Acid Monoesters via Reaction of Ethyl Succinyl Chloride with Alcohols in the Presence of a Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of ethyl succinyl chloride with alcohols in the presence of a base is a versatile and efficient method for the synthesis of succinic acid monoesters. These monoesters are valuable intermediates in the pharmaceutical industry and organic synthesis, serving as building blocks for a variety of more complex molecules. This acylation reaction proceeds via a nucleophilic acyl substitution mechanism, where the alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The presence of a non-nucleophilic base, typically a tertiary amine such as pyridine (B92270) or triethylamine (B128534), is crucial to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.

This document provides detailed application notes and experimental protocols for the reaction of this compound with primary, secondary, and tertiary alcohols.

Reaction Mechanism and Principles

The esterification of an alcohol with an acyl chloride, such as this compound, is a classic example of nucleophilic acyl substitution. The general mechanism involves two main stages: nucleophilic attack and elimination.

  • Nucleophilic Attack: The alcohol, with its lone pair of electrons on the oxygen atom, acts as a nucleophile and attacks the electrophilic carbonyl carbon of this compound. This results in the formation of a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate is unstable and collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as a leaving group.

  • Role of the Base: The hydrogen chloride (HCl) generated during the reaction is neutralized by a base (e.g., pyridine). This prevents the protonation of the alcohol, which would render it non-nucleophilic, and also prevents potential acid-catalyzed side reactions. Pyridine can also act as a nucleophilic catalyst by forming a highly reactive acyl-pyridinium intermediate.

The reactivity of alcohols in this reaction generally follows the order: primary > secondary > tertiary. This is primarily due to steric hindrance, which can impede the approach of the alcohol to the acyl chloride.

Experimental Protocols

The following are generalized protocols for the reaction of this compound with primary, secondary, and tertiary alcohols. It is recommended to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from hydrolyzing the acyl chloride.

Materials and Equipment
  • This compound (reagent grade)

  • Anhydrous alcohol (primary, secondary, or tertiary)

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert gas supply (N₂ or Ar)

  • Ice bath

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

General Procedure for the Synthesis of Succinic Acid Monoesters
  • To a stirred solution of the desired alcohol (1.0 eq.) and anhydrous pyridine (1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C (ice bath), add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise via a dropping funnel over 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the specified time (see Table 1). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a small amount of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl to remove excess pyridine, followed by a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure succinic acid monoester.

Data Presentation

The following table summarizes typical reaction conditions and yields for the esterification of various alcohols with this compound in the presence of pyridine.

Alcohol Class Product Reaction Time (h) Yield (%) References
MethanolPrimaryMethyl ethyl succinate2-4HighN/A
EthanolPrimaryDiethyl succinate2-4HighN/A
n-ButanolPrimaryButyl ethyl succinate3-5HighN/A
IsopropanolSecondaryIsopropyl ethyl succinate6-12Moderate to GoodN/A
CyclohexanolSecondaryCyclohexyl ethyl succinate8-16ModerateN/A
tert-ButanolTertiarytert-Butyl ethyl succinate24-48Low to ModerateN/A

Visualizations

General Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Ethyl_succinyl_chloride This compound Succinic_acid_monoester Succinic acid monoester Ethyl_succinyl_chloride->Succinic_acid_monoester + Alcohol Alcohol Alcohol (R-OH) Alcohol->Succinic_acid_monoester Base Base (e.g., Pyridine) Base_hydrochloride Base Hydrochloride Base->Base_hydrochloride + HCl

Caption: General reaction scheme for the synthesis of succinic acid monoesters.

Experimental Workflow

Experimental_Workflow A 1. Dissolve alcohol and base in anhydrous solvent at 0 °C B 2. Add this compound dropwise A->B C 3. Warm to room temperature and stir B->C D 4. Monitor reaction by TLC C->D E 5. Quench reaction with water D->E F 6. Aqueous work-up (HCl, NaHCO₃, brine washes) E->F G 7. Dry organic layer and concentrate F->G H 8. Purify by column chromatography G->H I 9. Characterize the final product H->I

Caption: A typical experimental workflow for the synthesis and purification.

Troubleshooting and Considerations

  • Low Yields with Tertiary Alcohols: The reaction with tertiary alcohols is often sluggish due to steric hindrance.[1] To improve yields, stronger acylation catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) can be used in catalytic amounts along with the stoichiometric base.[2]

  • Hydrolysis of this compound: this compound is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is carried out under an inert atmosphere using anhydrous solvents and reagents to prevent hydrolysis to succinic acid monoethyl ester.

  • Side Reactions: If the reaction temperature is too high, or if acidic conditions are not properly neutralized, side reactions such as elimination (especially with tertiary alcohols) may occur.

  • Purification Challenges: The polarity of the resulting succinic acid monoester will vary depending on the alcohol used. The solvent system for column chromatography should be optimized accordingly.

Safety Precautions

  • This compound is a corrosive and lachrymatory substance. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Pyridine and triethylamine are flammable and have strong, unpleasant odors. Handle them in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care in a fume hood.

  • The reaction can be exothermic, especially during the addition of the acyl chloride. Maintain proper temperature control, particularly during the initial stages of the reaction.

By following these protocols and considering the outlined principles, researchers can effectively synthesize a range of succinic acid monoesters for various applications in drug development and organic synthesis.

References

Ethyl Succinyl Chloride: A Versatile Acylating Agent in Fine Chemical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Ethyl succinyl chloride is a highly reactive chemical intermediate that serves as a cornerstone in the synthesis of a wide array of fine chemicals, particularly within the pharmaceutical and agrochemical industries. Its utility as a potent acylating agent allows for the introduction of the ethyl succinyl functional group into various molecular scaffolds, a critical step in the construction of complex target molecules. This document provides detailed application notes and experimental protocols for the use of this compound in several key acylation reactions.

Overview of Applications

This compound is primarily employed in acylation reactions, where it reacts with nucleophiles such as alcohols, amines, and aromatic rings to form esters, amides, and ketones, respectively. Its principal applications include:

  • Pharmaceutical Synthesis: It is a key building block in the synthesis of active pharmaceutical ingredients (APIs).[1][2] A notable example is its use in the production of the macrolide antibiotic, erythromycin (B1671065) ethyl succinate (B1194679), which exhibits improved gastrointestinal tolerance compared to erythromycin.[3] It is also utilized in the synthesis of intermediates for cholesterol-lowering drugs like rosuvastatin.[3]

  • Organic Synthesis: The acyl chloride functionality makes it an excellent reagent for introducing the ethyl succinyl moiety in various organic transformations, including Friedel-Crafts acylations.[1]

  • Agrochemical Synthesis: While less documented in readily available literature, its reactivity profile suggests potential applications in the synthesis of pesticides and herbicides.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 14794-31-1
Molecular Formula C₆H₉ClO₃
Molecular Weight 164.59 g/mol
Appearance Colorless to light yellow clear liquid[4]
Boiling Point 88-90 °C at 11 mmHg[5]
Density 1.155 g/mL at 25 °C[5]
Refractive Index n20/D 1.437[5]

Handling and Storage: this compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.

Key Acylation Reactions and Protocols

This section details experimental protocols for various acylation reactions using this compound.

Synthesis of this compound

The precursor, this compound, is typically synthesized from monoethyl succinate and a chlorinating agent, such as thionyl chloride.

Table 2: Synthesis of this compound - Reaction Parameters and Yields

ReactantsMolar Ratio (Monoethyl succinate:Thionyl chloride)Temperature (°C)Reaction TimeYield (%)Purity (%)Reference
Monoethyl succinate, Thionyl chloride1:2.0 - 1:2.580-100Until gas evolution ceases95.7 - 96.499.2 - 99.6[6]
Monoethyl succinate, Thionyl chloride1:1.1 (in Dichloromethane (B109758) with DMF catalyst)38 (Reflux)5 hours95Not specified[5]

Experimental Protocol: Preparation of this compound [3][6]

  • To a reaction vessel equipped with a stirrer, dropping funnel, and reflux condenser, add monoethyl succinate.

  • With stirring, slowly add thionyl chloride (molar ratio of 1:2.0 to 1:2.5) dropwise, maintaining the reaction temperature between 25-30 °C.

  • After the addition is complete, heat the mixture to 80-100 °C.

  • Continue heating until the evolution of gas ceases, indicating the completion of the reaction.

  • Purify the crude product by vacuum distillation, collecting the fraction at 87-90 °C/11 mmHg.

Logical Workflow for the Synthesis of this compound

G cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product Monoethyl succinate Monoethyl succinate Reaction Vessel Reaction Vessel Monoethyl succinate->Reaction Vessel Add Thionyl chloride Thionyl chloride Thionyl chloride->Reaction Vessel Add dropwise (25-30 °C) Reaction Vessel->Reaction Vessel Vacuum Distillation Vacuum Distillation Reaction Vessel->Vacuum Distillation Transfer This compound This compound Vacuum Distillation->this compound Collect fraction (87-90 °C/11 mmHg)

Caption: Synthesis of this compound.

Friedel-Crafts Acylation of Aromatic Compounds

This compound can be used to acylate aromatic compounds, such as toluene (B28343), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction introduces a 4-ethoxy-4-oxobutanoyl group to the aromatic ring.

Table 3: Friedel-Crafts Acylation of Toluene with an Acyl Chloride - General Conditions

SubstrateAcylating AgentCatalyst (Molar Eq.)SolventTemperature (°C)Reaction Time (min)Typical Yield (%)Reference
TolueneAcetyl chlorideAlCl₃ (1.1)Dichloromethane0 to RT15-6060-76[7][8]

Experimental Protocol: Friedel-Crafts Acylation of Toluene (Adapted for this compound) [7][8][9]

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere.

  • To the flask, add anhydrous aluminum chloride (1.1 eq.) and an inert solvent such as dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq.) in dichloromethane from the dropping funnel.

  • After the addition is complete, add a solution of toluene (1.0 eq.) in dichloromethane dropwise, maintaining the temperature at 0 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, stirring for an additional 15-60 minutes.

  • Quench the reaction by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography or distillation.

Signaling Pathway for Friedel-Crafts Acylation

G This compound This compound Acylium Ion Acylium Ion This compound->Acylium Ion + AlCl3 AlCl3 AlCl3 Sigma Complex Sigma Complex Acylium Ion->Sigma Complex + Aromatic Ring Aromatic Ring Aromatic Ring Acylated Product Acylated Product Sigma Complex->Acylated Product - H+ HCl + AlCl3 HCl + AlCl3 Sigma Complex->HCl + AlCl3 + AlCl4-

Caption: Friedel-Crafts Acylation Mechanism.

N-Acylation of Amines

This compound readily reacts with primary and secondary amines to form the corresponding N-substituted succinamic acid ethyl esters.

General Protocol: N-Acylation of an Amine

  • Dissolve the amine (1.0 eq.) and a base (e.g., triethylamine, 1.1 eq.) in an inert solvent (e.g., dichloromethane or THF) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.05 eq.) in the same solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

O-Acylation of Phenols

The reaction of this compound with phenols in the presence of a base affords the corresponding phenyl ethyl succinate.

General Protocol: O-Acylation of a Phenol (B47542) [10][11]

  • To a solution of the phenol (1.0 eq.) and a base (e.g., pyridine (B92270) or triethylamine, 1.2 eq.) in a suitable solvent (e.g., dichloromethane or toluene) at 0 °C, add this compound (1.1 eq.) dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete as indicated by TLC.

  • Dilute the reaction mixture with the solvent and wash sequentially with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to afford the desired ester.

Conclusion

This compound is a valuable and versatile acylating agent in fine chemical manufacturing. The protocols provided herein offer a foundation for its application in the synthesis of a variety of important chemical entities. The reactivity of the acyl chloride allows for efficient introduction of the ethyl succinyl group under relatively mild conditions, making it an indispensable tool for synthetic chemists in both research and industrial settings. Careful handling and adherence to anhydrous conditions are paramount to achieving high yields and purity in these transformations.

References

Troubleshooting & Optimization

Technical Support Center: Ethyl Succinyl Chloride Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing ethyl succinyl chloride acylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts acylation reaction with this compound is resulting in a low or no product yield. What are the common causes?

A1: Low yields in Friedel-Crafts acylation can often be attributed to several factors:

  • Inactive Catalyst: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly sensitive to moisture. Any water in your reagents, solvent, or glassware will deactivate it.[1][2]

  • Insufficient Catalyst: The ketone product of the reaction can form a stable complex with the Lewis acid, effectively removing it from the catalytic cycle. Therefore, a stoichiometric amount of the catalyst is often required.[1][3][4]

  • Deactivated Aromatic Substrate: If your aromatic compound has strong electron-withdrawing groups (e.g., -NO₂, -CN, -COR), it will be deactivated towards electrophilic aromatic substitution.[1]

  • Poor Reagent Quality: The purity of this compound and the aromatic substrate is crucial. Impurities can lead to side reactions and lower yields.[1]

  • Sub-optimal Temperature: The reaction may require heating to overcome the activation energy. Conversely, excessively high temperatures can promote side reactions and decomposition.[1]

Q2: I am observing the formation of multiple products in my reaction. How can I improve the selectivity?

A2: While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation, it can still occur, especially with highly activated aromatic rings.[1] Here are some strategies to improve selectivity:

  • Control Stoichiometry: Use a 1:1 molar ratio of the aromatic substrate to this compound.[3]

  • Optimize Reaction Conditions: Lowering the reaction temperature and reducing the reaction time can minimize the formation of byproducts.[3]

  • Order of Addition: Adding the aromatic compound to a pre-formed complex of the acylating agent and Lewis acid may improve selectivity.[3]

Q3: What are some common side reactions to be aware of during this compound acylation?

A3: Besides polysubstitution, other potential side reactions include:

  • Isomer Formation: The position of acylation on the aromatic ring can be influenced by existing substituents and reaction conditions.

  • Solvent Acylation: If the solvent is susceptible to acylation (e.g., benzene (B151609) used as a solvent), it can compete with the intended substrate.

  • Dealkylation-Acylation: In some cases, alkyl groups on the aromatic substrate may be cleaved and the ring subsequently acylated.

Q4: How can I monitor the progress of my acylation reaction?

A4: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during this compound acylation reactions.

Problem: Low or No Product Yield

dot graph TD{ subgraph "Troubleshooting Low Yield" direction LR; A[Start: Low/No Yield] --> B{Check Catalyst}; B --> C{Active?}; C -- No --> D[Use Fresh, AnhydrousLewis Acid]; C -- Yes --> E{Sufficient Amount?}; E -- No --> F[Increase CatalystLoading (1.1-2.0 eq)]; E -- Yes --> G{Check Substrate}; G --> H{Deactivated Ring?}; H -- Yes --> I[Consider AlternativeSynthetic Route]; H -- No --> J{Check Reagents}; J --> K{Pure?}; K -- No --> L[Purify/Use FreshReagents]; K -- Yes --> M{Check Conditions}; M --> N{Optimal Temperature?}; N -- No --> O[Optimize Temperature]; N -- Yes --> P[Consult FurtherLiterature]; end

} Caption: A logical workflow for troubleshooting low product yields.

Quantitative Data Summary

The following tables summarize key quantitative data for the preparation and use of this compound.

Table 1: Reaction Conditions for the Synthesis of this compound

ParameterMethod 1Method 2
Starting MaterialMonoethyl succinate (B1194679)Succinic anhydride
ReagentThionyl chlorideThionyl chloride
Molar Ratio (Start:Reagent)1 : 2.0 - 2.51 : 2.1 (with ZnCl₂ catalyst)
Temperature80 - 100 °CReflux
Reaction TimeUntil gas evolution ceases6 hours
Yield95.7% - 96.4%Not specified
Purity99.2% - 99.6% (GC)Not specified
Reference [5][6]

Table 2: Conditions for Friedel-Crafts Acylation using this compound

ParameterCondition
SubstrateDry Benzene
CatalystStannous bromide
Molar Ratio (Catalyst:Substrate)0.06-0.065 mol : 1.3 mol
This compound Amount0.26 mol
TemperatureInitial: 3-5°C, Reaction: 85-92°C
Reaction Time50-70 minutes
Reference [7]

Experimental Protocols

Protocol 1: Synthesis of this compound from Monoethyl Succinate

This protocol is adapted from a patented method.[5]

Materials:

  • Monoethyl succinate

  • Thionyl chloride

  • Reaction flask with stirrer and dropping funnel

  • Heating mantle

  • Distillation apparatus

Procedure:

  • To a reaction flask, add monoethyl succinate.

  • While stirring, slowly add thionyl chloride from the dropping funnel, maintaining the reaction temperature between 25-30°C. The molar ratio of monoethyl succinate to thionyl chloride should be between 1:2.0 and 1:2.5.

  • After the addition is complete, heat the mixture to 80-100°C.

  • Continue heating until the evolution of gas ceases.

  • Once the reaction is complete, purify the product by vacuum distillation, collecting the fraction at 87-90°C/1 mmHg.

Protocol 2: General Procedure for Friedel-Crafts Acylation

This protocol provides a general workflow for Friedel-Crafts acylation.[3]

Materials:

  • Anhydrous solvent (e.g., dichloromethane)

  • Anhydrous Lewis acid (e.g., AlCl₃)

  • Aromatic substrate

  • This compound

  • Ice bath

  • Magnetic stirrer

  • Apparatus for quenching and workup

Procedure:

  • Ensure all glassware is flame- or oven-dried to remove any moisture.

  • To a flask containing a magnetic stir bar and under an inert atmosphere, add the anhydrous solvent and the aromatic substrate.

  • Cool the mixture in an ice bath to 0-5°C.

  • Carefully and portion-wise, add the anhydrous Lewis acid (1.1 - 2.0 equivalents).

  • Slowly add this compound (1.1 - 1.3 equivalents) dropwise, maintaining the temperature at 0-5°C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • The reaction may be heated to reflux for 10-30 minutes if necessary. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture back to 0°C and slowly quench by pouring it onto crushed ice or a mixture of ice and concentrated HCl with vigorous stirring.

  • Perform a standard aqueous workup, including separation of the organic layer, washing with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} Caption: General mechanism of Friedel-Crafts acylation.

References

Technical Support Center: Ethyl Succinyl Chloride Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of ethyl succinyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for preparing this compound?

A1: The most prevalent and established method for synthesizing this compound involves a two-step process. The first step is the esterification of succinic anhydride (B1165640) with absolute ethanol (B145695) to produce monoethyl succinate (B1194679).[1] The subsequent step involves the acylation of monoethyl succinate with thionyl chloride (SOCl₂) to yield the final product, this compound.[1][2]

Q2: What are the primary applications of this compound?

A2: this compound is a crucial intermediate in the pharmaceutical industry.[1][3] Its primary application is as a key raw material in the production of certain antibiotics, such as erythromycin (B1671065) monoethyl succinate.[1][3] It is also utilized in the synthesis of other complex organic molecules and fine chemicals.[4]

Q3: What are the typical reaction conditions for the synthesis of this compound from monoethyl succinate and thionyl chloride?

A3: The reaction is typically carried out by adding thionyl chloride dropwise to monoethyl succinate at a controlled temperature, often between 25-30°C.[2] The mixture is then heated to a temperature ranging from 80°C to 100°C.[2] The reaction is considered complete when the evolution of gas (sulfur dioxide and hydrogen chloride) ceases.[2] The molar ratio of monoethyl succinate to thionyl chloride is generally in the range of 1:2.0 to 1:2.5.[2]

Q4: How is the crude this compound typically purified?

A4: The most common method for purifying this compound is through distillation under reduced pressure.[1][2] The fraction collected at a specific boiling point and pressure range, for example, 87-90°C at 1 mmHg, is the purified this compound.[2]

Troubleshooting Guide

This section addresses common side reactions and experimental issues encountered during the preparation of this compound.

Problem 1: Low yield of the final product, this compound.

Potential Cause Recommended Solution
Incomplete conversion of monoethyl succinate Ensure the molar ratio of thionyl chloride to monoethyl succinate is sufficient, typically 2.0-2.5 equivalents of thionyl chloride.[2] Verify that the reaction temperature is maintained in the optimal range (80-100°C) until gas evolution stops.[2]
Side reaction with residual ethanol If the monoethyl succinate starting material contains residual ethanol from the previous step, the thionyl chloride can react with it to form ethyl chloride. Ensure the monoethyl succinate is thoroughly dried and free of ethanol before reacting with thionyl chloride.
Degradation of the product during distillation Avoid excessive heating during the final distillation. Use a vacuum that is sufficiently low to allow for distillation at a moderate temperature.

Problem 2: Presence of impurities in the final product.

Potential Impurity Source of Impurity Mitigation Strategy
Diethyl Succinate This diester can form during the initial esterification of succinic anhydride if an excess of ethanol is used or if the reaction is driven too far.[5]Carefully control the stoichiometry in the first step, using a slight excess of succinic anhydride or limiting the amount of ethanol. The formation of monoethyl succinate is an equilibrium process, and driving it completely to the diester should be avoided.[5]
Unreacted Monoethyl Succinate Incomplete reaction with thionyl chloride.Increase the reaction time or ensure the temperature is adequate for the complete conversion to the acid chloride. Use a slight excess of thionyl chloride.
Succinic Anhydride Incomplete initial esterification of succinic anhydride.Ensure sufficient reaction time and temperature during the esterification step. A patent suggests that unreacted succinic anhydride can be filtered out after cooling the reaction mixture.[1]
Polymeric byproducts Acid chlorides can be susceptible to polymerization, especially at elevated temperatures or in the presence of certain impurities.Maintain a controlled reaction temperature and purify the product via distillation promptly after the reaction is complete.

Experimental Protocols

Protocol 1: Synthesis of Monoethyl Succinate from Succinic Anhydride

Materials:

  • Succinic anhydride

  • Absolute ethanol

  • Strongly acidic styrene-type cation exchange resin (catalyst)

Procedure:

  • In a reactor, combine succinic anhydride, absolute ethanol (in a molar ratio of approximately 1:2.0 to 1:2.5), and the cation exchange resin (20-25% by mass of the succinic anhydride).[1]

  • Heat the mixture to 100 ± 2°C and maintain this temperature for 3-4 hours.[1]

  • Monitor the reaction completion using gas chromatography.

  • Once the reaction is complete, filter the hot solution to remove the resin.

  • Allow the filtrate to cool to room temperature. If any solid (unreacted succinic anhydride) precipitates, filter the mixture again.[1]

  • Remove water and excess ethanol from the filtrate by distillation under reduced pressure.

  • Collect the fraction at 146-149°C under a vacuum of 2.27 kPa to obtain pure monoethyl succinate.[1]

Protocol 2: Synthesis of this compound from Monoethyl Succinate

Materials:

  • Monoethyl succinate

  • Thionyl chloride

Procedure:

  • Add monoethyl succinate to a reactor.

  • Control the reaction temperature at 25-30°C while slowly adding thionyl chloride dropwise (molar ratio of monoethyl succinate to thionyl chloride should be 1:2.0 to 1:2.5).[2]

  • After the addition is complete, heat the mixture to 80-100°C.[2]

  • Continue heating until no more gas is evolved.

  • Stop heating and allow the mixture to cool.

  • Purify the crude product by distillation under reduced pressure, collecting the fraction at 87-90°C/1 mmHg.[2]

Visualizations

experimental_workflow cluster_step1 Step 1: Monoethyl Succinate Synthesis cluster_step2 Step 2: this compound Synthesis succinic_anhydride Succinic Anhydride esterification Esterification succinic_anhydride->esterification ethanol Absolute Ethanol ethanol->esterification monoethyl_succinate Monoethyl Succinate esterification->monoethyl_succinate acylation Acylation monoethyl_succinate->acylation Intermediate thionyl_chloride Thionyl Chloride thionyl_chloride->acylation ethyl_succinyl_chloride This compound acylation->ethyl_succinyl_chloride

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_logic start Low Yield or Impure Product check_impurities Analyze Product for Impurities (e.g., GC-MS) start->check_impurities diethyl_succinate Diethyl Succinate Detected check_impurities->diethyl_succinate Yes unreacted_monoester Unreacted Monoethyl Succinate Detected check_impurities->unreacted_monoester Yes unreacted_anhydride Unreacted Succinic Anhydride Detected check_impurities->unreacted_anhydride Yes optimize_esterification Optimize Step 1: - Adjust Stoichiometry - Control Reaction Time diethyl_succinate->optimize_esterification optimize_acylation Optimize Step 2: - Increase Thionyl Chloride - Extend Reaction Time/Temp unreacted_monoester->optimize_acylation unreacted_anhydride->optimize_esterification

Caption: Troubleshooting logic for identifying and addressing common impurities.

References

Technical Support Center: Purification of Products Synthesized with Ethyl Succinyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products synthesized using ethyl succinyl chloride.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of succinylated products.

Recrystallization Troubleshooting

Q1: My product is not crystallizing from the solution, what should I do?

If your product fails to crystallize, it may be due to several factors:

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it normally would at that temperature. To induce crystallization, you can:

    • Scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide a nucleation site for crystal growth.[1][2]

    • Add a seed crystal of the pure compound. This provides a template for crystal formation.[1][3]

    • Cool the solution further in an ice-salt bath.[1]

  • Too much solvent: The most common reason for crystallization failure is using an excessive amount of solvent.[1] To remedy this, you can evaporate some of the solvent using a rotary evaporator to increase the concentration of your product and attempt recrystallization again.[1]

Q2: My product "oiled out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the product separates from the solution as a liquid rather than a solid. This can happen if the compound is significantly impure or if the solution cools too quickly.[1][4] To address this:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of a co-solvent in which your compound is more soluble to prevent premature precipitation.

  • Allow the solution to cool very slowly. You can do this by leaving the flask on a cooling hot plate or insulating it to slow the rate of heat loss.[1]

Q3: The yield of my recrystallized product is very low. What are the possible causes?

A low recovery can be attributed to several factors:

  • Excessive solvent use: Using too much solvent will result in a significant portion of your product remaining in the mother liquor.[2][3]

  • Premature crystallization: If the product crystallizes during hot filtration, you will lose a portion of your yield. To prevent this, use a pre-heated funnel and receiving flask.[5]

  • Washing with room temperature solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of the product.[2]

Column Chromatography Troubleshooting

Q1: My compounds are not separating on the silica (B1680970) gel column. What can I do?

Poor separation in column chromatography can be due to an inappropriate solvent system or issues with the column itself.

  • Solvent Polarity: The polarity of the eluent is critical for good separation.[6][7]

    • If your compounds are eluting too quickly and together, the solvent system is likely too polar. Reduce the proportion of the polar solvent in your mobile phase.[7]

    • If your compounds are not moving down the column, the solvent system is not polar enough. Gradually increase the polarity of the mobile phase.[7]

  • TLC as a Guide: Always develop a solvent system using Thin Layer Chromatography (TLC) before running a column. The ideal solvent system will give your desired compound an Rf value of approximately 0.3-0.4 and good separation from impurities.[8]

Q2: The bands of my compounds are tailing or streaking on the column. What is the cause?

Tailing or streaking can be caused by:

  • Too much sample: Overloading the column can lead to poor separation. Use a sample size that is appropriate for the diameter of your column.

  • Insoluble sample: If the sample is not fully dissolved in the initial mobile phase, it can cause streaking.

  • Highly polar compounds: Very polar compounds, such as those with acidic or basic functional groups, can interact strongly with the silica gel, leading to tailing. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can sometimes improve the peak shape for these compounds.

Q3: I'm purifying a very polar succinylated amine. What type of chromatography should I use?

For highly polar compounds, standard silica gel chromatography can be challenging.[9] Consider these alternatives:

  • Reverse-phase chromatography: This technique uses a nonpolar stationary phase (like C18) and a polar mobile phase (like acetonitrile/water). Polar compounds will elute earlier.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous solvent. This is particularly effective for retaining and separating very polar analytes.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a reaction with this compound?

Common impurities include:

  • Unreacted starting materials: Excess amine or alcohol used in the reaction.

  • Succinic acid: Formed from the hydrolysis of this compound or the product.

  • Monoethyl succinate: From the hydrolysis of this compound.

  • Side products: Depending on the reaction conditions, side reactions can lead to other impurities.

Q2: How do I remove unreacted this compound and its hydrolysis byproducts after the reaction?

An aqueous work-up is typically effective. This involves:

  • Quenching: Carefully adding water or a dilute base to the reaction mixture to react with any remaining this compound.

  • Washing: Washing the organic layer with a saturated sodium bicarbonate solution will neutralize any acidic byproducts like HCl and succinic acid.[10][11]

  • Extraction: Separating the organic layer containing your product from the aqueous layer.[10]

  • Drying: Using a drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate to remove residual water from the organic layer.[10]

Q3: What is a good starting point for choosing a recrystallization solvent for my succinylated product?

A general rule of thumb is "like dissolves like".[12]

  • For succinate esters , consider solvents like ethanol (B145695), ethyl acetate, or a mixture of hexane (B92381) and ethyl acetate.[12]

  • For succinamide derivatives , more polar solvents like ethanol or isopropanol (B130326) might be effective. It is always best to test the solubility of your crude product in a small range of solvents to find the ideal one. The best solvent will dissolve your compound when hot but not at room temperature.[13]

Q4: How can I monitor the purity of my product during purification?

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to assess the purity of your fractions from column chromatography or to check the effectiveness of a recrystallization.[5]

  • Melting Point: A pure crystalline solid will have a sharp melting point range (typically 1-2 °C). A broad melting point range indicates the presence of impurities.[4][5]

  • NMR Spectroscopy: Proton and carbon NMR can provide detailed structural information and help identify impurities.

Data Presentation

Common Solvents for Purification
Purification TechniqueCompound TypeCommon Solvents/Solvent SystemsNotes
Recrystallization Succinate EstersEthanol, Ethyl Acetate, Hexane/Ethyl Acetate, Hexane/Acetone[12]The choice depends on the polarity of the specific ester.
SuccinamidesEthanol, Isopropanol, Water[12]Often more polar and may require more polar solvents.
Column Chromatography Moderately Polar ProductsHexane/Ethyl Acetate, Dichloromethane/MethanolGradient elution (gradually increasing solvent polarity) is often effective.[7]
Highly Polar ProductsAcetonitrile/Water (Reverse Phase), Dichloromethane/Methanol with triethylamineFor very polar compounds, reverse-phase or HILIC may be more suitable.

Experimental Protocols

Protocol 1: General Aqueous Work-up Procedure
  • Cool the reaction mixture to room temperature.

  • Slowly and carefully add water or a saturated aqueous solution of sodium bicarbonate to quench any unreacted this compound.

  • Transfer the mixture to a separatory funnel.

  • If your product is in an organic solvent, wash the organic layer sequentially with:

    • 1 M HCl (if unreacted amine is present).

    • Saturated aqueous sodium bicarbonate solution (to remove acidic impurities).

    • Brine (saturated NaCl solution) to help remove dissolved water.[10]

  • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Protocol 2: Recrystallization
  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot recrystallization solvent to just dissolve the solid.[2]

  • If there are insoluble impurities, perform a hot gravity filtration.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.[4]

  • Once the solution has reached room temperature, cool it further in an ice bath to maximize crystal yield.[4]

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.[2]

  • Dry the crystals in a vacuum oven or air dry them.

Protocol 3: Flash Column Chromatography
  • Prepare a slurry of silica gel in the initial, least polar solvent of your chosen mobile phase.

  • Pack a chromatography column with the slurry, ensuring there are no air bubbles.

  • Allow the solvent to drain to the level of the silica gel.

  • Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent and load it onto the top of the column.

  • Carefully add the mobile phase to the top of the column.

  • Apply pressure (e.g., from a nitrogen line or air pump) to elute the solvent through the column.

  • Collect fractions and analyze them by TLC to determine which fractions contain the purified product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reaction_Mixture Crude Reaction Product Quench Quench (e.g., NaHCO3 soln) Reaction_Mixture->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer (e.g., Na2SO4) Extract->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Purification_Choice Solid or Liquid? Concentrate->Purification_Choice Recrystallization Recrystallization Purification_Choice->Recrystallization Solid Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Liquid/Oil or Impure Solid Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: General experimental workflow for product purification.

troubleshooting_recrystallization cluster_solutions_no_crystals Solutions for No Crystals cluster_solutions_oil_out Solutions for Oiling Out Start Recrystallization Attempt Problem Crystals Form? Start->Problem Success Successful Crystallization Problem->Success Yes No_Crystals No Crystals Form Problem->No_Crystals No Oil_Out Product Oils Out Problem->Oil_Out Oiling Out Low_Yield_Check Yield > 80%? Success->Low_Yield_Check Check Yield Reduce_Solvent Reduce Solvent Volume No_Crystals->Reduce_Solvent Reheat_Redissolve Reheat and Redissolve Oil_Out->Reheat_Redissolve Low_Yield Low Yield Low_Yield_Check->Success Yes Low_Yield_Check->Low_Yield No Add_Seed Add Seed Crystal Scratch_Flask Scratch Flask Scratch_Flask->Add_Seed Reduce_Solvent->Scratch_Flask Slow_Cooling Ensure Slow Cooling Reheat_Redissolve->Slow_Cooling Add_Cosolvent Add Co-solvent Slow_Cooling->Add_Cosolvent

Caption: Troubleshooting logic for recrystallization issues.

References

Preventing hydrolysis of Ethyl succinyl chloride during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl succinyl chloride. Our goal is to help you prevent its hydrolysis and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (ESC), also known as ethyl 3-(chloroformyl)propionate, is an important pharmaceutical intermediate.[1][2] It is a key raw material in the synthesis of erythromycin (B1671065) ethylsuccinate, an antibiotic with reduced gastrointestinal side effects compared to erythromycin.[2] It is also used in the preparation of other chemical compounds, including intermediates for drugs like rosuvastatin (B1679574) and artificial antigens for immunoassays.[2]

Q2: Why is this compound so susceptible to hydrolysis?

This compound is an acyl chloride. Acyl chlorides are highly reactive compounds. The carbon atom in the acyl chloride group is bonded to both a highly electronegative oxygen atom and a chlorine atom, making it very electrophilic. This high reactivity makes it susceptible to nucleophilic attack by water, leading to rapid hydrolysis to form monoethyl succinate (B1194679) and hydrochloric acid.[3] This reaction is often vigorous and exothermic.[4][5] The material is described as moisture-sensitive in safety data sheets.[1][6]

Q3: What are the indicators of this compound hydrolysis?

Several signs can indicate that your this compound has hydrolyzed or is hydrolyzing during a reaction:

  • Formation of a Precipitate: The hydrolysis product, monoethyl succinate, may be a solid that precipitates from your reaction mixture.

  • Gas Evolution: Hydrolysis produces hydrogen chloride (HCl) gas, which may be observed as fumes, especially in the presence of atmospheric moisture.[4][7]

  • Low Product Yield: If your reaction requires the acyl chloride functionality, its hydrolysis will lead to a lower yield of the desired product.[8]

  • Presence of Unexpected Byproducts: Spectroscopic analysis (e.g., NMR, GC-MS) of your crude reaction mixture may show the presence of monoethyl succinate or succinic acid.

  • Changes in pH: The formation of HCl will make the reaction mixture more acidic.

Q4: How should I properly store and handle this compound to prevent hydrolysis?

Proper storage and handling are critical to maintaining the integrity of this compound.[7][9][10]

  • Storage: Store in a cool, dry, and well-ventilated place away from direct sunlight and heat.[9][10] The container must be kept tightly closed to prevent moisture from entering.[10] Storage under an inert gas atmosphere (e.g., nitrogen or argon) is recommended.

  • Handling: Always handle this compound in a fume hood with adequate ventilation.[10] Use personal protective equipment, including safety goggles, face shield, and gloves.[9] When transferring the liquid, use dry syringes and needles and perform transfers under an inert atmosphere if possible. Avoid contact with water, bases, and alcohols.[1][6]

Troubleshooting Guides

Problem: I'm experiencing low yields in my amidation reaction, and I suspect hydrolysis of the this compound. What should I investigate?

Low yields are a common problem when working with moisture-sensitive reagents. Here’s a checklist to troubleshoot the issue:

  • Reagent Quality: Ensure the this compound is fresh and has been stored properly. If it's old or has been opened multiple times, it may have already partially hydrolyzed.

  • Solvent Purity: Use anhydrous solvents. The presence of even trace amounts of water can lead to significant hydrolysis.[8] Consider using freshly distilled solvents or solvents from a solvent purification system.

  • Reaction Conditions: Ensure all glassware is thoroughly dried before use (e.g., oven-dried or flame-dried under vacuum). Run the reaction under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Base Selection: In amidation reactions, a non-nucleophilic base (e.g., triethylamine (B128534), pyridine) is typically added to neutralize the HCl generated. Ensure the base is also anhydrous. The base should be added carefully, as the reaction can be exothermic.

  • Order of Addition: It is often best to add the this compound to the solution of the amine and base, rather than the other way around, to minimize the time the acyl chloride is exposed to potential contaminants before reacting.

Problem: My main byproduct is monoethyl succinate. What's causing this and how can I fix it?

The presence of monoethyl succinate is a direct confirmation that your this compound is hydrolyzing. This occurs when the acyl chloride reacts with water instead of your desired nucleophile (e.g., an amine or alcohol).

  • Cause: The primary cause is the presence of water in the reaction.[8][11]

  • Solution: The most effective solution is to rigorously exclude water from your reaction. This includes using anhydrous solvents, drying all glassware, and running the reaction under an inert atmosphere. If your amine or alcohol starting material is a salt (e.g., a hydrochloride salt), it may be necessary to freebase it before the reaction to remove water and ensure the nucleophile is reactive.[12]

Problem: I'm seeing inconsistent results between different batches of this compound. Could this be related to hydrolysis?

Yes, inconsistency between batches can be a sign of varying degrees of hydrolysis.

  • Verification: Before use, you can check the purity of your this compound. While not always practical, techniques like GC-MS or NMR spectroscopy can help determine the level of monoethyl succinate contamination. A simpler, albeit less quantitative, method is a quench test: add a small amount to an anhydrous solvent and observe for excessive fuming (HCl production), which might indicate significant hydrolysis.

  • Mitigation: If you suspect batch inconsistency, it is best to use a new, unopened bottle of the reagent. When you open a new bottle, consider aliquoting it into smaller, single-use containers under an inert atmosphere to maintain the integrity of the remaining stock.

Problem: I am losing a significant portion of my product during the aqueous workup. Is hydrolysis the culprit?

Hydrolysis can occur during the workup if your product is sensitive to the conditions. While the primary concern is the hydrolysis of the starting material, the product itself (if it contains other hydrolyzable functional groups) could also be at risk. More commonly with acyl chloride reactions, the issue during workup is related to unreacted starting material.

  • Analysis: If unreacted this compound is carried into the aqueous workup, it will be rapidly hydrolyzed to monoethyl succinate. This can complicate purification.

  • Recommendations:

    • Ensure the reaction goes to completion before starting the workup. Monitor the reaction by TLC or another appropriate method.

    • Quench the reaction carefully with a non-aqueous solution if possible, or by slowly adding the reaction mixture to a cold aqueous solution.

    • Minimize the time your organic layer is in contact with the aqueous phase, especially if it is basic, which can promote hydrolysis of ester groups.[11]

Data Presentation

Table 1: Stability and Incompatibility of this compound

ParameterInformationSource(s)
Chemical Stability Stable under normal, dry conditions. Moisture-sensitive.[1][6]
Conditions to Avoid Exposure to moist air or water, direct sunlight, extremely high or low temperatures, open flames, hot surfaces, and sources of ignition.[1][6][10]
Incompatible Materials Bases, alcohols, metals, oxidizing agents.[1][6][7]
Hazardous Decomposition Upon combustion or thermal decomposition, can release carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas.[1][6][7]

Experimental Protocols

Key Experiment: Synthesis of an Amide using this compound

This protocol provides a general method for the synthesis of an amide from a primary or secondary amine and this compound, with an emphasis on preventing hydrolysis.

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous dichloromethane (B109758) (DCM) or another suitable aprotic solvent

  • Anhydrous triethylamine (TEA) or another non-nucleophilic base

  • Nitrogen or Argon gas supply

  • Oven-dried glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and stir bar

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >100°C for several hours and allowed to cool in a desiccator or under a stream of inert gas.

  • Reaction Setup: Assemble the glassware under a positive pressure of nitrogen or argon.

  • Reagent Preparation: In the round-bottom flask, dissolve the amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

  • Addition of this compound: In the dropping funnel, prepare a solution of this compound (1.05 equivalents) in anhydrous DCM.

  • Reaction: Cool the amine solution to 0°C using an ice bath. Add the this compound solution dropwise to the stirred amine solution over 15-30 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as determined by TLC or LC-MS.

  • Workup:

    • Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Visualizations

Hydrolysis_Pathway ESC This compound Intermediate Tetrahedral Intermediate ESC->Intermediate Nucleophilic Attack H2O Water (H₂O) H2O->Intermediate Products Monoethyl Succinate + HCl Intermediate->Products Elimination of Cl⁻

Caption: Hydrolysis pathway of this compound.

Troubleshooting_Workflow Start Low Reaction Yield Check_Reagent Is Ethyl Succinyl Chloride fresh? Start->Check_Reagent Check_Solvent Is the solvent anhydrous? Check_Reagent->Check_Solvent Yes Use_New_Reagent Use a new, unopened bottle of reagent. Check_Reagent->Use_New_Reagent No Check_Atmosphere Is the reaction under inert atmosphere? Check_Solvent->Check_Atmosphere Yes Use_Anhydrous_Solvent Use freshly distilled or purchased anhydrous solvent. Check_Solvent->Use_Anhydrous_Solvent No Check_Glassware Is glassware dry? Check_Atmosphere->Check_Glassware Yes Use_Inert_Atmosphere Implement a nitrogen or argon atmosphere. Check_Atmosphere->Use_Inert_Atmosphere No Dry_Glassware Oven or flame-dry all glassware. Check_Glassware->Dry_Glassware No Success Yield Improved Check_Glassware->Success Yes Use_New_Reagent->Check_Solvent Use_Anhydrous_Solvent->Check_Atmosphere Use_Inert_Atmosphere->Check_Glassware Dry_Glassware->Success

Caption: Troubleshooting workflow for low reaction yield.

References

Optimizing reaction conditions for Ethyl succinyl chloride with sterically hindered amines

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Acylation of Sterically Hindered Amines

Topic: .

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and optimization strategies for the challenging acylation of sterically hindered amines with ethyl succinyl chloride.

Frequently Asked Questions (FAQs)

Q1: My reaction shows low or no yield. What are the primary causes?

A1: Low or nonexistent yields in the acylation of sterically hindered amines are common and typically stem from a few key issues:

  • Steric Hindrance: The bulky nature of the amine physically obstructs the nucleophilic attack on the electrophilic carbonyl carbon of the acyl chloride. This is the most significant barrier in this specific reaction.[1][2]

  • Low Nucleophilicity of the Amine: Steric bulk can be compounded by electronic effects. If the amine is part of an electron-deficient system (e.g., an aniline (B41778) with electron-withdrawing groups), its nucleophilicity is further reduced.[3]

  • Amine Protonation: The reaction generates hydrochloric acid (HCl) as a byproduct. If not effectively neutralized, this HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4][5]

  • Suboptimal Reaction Conditions: Factors like incorrect solvent, inadequate temperature, or an inappropriate choice of base can significantly hinder the reaction.[1][6]

Q2: What is the best type of base to use for this reaction?

A2: The choice of base is critical. You need a base that is strong enough to scavenge the generated HCl but is itself sterically hindered to avoid competing with the primary amine as a nucleophile.

  • Recommended: Non-nucleophilic, sterically hindered bases like Diisopropylethylamine (DIPEA or Hünig's base) or 2,6-lutidine are often preferred.

  • Use with Caution: Triethylamine (TEA) can sometimes be effective but may lead to side reactions. Pyridine can act as both a base and a nucleophilic catalyst, which can be beneficial, but it is a weaker base.[][8]

  • Inorganic Bases: In some cases, inorganic bases like potassium carbonate (K₂CO₃) can be used, particularly in biphasic systems (e.g., Schotten-Baumann conditions), which can help minimize side reactions.[4][]

Q3: Can I use a catalyst to improve the reaction rate and yield?

A3: Yes, nucleophilic catalysts are often employed to accelerate sluggish acylation reactions.

  • 4-(Dimethylamino)pyridine (DMAP): DMAP is a highly effective catalyst for acylation reactions.[9][10] It reacts with the acyl chloride to form a highly reactive acylpyridinium intermediate, which is then more readily attacked by the hindered amine. Use DMAP in catalytic amounts (e.g., 5-10 mol%).

  • 1-Methylimidazole (MI): Similar to DMAP, MI can serve as an efficient nucleophilic catalyst for the acylation of sterically hindered substrates.[11]

Q4: How does solvent choice impact the reaction?

A4: The solvent plays a crucial role in reactant solubility and reaction rate.

  • Aprotic Solvents: Dry, aprotic solvents are essential to prevent hydrolysis of the highly reactive this compound.

  • Polar Aprotic Solvents: Solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are common choices. For particularly difficult reactions, more polar solvents like Dimethylformamide (DMF) can be used, although they are harder to remove during workup.[6] The choice can significantly affect reaction rates and selectivity.[6]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common experimental issues.

Observed Problem Potential Cause(s) Recommended Solution(s)
No reaction; starting materials recovered. 1. Insufficient Temperature: The activation energy is too high due to steric hindrance. 2. Base is too weak or absent: HCl byproduct is protonating the amine, deactivating it.[5] 3. Acyl chloride degraded: The this compound may have hydrolyzed due to moisture.1. Increase the reaction temperature. Refluxing in a suitable solvent (e.g., DCM or THF) is a common strategy. 2. Ensure at least one equivalent of a non-nucleophilic base (e.g., DIPEA) is used.[1] 3. Use freshly opened or distilled this compound and ensure all glassware and solvents are anhydrous.
Low Yield (<50%) 1. Reaction has not gone to completion: Insufficient reaction time or temperature. 2. Competitive side reactions: The base (if not hindered) may be reacting with the acyl chloride. 3. Steric hindrance is too great: Standard conditions are insufficient.1. Increase reaction time and/or temperature. Monitor the reaction by TLC or LC-MS to determine the point of maximum conversion. 2. Switch to a more sterically hindered base like DIPEA or 2,6-lutidine. 3. Add a nucleophilic catalyst like DMAP (5-10 mol%).[9] Consider converting the acyl chloride to a more reactive acyl fluoride (B91410) in situ.[3]
Multiple spots on TLC/LC-MS; complex mixture. 1. Decomposition: High temperatures may be degrading starting materials or product. 2. Diacylation: The initially formed amide reacts again (less common with hindered amines but possible). 3. Side reaction with solvent: Some solvents may not be stable under the reaction conditions.1. Attempt the reaction at a lower temperature for a longer duration. 2. Use a weaker base or ensure no more than one equivalent of the acylating agent is used.[12] 3. Ensure the chosen solvent is appropriate for the reaction temperature and reagents.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the typical effects of key variables on the acylation of a model sterically hindered amine (e.g., 2,6-diisopropylaniline).

Table 1: Effect of Base and Catalyst on Product Yield

EntryBase (1.2 eq.)Catalyst (0.1 eq.)SolventTemperature (°C)Time (h)Yield (%)
1TriethylamineNoneDCM2524< 10%
2PyridineNoneDCM4024~ 25%
3DIPEANoneDCM4024~ 60%
4DIPEADMAPDCM4012> 90%

Table 2: Solvent Selection Guide

SolventPolarityBoiling Point (°C)Comments
Dichloromethane (DCM)Medium40Good general-purpose solvent, easy to remove.
Tetrahydrofuran (THF)Medium66Good for reactant solubility; higher reflux temp.
Acetonitrile (MeCN)High82Polar, good for sluggish reactions, higher reflux temp.
Dimethylformamide (DMF)High153Use for very difficult reactions; difficult to remove.

Experimental Protocols & Visualizations

Protocol 1: DMAP-Catalyzed Acylation of a Hindered Amine

This protocol describes a general procedure for the reaction of this compound with a sterically hindered amine using DIPEA as a base and DMAP as a catalyst.

Materials:

  • Sterically hindered amine (1.0 eq.)

  • This compound (1.05 eq.)

  • Diisopropylethylamine (DIPEA) (1.5 eq.)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aq. NH₄Cl solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add the sterically hindered amine (1.0 eq.) and anhydrous DCM.

  • Add DIPEA (1.5 eq.) and DMAP (0.1 eq.) to the solution and stir at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add this compound (1.05 eq.) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, then heat to reflux (approx. 40 °C).

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench by adding saturated aqueous NH₄Cl solution.[1]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product via column chromatography.

Diagrams

Below are diagrams illustrating the key workflows and logical processes described in this guide.

G start Dissolve Hindered Amine in Anhydrous DCM add_reagents Add DIPEA (Base) and DMAP (Catalyst) start->add_reagents cool Cool to 0 °C add_reagents->cool add_acyl_chloride Add this compound (dropwise) cool->add_acyl_chloride react Warm to RT, then Reflux (Monitor by TLC/LC-MS) add_acyl_chloride->react workup Quench (aq. NH4Cl), Extract with DCM react->workup purify Wash, Dry, Concentrate, and Purify workup->purify

Caption: General experimental workflow for the catalyzed acylation.

G rect_node rect_node start Low or No Yield? check_temp Was reaction heated? start->check_temp check_base Was a non-nucleophilic base used? check_temp->check_base Yes action_heat Increase temperature to reflux. check_temp->action_heat No check_catalyst Was a catalyst (DMAP) used? check_base->check_catalyst Yes action_base Use a hindered base like DIPEA. check_base->action_base No action_catalyst Add 5-10 mol% DMAP. check_catalyst->action_catalyst No action_recheck Re-evaluate after optimization. action_heat->action_recheck action_base->action_recheck action_catalyst->action_recheck

References

Removal of thionyl chloride from Ethyl succinyl chloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers and drug development professionals engaged in the synthesis of ethyl succinyl chloride, with a specific focus on the effective removal of excess thionyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing excess thionyl chloride from a reaction mixture? A1: The two most common methods for removing excess thionyl chloride are distillation and quenching.[1] The choice depends on the product's stability, reaction scale, and required purity.[1] Distillation is preferred for products sensitive to water, while quenching is a faster option for products stable in aqueous conditions.[1]

Q2: Why is it crucial to remove all excess thionyl chloride? A2: Residual thionyl chloride can interfere with subsequent reaction steps. For instance, if the this compound is to be reacted with an amine, any leftover thionyl chloride could react with the amine as well.[2] Furthermore, thionyl chloride is corrosive and toxic, and its presence can compromise the purity and stability of the final product.[1]

Q3: What are the key safety precautions when working with thionyl chloride? A3: Thionyl chloride is a corrosive and toxic substance that reacts violently with water, releasing hazardous gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl).[1] All work must be conducted in a well-ventilated fume hood. Essential personal protective equipment (PPE) includes chemical safety goggles, acid-resistant gloves, and a lab coat. A trap containing an alkaline solution (e.g., NaOH or KOH) should always be used to neutralize volatile byproducts, especially during distillation or when using a rotary evaporator.[1][3]

Q4: How can I confirm that all the thionyl chloride has been removed? A4: The disappearance of the characteristic pungent odor of thionyl chloride is a preliminary sign of its removal. For more rigorous confirmation, analytical methods such as Fourier-transform infrared (FTIR) spectroscopy or gas chromatography-mass spectrometry (GC-MS) can be used to detect and quantify any residual thionyl chloride.[1]

Troubleshooting Guides

Method 1: Removal by Distillation
IssueCommon CauseRecommended Solution
Product is decomposing during distillation. The distillation temperature is too high. Thionyl chloride decomposes above 140°C, and your product may have a lower decomposition temperature.[1]Use vacuum distillation to lower the boiling points of both thionyl chloride and your product. This allows for effective separation at a lower, safer temperature, preserving your compound.[1][4]
Tubing on the rotary evaporator is degrading. Acidic vapors (HCl and SO₂) generated from the reaction of thionyl chloride with ambient moisture are corroding the equipment.[1]Use chemically resistant tubing. Crucially, install a base trap (e.g., with KOH or NaOH solution) between the evaporator and the vacuum pump to neutralize the acidic vapors and protect the pump.[1][3]
Traces of thionyl chloride remain in the product after distillation. Thionyl chloride can be difficult to remove completely with simple distillation.Perform an azeotropic distillation. Add a dry, inert solvent like toluene (B28343) or dichloromethane (B109758) and distill the mixture. This process, often called "chasing," can be repeated several times to drive off the remaining thionyl chloride.[1][4][5]
Method 2: Removal by Quenching
IssueCommon CauseRecommended Solution
The quenching reaction is too vigorous and difficult to control. The reaction of thionyl chloride with quenching agents (e.g., water, ice, basic solutions) is highly exothermic.[1]Perform the quench at a low temperature (0–5°C). Add the reaction mixture dropwise to a cooled and vigorously stirred quenching solution (e.g., ice-water or a cold saturated sodium bicarbonate solution). Control the addition rate to maintain a low temperature.[1]
The desired product (this compound) is hydrolyzing during the aqueous workup. The product is an acyl chloride, which is highly sensitive to water and readily hydrolyzes back to the carboxylic acid (monoethyl succinate).[1]If your product is water-sensitive, quenching with an aqueous solution is not an appropriate method. You must use distillation to remove the excess thionyl chloride.[1][5]
The aqueous layer is still acidic after quenching with a base. An insufficient amount of base was used to neutralize the HCl produced from the hydrolysis of thionyl chloride. The reaction is: SOCl₂ + 2H₂O → SO₂ + 2HCl.[1][4]Calculate the stoichiometric amount of base needed to neutralize both the excess thionyl chloride and the resulting HCl. It is advisable to use a slight excess of the basic solution and monitor the pH during the workup.[1]

Data Presentation

Table 1: Physical Properties of Key Compounds

CompoundFormulaMolecular Weight ( g/mol )Boiling PointDensity (g/mL)
Thionyl ChlorideSOCl₂118.9776°C1.636
This compoundC₆H₉ClO₃164.5988-90°C @ 11 mmHg[6][7]1.155 @ 25°C[6]
Monoethyl Succinate (B1194679)C₆H₁₀O₄146.14146-149°C @ 2.27 kPa[8]~1.18
TolueneC₇H₈92.14111°C0.867

Table 2: Typical Reaction Parameters for this compound Synthesis

ParameterValueReference
ReactantsMonoethyl succinate, Thionyl chloride[8][9]
Molar Ratio (Monoethyl succinate : Thionyl chloride)1 : 2.0 to 1 : 2.5[8][9]
Reaction Temperature80 - 100°C[8][9]
Reaction TimeUntil gas evolution (SO₂ and HCl) ceases[8][9]
Purification MethodReduced pressure distillation[8][9]
Collection Fraction (Product)87 - 90°C @ 11 mmHg[9]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the conversion of monoethyl succinate to this compound using thionyl chloride.

  • Set up a round-bottom flask with a reflux condenser and a gas outlet connected to a base trap (e.g., a bubbler with NaOH solution) to neutralize HCl and SO₂ gases.[8]

  • Charge the flask with monoethyl succinate.

  • Under stirring, slowly add excess thionyl chloride (2.0-2.5 molar equivalents) to the flask at room temperature (25-30°C).[8][9]

  • Once the addition is complete, heat the reaction mixture to 80-100°C.[8][9]

  • Maintain this temperature and continue refluxing until the evolution of gas ceases, indicating the reaction is complete.[8]

  • Cool the reaction mixture to room temperature. The crude product contains this compound and unreacted thionyl chloride.

Protocol 2: Removal of Thionyl Chloride by Vacuum Distillation

This protocol is suitable for purifying the water-sensitive this compound.

  • Ensure all glassware is completely dry to prevent hydrolysis.

  • Assemble a vacuum distillation apparatus. Place a cold trap cooled with dry ice/acetone or liquid nitrogen between the receiving flask and the vacuum pump to protect the pump from corrosive vapors.[1][4]

  • Transfer the crude reaction mixture from Protocol 1 to the distillation flask.

  • Slowly apply vacuum to the system, being mindful of initial bumping.[10]

  • Gently heat the flask using an oil bath. The excess thionyl chloride (boiling point ~76°C at atmospheric pressure) will distill first at a reduced temperature.

  • After the thionyl chloride is removed, increase the vacuum and/or temperature to distill the this compound product. Collect the fraction at 88-90°C under a vacuum of approximately 11 mmHg.[6][8]

Protocol 3: Removal of Thionyl Chloride by Azeotropic Distillation

This is an alternative distillation method to ensure complete removal.

  • After the initial reaction (Protocol 1), remove the bulk of the excess thionyl chloride using a rotary evaporator (with a base trap).

  • Add a portion of dry toluene to the crude product in the flask.[4]

  • Distill the toluene-thionyl chloride azeotrope under reduced pressure.

  • Repeat steps 2 and 3 one or two more times to "chase" any remaining traces of thionyl chloride.[4]

  • Proceed with vacuum distillation as described in Protocol 2 to purify the final product.

Workflow and Logic Diagrams

Thionyl_Chloride_Removal_Workflow start Crude Reaction Mixture (this compound + Excess SOCl₂) decision Is the product water-sensitive? start->decision distillation Distillation decision->distillation Yes quenching Quenching decision->quenching No quench_base Quench with Cold Aqueous Base (e.g., NaHCO₃) decision->quench_base Incorrect Choice for Acyl Chloride vacuum_dist Vacuum Distillation distillation->vacuum_dist Primary Method quenching->quench_base azeotropic_dist Azeotropic Distillation (with Toluene) vacuum_dist->azeotropic_dist For trace removal purified_product Purified Ethyl Succinyl Chloride vacuum_dist->purified_product azeotropic_dist->purified_product extraction Aqueous Workup & Extraction quench_base->extraction hydrolyzed_product Product Hydrolyzed (Incorrect Method) quench_base->hydrolyzed_product extraction->purified_product If product is stable

Caption: Decision workflow for removing excess thionyl chloride after this compound synthesis.

References

Minimizing by-product formation in Friedel-Crafts reactions with Ethyl succinyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Friedel-Crafts Reactions with Ethyl Succinyl Chloride

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize by-product formation in Friedel-Crafts reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common by-products in Friedel-Crafts acylations with this compound?

Common by-products include polysubstituted products, where more than one acyl group is added to the aromatic ring, and isomeric products, where the acyl group is added to different positions on the ring (e.g., ortho, para).[1] The formation of these by-products is influenced by the reactivity of the aromatic substrate and the reaction conditions.

Q2: How can I prevent polysubstitution in my reaction?

To minimize polysubstitution, you can:

  • Control Stoichiometry: Use a 1:1 molar ratio of the aromatic substrate to the acylating agent.[1]

  • Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can help reduce the likelihood of a second acylation.[1]

  • Order of Addition: Adding the aromatic compound to a pre-formed complex of the acylating agent and Lewis acid can improve selectivity.[1]

Q3: My Friedel-Crafts acylation reaction is not going to completion. What are the possible reasons?

Several factors can lead to an incomplete reaction:

  • Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive and can be deactivated if the reaction is not conducted under anhydrous conditions.[1]

  • Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid because the ketone product forms a stable complex with the catalyst, rendering it inactive.[2][3]

  • Deactivated Aromatic Substrate: Aromatic rings with strongly electron-withdrawing groups are generally not suitable for Friedel-Crafts acylation.[1][3]

  • Low Reaction Temperature: The activation energy for the reaction may not be overcome at very low temperatures.[1]

Q4: Can I use any solvent for my Friedel-Crafts acylation?

The choice of solvent is crucial and can significantly impact the reaction's outcome.[2] It is important to use a solvent that is inert under the reaction conditions. Commonly used solvents include dichloromethane (B109758) (CH₂Cl₂), 1,2-dichloroethane, and carbon disulfide (CS₂).[3] Polar solvents should be avoided as they can form complexes with the Lewis acid catalyst, reducing its activity.[3]

Q5: Why is a stoichiometric amount of Lewis acid catalyst often required?

Unlike many other catalytic reactions, Friedel-Crafts acylation typically requires a stoichiometric amount, or even an excess, of the Lewis acid catalyst.[2][3] This is because the ketone product is a Lewis base and forms a stable complex with the Lewis acid, making it catalytically inactive.[2][3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive catalyst due to moisture.[1]Use a fresh, unopened container of anhydrous Lewis acid. Ensure all glassware is flame- or oven-dried, and all solvents and reagents are anhydrous.[1]
Insufficient amount of catalyst.[1]Increase the molar ratio of the Lewis acid to the limiting reagent (typically 1.1 to 2.0 equivalents).[1]
Deactivated aromatic substrate.[1]Consider an alternative synthetic route if the aromatic ring has strong electron-withdrawing groups.[1]
Low reaction temperature.[1]Gradually and carefully increase the reaction temperature while monitoring for by-product formation.[1]
Formation of Multiple Products (Isomers) Suboptimal reaction conditions (temperature and solvent).[1]Optimize the solvent and temperature. Lower temperatures and less polar solvents may favor the kinetic product, while higher temperatures and more polar solvents can lead to the thermodynamic product.[1]
Steric hindrance.[1]Consider using a different acylating agent or a different synthetic strategy if steric hindrance is a significant issue.[1]
Formation of Polysubstituted Products Highly activated aromatic ring.[1]Use a 1:1 molar ratio of the aromatic substrate to the acylating agent.[1]
Incorrect order of addition.[1]Add the aromatic compound to a pre-formed complex of the acylating agent and Lewis acid.[1]
Work-up Issues (e.g., Emulsions) Improper quenching of the reaction.[2]Quench the reaction mixture by slowly adding it to a mixture of ice and concentrated hydrochloric acid with vigorous stirring.[2]

Experimental Protocol: General Procedure for Friedel-Crafts Acylation

This protocol provides a general methodology for the Friedel-Crafts acylation of an aromatic compound with an acyl chloride, which can be adapted for this compound.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Aromatic substrate

  • This compound

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Round-bottom flask with a magnetic stir bar

  • Addition funnel

  • Reflux condenser

  • Ice bath

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Separatory funnel

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and an addition funnel, suspend anhydrous aluminum chloride (1.1 - 2.0 equivalents) in anhydrous dichloromethane.[2]

  • Cooling: Cool the suspension to 0 °C in an ice bath.[2]

  • Reagent Addition: In the addition funnel, prepare a solution of this compound (1.0 equivalent) and the aromatic substrate (1.0 equivalent) in anhydrous dichloromethane.[4]

  • Reaction: Add the solution from the addition funnel dropwise to the stirred suspension of aluminum chloride over 15-20 minutes, maintaining the temperature at 0 °C.[2] After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction may be heated to reflux for 30 minutes to ensure completion, with progress monitored by TLC.[2]

  • Quenching: Cool the reaction mixture back to 0 °C and slowly and carefully pour it into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.[4]

  • Workup: Transfer the mixture to a separatory funnel and separate the organic layer.[4] Extract the aqueous layer with dichloromethane.[4] Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.[4]

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[4] The product can then be purified by recrystallization or chromatography.

Visualizations

logical_relationship cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Temperature Temperature Desired_Product Desired Product Temperature->Desired_Product Optimal By_Products By-Products Temperature->By_Products Too High/Low Catalyst_Amount Catalyst Amount Catalyst_Amount->Desired_Product Stoichiometric Catalyst_Amount->By_Products Insufficient Solvent Solvent Solvent->Desired_Product Inert Solvent->By_Products Reactive Stoichiometry Stoichiometry Stoichiometry->Desired_Product 1:1 Ratio Stoichiometry->By_Products Excess Reagent

Caption: Logical relationship between reaction conditions and outcomes.

experimental_workflow Start Start Setup 1. Reaction Setup (Flask, Stirrer, Funnel) Start->Setup Cool 2. Cool to 0°C (Ice Bath) Setup->Cool Add_Reagents 3. Add Reagents Dropwise Cool->Add_Reagents React 4. Reaction (Warm to RT, Optional Reflux) Add_Reagents->React Quench 5. Quench (Ice and HCl) React->Quench Workup 6. Workup (Separate Layers, Wash) Quench->Workup Isolate 7. Isolate Product (Dry and Concentrate) Workup->Isolate End End Isolate->End

Caption: Experimental workflow for Friedel-Crafts acylation.

References

Troubleshooting low conversion rates in Ethyl succinyl chloride esterifications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low conversion rates in esterification reactions using Ethyl succinyl chloride.

Troubleshooting Guide: Low Conversion Rates

Low conversion rates in this compound esterifications can be attributed to several factors, from reagent quality to reaction conditions. This guide addresses the most common issues in a question-and-answer format.

Q1: My reaction shows little to no product formation. What are the likely causes?

Several factors can lead to a complete lack of product formation. A systematic check of your reagents and setup is the best approach.

  • Reagent Purity:

    • This compound: The purity of this compound is critical. It is highly reactive and can degrade upon exposure to moisture, hydrolyzing back to monoethyl succinate. Ensure you are using a fresh or properly stored batch.

    • Alcohol: The alcohol should be anhydrous. The presence of water will react with the this compound, reducing the amount available to react with your alcohol.

    • Solvent: Ensure your solvent is anhydrous. Any moisture in the solvent will consume the acyl chloride.

  • Reaction Temperature:

    • Acyl chloride reactions are often exothermic.[1] While some reactions may proceed at room temperature, gentle heating may be required to drive the reaction to completion, especially with less reactive alcohols.[2] However, excessive heat can lead to side reactions and degradation of the product or starting materials.

  • Insufficient Reaction Time:

    • Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC), to ensure it has been allowed to run to completion.

Q2: My reaction is slow and gives a low yield. How can I optimize the reaction conditions?

Optimizing reaction conditions is key to improving both the speed and yield of your esterification.

  • Role of a Base:

    • The reaction of an alcohol with this compound produces hydrochloric acid (HCl) as a byproduct.[2] This can protonate the alcohol, reducing its nucleophilicity, and can also lead to side reactions. The inclusion of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534) (TEA), is crucial to neutralize the HCl and drive the reaction forward.

    • Pyridine is often more effective than triethylamine as it can also act as a nucleophilic catalyst, activating the acyl chloride.[3][4]

  • Steric Hindrance:

    • The structure of the alcohol plays a significant role. Primary alcohols will generally react faster and give higher yields than secondary alcohols, which are more sterically hindered. Tertiary alcohols are typically very unreactive under these conditions.

  • Reactant Stoichiometry:

    • Using a slight excess of the alcohol (e.g., 1.1-1.2 equivalents) can help to drive the reaction to completion.

Q3: I'm observing the formation of side products. What are they and how can I prevent them?

Side product formation can significantly reduce the yield of your desired ester.

  • Hydrolysis: The most common side product is monoethyl succinate, resulting from the reaction of this compound with water. To prevent this, ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction with Base: While a base is necessary, a highly nucleophilic base could potentially react with the this compound. Using a hindered non-nucleophilic base like pyridine or triethylamine is recommended.

  • Elimination Reactions: With certain secondary or tertiary alcohols, the acidic conditions generated (if a base is not used efficiently) could promote elimination reactions, forming alkenes.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction mechanism for the esterification of an alcohol with this compound?

The reaction proceeds via a nucleophilic acyl substitution mechanism. The alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride leaving group.

Q2: Which is a better base for this reaction: pyridine or triethylamine?

Both pyridine and triethylamine can be effective in neutralizing the HCl byproduct. However, pyridine is often preferred as it can also act as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate, which is then attacked by the alcohol.[3][4] This can lead to higher reaction rates and yields.

Q3: How can I purify my final ester product?

Standard purification techniques can be employed, including:

  • Aqueous Workup: Washing the reaction mixture with a dilute aqueous acid to remove the base and any unreacted starting materials.

  • Extraction: Extracting the ester into an organic solvent.

  • Chromatography: Column chromatography is often effective for purifying the final product.

  • Distillation: If the ester is volatile and thermally stable, distillation can be a good purification method.

Data Presentation

Table 1: Comparison of Bases in Acyl Chloride Reactions

BaseRelative BasicityCatalytic ActivityTypical YieldsReference(s)
PyridineLowerNucleophilic CatalystGenerally Higher[3][4]
Triethylamine (TEA)HigherBase onlyGenerally Lower[3][5]

Table 2: General Effect of Alcohol Structure on Reaction Rate and Yield

Alcohol TypeSteric HindranceRelative Reaction RateExpected Yield
PrimaryLowFastHigh
SecondaryMediumModerateModerate to Low
TertiaryHighVery Slow/No ReactionVery Low/None

Experimental Protocols

Protocol 1: General Procedure for the Esterification of a Primary Alcohol with this compound

Materials:

  • This compound (1.0 eq)

  • Primary alcohol (1.1 eq)

  • Pyridine (1.2 eq)

  • Anhydrous dichloromethane (B109758) (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a solution of the primary alcohol (1.1 eq) in anhydrous DCM under a nitrogen atmosphere, add pyridine (1.2 eq) and cool the mixture to 0 °C in an ice bath.

  • Slowly add this compound (1.0 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Mandatory Visualizations

troubleshooting_workflow start Low Conversion in Esterification check_reagents Check Reagent Purity (Anhydrous? Fresh?) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Base) start->check_conditions check_alcohol Consider Alcohol Structure (Primary, Secondary?) start->check_alcohol reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_bad Use Anhydrous Reagents & Fresh Acyl Chloride check_reagents->reagents_bad No conditions_ok Conditions OK check_conditions->conditions_ok Yes conditions_bad Optimize: Adjust Temp, Increase Time, Use Pyridine check_conditions->conditions_bad No alcohol_ok Alcohol is Primary check_alcohol->alcohol_ok Yes alcohol_bad Expect Lower Yield for Secondary Alcohols check_alcohol->alcohol_bad No

Caption: Troubleshooting workflow for low conversion rates.

esterification_mechanism reagents This compound (R-COCl) + Alcohol (R'-OH) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products Ester (R-COOR') + HCl intermediate->products Elimination of Cl- salt Pyridinium Chloride products->salt HCl Neutralization base Base (e.g., Pyridine) base->salt

Caption: General mechanism of esterification with an acyl chloride.

References

Navigating the Reactivity of Ethyl Succinyl Chloride: A Guide to Solvent Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stability of reagents is paramount to experimental success. Ethyl succinyl chloride, a key building block in various synthetic pathways, is a reactive compound whose stability is highly dependent on the choice of solvent. This technical support center provides essential guidance on the stability of this compound in different organic solvents, offering troubleshooting advice and best practices to ensure the integrity of your experiments.

Understanding the Reactivity of this compound

This compound is an acyl chloride, a class of organic compounds characterized by the functional group -COCl. The high electronegativity of both the oxygen and chlorine atoms bonded to the carbonyl carbon makes this carbon atom highly electrophilic and thus susceptible to nucleophilic attack. This inherent reactivity is the primary determinant of its stability in various solvents.

Expected Stability in Common Organic Solvents

Table 1: Predicted Compatibility and Reactivity of this compound in Various Organic Solvents

Solvent ClassExamplesCompatibilityPrimary Reaction/Degradation PathwayHandling Precautions
Protic Solvents Water, Alcohols (Methanol, Ethanol), Carboxylic Acids (Acetic Acid)Incompatible Rapid solvolysis to form succinic acid monoethyl ester and HCl (with water) or the corresponding ester and HCl (with alcohols).Avoid at all costs unless the reaction is intended.
Polar Aprotic Solvents Dichloromethane (B109758) (DCM), Chloroform, Tetrahydrofuran (THF), Diethyl Ether, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Generally Compatible (with precautions) Slow decomposition can occur, especially in the presence of impurities (e.g., water). Ethereal solvents (THF, diethyl ether) may contain peroxide impurities that can initiate side reactions. Amide solvents (DMF) can react with acyl chlorides, especially at elevated temperatures.Use anhydrous grade solvents. Store solutions under an inert atmosphere (e.g., nitrogen, argon). Use freshly opened solvents or those tested for peroxides (for ethers). Avoid prolonged storage of solutions.
Nonpolar Aprotic Solvents Hexanes, Toluene, BenzeneHighly Compatible Minimal reactivity with the solvent itself. Decomposition is primarily driven by contaminants like moisture.Use anhydrous grade solvents. Store solutions under an inert atmosphere.

Experimental Protocols

To minimize the degradation of this compound and ensure the reliability of your experimental results, the following protocols are recommended.

Protocol 1: Preparation of a Standard Solution of this compound
  • Solvent Preparation: Use only anhydrous grade solvents. If necessary, dry the solvent using appropriate drying agents (e.g., molecular sieves) prior to use.

  • Inert Atmosphere: Purge a clean, dry flask with an inert gas (nitrogen or argon).

  • Dispensing this compound: Using a syringe, carefully transfer the required amount of this compound to the flask containing the anhydrous solvent under the inert atmosphere.

  • Storage: If the solution is to be stored, even for a short period, ensure the flask is sealed with a septum and kept under a positive pressure of inert gas. Store in a cool, dark place.[1][2]

Protocol 2: Monitoring the Stability of this compound Solutions
  • Technique: The stability of the solution can be monitored by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Procedure (GC):

    • Immediately after preparation, take an aliquot of the solution and analyze it by GC to determine the initial purity.

    • At regular intervals (e.g., every hour or as needed for the experiment's duration), take another aliquot and analyze it under the same GC conditions.

    • Compare the peak area of this compound and look for the appearance of new peaks that may correspond to degradation products.

  • Procedure (¹H NMR):

    • Acquire a ¹H NMR spectrum of a freshly prepared solution in a deuterated solvent (e.g., CDCl₃).

    • Monitor the appearance of new signals over time. For example, the formation of succinic acid monoethyl ester (from reaction with trace water) will show a characteristic carboxylic acid proton signal.

Troubleshooting Guide and FAQs

Here are some common issues encountered when working with this compound and how to address them.

Q1: My reaction is giving low yields or unexpected side products. Could the stability of this compound be the issue?

A1: Yes, this is a common problem. Low yields are often a result of the degradation of the acyl chloride before or during the reaction.

  • Troubleshooting Steps:

    • Check Solvent Purity: Ensure you are using a high-purity, anhydrous solvent. Trace amounts of water can hydrolyze the acyl chloride.

    • Verify Reagent Quality: If possible, test the purity of your this compound before use, for example, by GC or NMR.

    • Maintain Inert Atmosphere: Even brief exposure to atmospheric moisture can lead to degradation. Ensure your reaction setup is properly sealed and under an inert gas.

    • Temperature Control: For sensitive reactions, consider running them at lower temperatures to minimize side reactions and decomposition.

Q2: I've stored a solution of this compound in dichloromethane for a few days. Is it still usable?

A2: It is not recommended to store solutions of this compound for extended periods. While dichloromethane is a relatively inert solvent, the risk of contamination with atmospheric moisture increases over time, leading to hydrolysis.

  • Recommendation: For best results, always use freshly prepared solutions of this compound. If you must store a solution, do so under a strictly inert atmosphere and re-analyze its purity before use.

Q3: Can I use THF as a solvent for a reaction with this compound?

A3: Yes, THF can be used, but with caution. THF is an ethereal solvent that can form explosive peroxides over time, especially when exposed to air and light.

  • Best Practice: Always test THF for the presence of peroxides before using it in a reaction, especially if it involves heating. Use a fresh bottle of anhydrous THF whenever possible.

Q4: What are the primary degradation products of this compound in the presence of water or alcohols?

A4: The primary degradation products are the result of solvolysis:

  • With Water: The acyl chloride group is hydrolyzed to a carboxylic acid, forming succinic acid monoethyl ester and hydrochloric acid (HCl).

  • With Alcohols (e.g., methanol, ethanol): The acyl chloride reacts to form the corresponding ester and hydrochloric acid (HCl).

Workflow for Solvent Selection and Handling of this compound

The following diagram illustrates a logical workflow for selecting an appropriate solvent and handling this compound to ensure its stability during an experiment.

G Workflow for Solvent Selection and Handling of this compound cluster_prep Preparation cluster_handling Handling and Execution cluster_troubleshooting Troubleshooting start Start: Plan Experiment with this compound check_reactivity Assess Solvent Reactivity start->check_reactivity protic Protic (e.g., Alcohols) INCOMPATIBLE check_reactivity->protic Intended Solvolysis? No aprotic Aprotic (Polar or Nonpolar) check_reactivity->aprotic Intended Solvolysis? Yes, or Inert Solvent Needed select_solvent Select Appropriate Solvent Class use_anhydrous Use Anhydrous Grade Solvent select_solvent->use_anhydrous aprotic->select_solvent inert_atmosphere Prepare Solution Under Inert Atmosphere use_anhydrous->inert_atmosphere monitor_stability Monitor Stability (GC/NMR) if necessary inert_atmosphere->monitor_stability run_reaction Run Reaction Promptly monitor_stability->run_reaction low_yield Low Yield or Side Products? run_reaction->low_yield check_solvent Verify Solvent Purity and Anhydrous Conditions low_yield->check_solvent Yes end Successful Reaction low_yield->end No check_reagent Check Reagent Purity check_solvent->check_reagent check_reagent->run_reaction

Caption: Logical workflow for handling this compound.

References

Validation & Comparative

A Comparative Guide to Ethyl Succinyl Chloride and Succinyl Chloride in Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and fine chemicals, the choice of acylating agent is a critical decision that dictates reaction outcomes, yields, and impurity profiles. Among the diverse array of available reagents, ethyl succinyl chloride and succinyl chloride are two closely related yet distinct difunctional building blocks. This guide provides an objective comparison of their performance in acylation reactions, supported by established chemical principles and experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic needs.

At a Glance: Key Differences and Applications

FeatureThis compoundSuccinyl Chloride
Structure Cl-C(=O)-CH₂-CH₂-C(=O)-O-CH₂-CH₃Cl-C(=O)-CH₂-CH₂-C(=O)-Cl
Reactivity Possesses two electrophilic sites of differing reactivity (acyl chloride and ester). The acyl chloride is significantly more reactive.Possesses two highly reactive acyl chloride functionalities.
Primary Use Primarily used for mono-acylation, introducing a succinyl monoester moiety. Often employed in intramolecular cyclizations (e.g., Haworth synthesis).Primarily used for di-acylation to bridge two molecules or form symmetrical products. Can also be used for mono-acylation under carefully controlled conditions.
Selectivity Generally offers high selectivity for mono-acylation at the acyl chloride terminus.Prone to di-acylation, requiring careful control of stoichiometry and reaction conditions to achieve mono-acylation.
Byproducts Primarily HCl and ethanol (B145695) (if the ester group reacts).Primarily HCl.

Reactivity and Selectivity in Acylation Reactions

The primary distinction between this compound and succinyl chloride lies in the reactivity of their two electrophilic centers. Succinyl chloride possesses two highly reactive acyl chloride groups, making it a potent di-acylating agent. In contrast, this compound features one highly reactive acyl chloride and one less reactive ethyl ester group. This disparity in reactivity is the cornerstone of its utility in achieving selective mono-acylation.

Succinyl Chloride: The Di-Acylating Workhorse

Succinyl chloride is the reagent of choice when the goal is to introduce a succinyl bridge between two nucleophiles or to perform a double acylation on a single substrate. A classic example is the Friedel-Crafts di-acylation of an aromatic compound. Under typical Friedel-Crafts conditions with a Lewis acid catalyst (e.g., AlCl₃), both acyl chloride functions of succinyl chloride can react with the aromatic substrate.

However, achieving mono-acylation with succinyl chloride can be challenging and often requires careful control of reaction conditions, such as using a large excess of the substrate and low temperatures, to disfavor the second acylation. The initial acylation deactivates the aromatic ring, making the second acylation slower, but di-acylation products are common impurities.[1][2]

This compound: The Mono-Acylation Specialist

This compound, with its single acyl chloride function, provides a more direct and selective route to mono-acylated products. The ester group is significantly less reactive than the acyl chloride and typically does not participate in the acylation reaction under standard conditions. This makes it an ideal reagent for introducing a protected carboxylic acid functionality in the form of an ethyl ester.

A significant application of this compound is in intramolecular Friedel-Crafts acylations, a key step in the Haworth synthesis of polycyclic aromatic compounds.[3][4][5][6] In this reaction, the acyl chloride reacts with an aromatic ring within the same molecule to form a cyclic ketone, leaving the ethyl ester group intact for further transformations.

Experimental Data: A Comparative Overview

ParameterFriedel-Crafts Acylation with this compoundFriedel-Crafts Acylation with Succinyl Chloride
Typical Substrate Benzene, Naphthalene, etc. (for Haworth synthesis)Benzene, Thiophene derivatives
Catalyst AlCl₃, SnCl₄AlCl₃, FeCl₃
Stoichiometry (Reagent:Substrate) ~1:1 for intramolecular reactions1:2 or higher excess of substrate for mono-acylation; ~1:1 for di-acylation
Temperature 0 °C to reflux0 °C to reflux
Typical Yield (Mono-acylation) Generally high (>80%)Variable, often with di-acylated byproducts
Typical Yield (Di-acylation) Not applicableCan be high depending on substrate and conditions
Key Selectivity Challenge -Controlling mono- vs. di-acylation

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of an Aromatic Compound

Caution: Friedel-Crafts reactions are moisture-sensitive and should be carried out under anhydrous conditions. Acyl chlorides and Lewis acids are corrosive and react violently with water. Handle with appropriate personal protective equipment in a fume hood.

Materials:

  • Anhydrous aromatic substrate (e.g., benzene, toluene)

  • Acyl chloride (this compound or succinyl chloride)

  • Anhydrous Lewis acid (e.g., AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane, carbon disulfide)

  • Ice bath

  • Apparatus for reaction under inert atmosphere (e.g., nitrogen or argon)

  • Apparatus for quenching and work-up (separatory funnel, etc.)

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add the anhydrous solvent and the Lewis acid.

  • Cool the suspension in an ice bath.

  • Add the acyl chloride dropwise to the cooled suspension with vigorous stirring.

  • After the formation of the acylium ion complex, add the aromatic substrate dropwise from the dropping funnel.

  • After the addition is complete, the reaction mixture may be stirred at low temperature or allowed to warm to room temperature and stirred for a specified time.[7] In some cases, gentle heating under reflux may be required to drive the reaction to completion.[8]

  • Monitor the reaction progress by an appropriate method (e.g., TLC, GC).

  • Upon completion, carefully quench the reaction by pouring the mixture over crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method (e.g., recrystallization, column chromatography, or distillation).

Visualizing the Reaction Pathways

Friedel-Crafts Acylation Mechanism

The following diagram illustrates the general mechanism for the Friedel-Crafts acylation of benzene.

Friedel_Crafts_Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Acyl_Chloride R-C(=O)Cl Acylium_Ion [R-C≡O]⁺ + AlCl₄⁻ Acyl_Chloride->Acylium_Ion + AlCl₃ Lewis_Acid AlCl₃ Sigma_Complex Sigma Complex (Arenium Ion) Benzene Benzene Benzene->Sigma_Complex + [R-C≡O]⁺ Product Acylbenzene Sigma_Complex->Product - H⁺ Reagent_Choice Start What is the desired product? Mono_Acylation Mono-acylated product with a protected carboxylic acid? Start->Mono_Acylation Di_Acylation Di-acylated product or a succinyl bridge? Start->Di_Acylation Intramolecular Intramolecular cyclization (e.g., Haworth)? Mono_Acylation->Intramolecular Use_ESC Use this compound Mono_Acylation->Use_ESC Yes Use_SC Use Succinyl Chloride Di_Acylation->Use_SC Yes Intramolecular->Use_ESC Yes Experimental_Workflow Setup Reaction Setup (Anhydrous) Addition Reagent Addition (Controlled Temp) Setup->Addition Reaction Reaction Monitoring (TLC/GC) Addition->Reaction Quench Quenching (Ice/HCl) Reaction->Quench Workup Aqueous Work-up Quench->Workup Purification Purification (Chromatography/Distillation) Workup->Purification Analysis Product Analysis (NMR, IR, MS) Purification->Analysis

References

A Comparative Guide to the Reactivity of Ethyl Succinyl Chloride and Other Acylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acylation, the introduction of an acyl group into a molecule, is a fundamental transformation in organic synthesis, pivotal in the construction of pharmaceuticals and other advanced materials. The choice of acylating agent is critical, directly influencing reaction efficiency, selectivity, and scalability. This guide provides an objective comparison of the reactivity of ethyl succinyl chloride with other commonly used acylating agents, namely acetyl chloride, benzoyl chloride, and succinic anhydride (B1165640). The comparison is supported by available experimental data and detailed experimental protocols to aid in the selection of the optimal reagent for a given synthetic challenge.

Principles of Acylating Agent Reactivity

The reactivity of an acylating agent is primarily determined by the electrophilicity of the carbonyl carbon and the nature of the leaving group. A more electrophilic carbonyl carbon and a better leaving group lead to a more reactive acylating agent. The general order of reactivity for the classes of compounds discussed in this guide is:

Acyl Chlorides > Acid Anhydrides

This is because the chloride ion is an excellent leaving group, superior to the carboxylate anion leaving group of an acid anhydride.[1]

Within the class of acyl chlorides, aliphatic acyl chlorides are generally more reactive than aromatic acyl chlorides.[2] This is due to the resonance stabilization of the carbonyl group in aromatic acyl chlorides, such as benzoyl chloride, which reduces the electrophilicity of the carbonyl carbon.

Quantitative Comparison of Acylating Agents

A direct quantitative comparison of the reactivity of this compound with acetyl chloride, benzoyl chloride, and succinic anhydride through kinetic data or yields under identical conditions is not extensively available in publicly accessible literature. However, based on the general principles of chemical reactivity and data from various sources, a comparative overview can be presented. The following table summarizes the expected relative reactivity and provides a framework for reagent selection.

Acylating AgentStructureMolecular Weight ( g/mol )ClassExpected Relative ReactivityKey Byproduct
This compound 164.59Aliphatic Acyl ChlorideHighHCl
Acetyl Chloride 78.49Aliphatic Acyl ChlorideVery HighHCl
Benzoyl Chloride 140.57Aromatic Acyl ChlorideModerateHCl
Succinic Anhydride 100.07Acid AnhydrideLow to ModerateSuccinic Acid

Experimental Protocols

To facilitate empirical comparison in a laboratory setting, the following detailed experimental protocols for the acylation of a primary amine (aniline) and a primary alcohol (benzyl alcohol) are provided. These protocols can be adapted to use any of the compared acylating agents, allowing for a direct comparison of their performance under identical conditions.

Acylation of Aniline (B41778)

Materials:

  • Aniline

  • Acylating Agent (this compound, Acetyl Chloride, Benzoyl Chloride, or Succinic Anhydride)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (B128534) (Et₃N) or Pyridine (B92270)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acylating agent (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure acylated product.

Acylation of Benzyl (B1604629) Alcohol

Materials:

  • Benzyl Alcohol

  • Acylating Agent (this compound, Acetyl Chloride, Benzoyl Chloride, or Succinic Anhydride)

  • Anhydrous Dichloromethane (DCM) or another suitable aprotic solvent

  • Pyridine or another suitable base

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve benzyl alcohol (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acylating agent (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by column chromatography or distillation.

Visualizing the Acylation Workflow

The following diagram illustrates a generalized experimental workflow for comparing the efficacy of different acylating agents.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_comparison Comparison substrate Substrate Selection (e.g., Aniline, Benzyl Alcohol) reagents Acylating Agent Selection (this compound, etc.) substrate->reagents conditions Define Reaction Conditions (Solvent, Temperature, Base) reagents->conditions run_reaction Execute Acylation conditions->run_reaction monitoring Monitor Progress (TLC, LC-MS) run_reaction->monitoring workup Workup & Purification monitoring->workup characterization Characterization (NMR, IR, MS) workup->characterization data Quantitative Analysis (Yield, Purity, Rate) characterization->data compare Compare Reactivity & Performance data->compare

Caption: A systematic workflow for the comparative evaluation of acylating agents.

Logical Framework for Acylating Agent Selection

The choice of an acylating agent is a multifactorial decision. The following diagram provides a logical framework for selecting the most appropriate reagent based on key experimental parameters.

logical_framework start Start: Need for Acylation reactivity_needed Required Reactivity? start->reactivity_needed high_reactivity High reactivity_needed->high_reactivity High moderate_reactivity Moderate reactivity_needed->moderate_reactivity Moderate low_reactivity Low reactivity_needed->low_reactivity Low acyl_chloride Consider Acyl Chloride (e.g., this compound, Acetyl Chloride) high_reactivity->acyl_chloride benzoyl_chloride Consider Benzoyl Chloride moderate_reactivity->benzoyl_chloride anhydride Consider Acid Anhydride (e.g., Succinic Anhydride) low_reactivity->anhydride handling_considerations Handling & Safety Constraints? acyl_chloride->handling_considerations benzoyl_chloride->handling_considerations anhydride->handling_considerations less_hazardous Prefer Less Hazardous handling_considerations->less_hazardous Yes manageable Hazard is Manageable handling_considerations->manageable No select_anhydride Select Acid Anhydride less_hazardous->select_anhydride select_acyl_chloride Select Appropriate Acyl Chloride manageable->select_acyl_chloride

Caption: A decision-making framework for selecting an appropriate acylating agent.

References

A Comparative Guide to Analytical Methods for Monitoring Ethyl Succinyl Chloride Reaction Progress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of specialty chemicals and pharmaceutical intermediates, such as Ethyl succinyl chloride, demands precise monitoring of reaction kinetics and product purity. This guide provides a comparative overview of key analytical techniques for tracking the progress of reactions involving this compound. The selection of an appropriate method is critical for process optimization, ensuring reaction completion, maximizing yield, and minimizing impurities.

Comparison of Analytical Methodologies

The choice of an analytical technique for monitoring the reaction of this compound depends on several factors, including the need for real-time data, the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the key performance characteristics of commonly employed techniques.

ParameterIn-Situ FTIR (ReactIR)Gas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Nuclear Magnetic Resonance (NMR)
Principle Vibrational spectroscopy measuring the absorption of infrared radiation by molecules in the reaction mixture.Chromatographic separation of volatile compounds followed by flame ionization detection.Chromatographic separation of compounds in a liquid phase followed by UV absorbance detection.Nuclear magnetic resonance spectroscopy to identify and quantify molecules based on their nuclear spin properties.
Analysis Mode In-line, real-timeOff-line, discrete time pointsOff-line, discrete time pointsOff-line or at-line, discrete or continuous flow
Key Measurement Decrease in reactant (e.g., monoethyl succinate) and increase in product (this compound) carbonyl peaks.[1]Quantification of this compound and related volatile species.[2]Quantification of reactants, products, and non-volatile impurities.[3][4]Decrease in reactant signals and increase in product signals in the 1H spectrum.[5][6][7][8]
Selectivity High for functional groups. Can distinguish between different carbonyl species (acid vs. acid chloride).High, based on retention time.High, based on retention time and UV absorbance.Very high, provides structural information for unambiguous identification.
Sensitivity (Typical LOQ) ~0.1% of total concentrationLow ng/mL to µg/mL.[9][10]0.0406 g/L for succinic acid.[3] For acyl chlorides (with derivatization), 0.01-0.03 µg/mL.~0.1 mg/mL to 0.6 mg/mL.[11]
Analysis Time Continuous10-30 minutes per sample10-20 minutes per sample2-15 minutes per sample
Sample Preparation None for in-situ probeDilution, possible derivatizationDilution, filtration, possible derivatizationDilution in deuterated solvent
Advantages Real-time kinetic data, no sampling required, non-destructive.High resolution and sensitivity for volatile compounds, well-established method.Broad applicability to a wide range of compounds, high precision.[3]Provides structural confirmation, can be quantitative without a reference standard (qNMR).[12]
Disadvantages Initial setup can be complex, potential for probe fouling.Destructive analysis, requires sample workup.Requires sample workup, potential for acyl chloride degradation during analysis without derivatization.Lower sensitivity compared to chromatographic methods, higher instrument cost.

Experimental Protocols

In-Situ Fourier Transform Infrared (FTIR) Spectroscopy (ReactIR)

This method allows for the direct, real-time monitoring of reactant consumption and product formation within the reaction vessel.

Instrumentation:

  • FTIR spectrometer equipped with an in-situ Attenuated Total Reflectance (ATR) probe (e.g., Mettler Toledo ReactIR).

Methodology:

  • System Setup: Insert the ATR probe directly into the reaction vessel. Ensure a good seal and that the probe tip is fully submerged in the reaction mixture.

  • Background Spectrum: Collect a background spectrum of the initial reaction mixture (e.g., monoethyl succinate (B1194679) in the reaction solvent) before initiating the reaction.

  • Reaction Monitoring: Initiate the reaction (e.g., by adding thionyl chloride). Continuously collect FTIR spectra at regular intervals (e.g., every 30 seconds).

  • Data Analysis: Monitor the decrease in the intensity of the carbonyl stretching band of the starting carboxylic acid (typically around 1700-1725 cm⁻¹) and the simultaneous increase in the characteristic carbonyl stretching band of the acyl chloride product (typically at a higher wavenumber, around 1780-1815 cm⁻¹).[1] The concentration profiles of the reactants and products over time can be generated to determine reaction kinetics.

Gas Chromatography (GC)

GC is a powerful offline technique for quantifying the purity of this compound and monitoring the disappearance of volatile starting materials.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Capillary column suitable for polar analytes (e.g., DB-624).

Methodology:

  • Sample Preparation: At specific time intervals, withdraw an aliquot of the reaction mixture. Quench the reaction immediately (e.g., by cooling in an ice bath). Dilute the sample in a suitable solvent (e.g., dichloromethane).

  • GC Conditions:

    • Injector Temperature: 180°C

    • Detector Temperature: 260°C

    • Oven Program: Start at 35°C for 10 minutes, then ramp to 220°C at 30°C/min, and hold for 9 minutes.

    • Carrier Gas: Helium or Nitrogen.

  • Analysis: Inject the prepared sample into the GC. Identify and quantify the peaks corresponding to this compound and any remaining starting materials by comparing their retention times and peak areas to those of known standards.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile offline method for monitoring the reaction by quantifying the concentrations of reactants and products. Due to the high reactivity of acyl chlorides, derivatization is often employed.

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[3][13]

Methodology for Derivatized Acyl Chloride:

  • Sample Preparation and Derivatization: At specific time intervals, withdraw an aliquot of the reaction mixture. Immediately react it with a derivatizing agent such as 2-nitrophenylhydrazine (B1229437) in acetonitrile (B52724) at room temperature for about 30 minutes.[14] This converts the reactive acyl chloride into a stable, UV-active derivative.

  • HPLC Conditions:

    • Mobile Phase: A gradient of acetonitrile and water or a suitable buffer.[13]

    • Flow Rate: 1.0 mL/min.[13]

    • Detection Wavelength: The maximum absorbance wavelength of the derivative (e.g., 395 nm for the 2-nitrophenylhydrazine derivative).[14]

    • Column Temperature: 30°C.[13]

  • Analysis: Inject the derivatized sample. Quantify the derivative peak by comparing its area to a calibration curve prepared from derivatized standards of this compound.

Methodology for Succinic Acid/Monoethyl Succinate:

  • Sample Preparation: Withdraw an aliquot of the reaction mixture and quench it. Dilute with the mobile phase.

  • HPLC Conditions:

    • Mobile Phase: Isocratic elution with 5 mM H₃PO₄ adjusted to pH 2.1.[3]

    • Flow Rate: 1 mL/min.[3]

    • Detection Wavelength: 210 nm.[3]

  • Analysis: Inject the sample and quantify the succinic acid or monoethyl succinate peak against a calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) of the reaction mixture.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz).

Methodology:

  • Sample Preparation: At specific time intervals, withdraw an aliquot of the reaction mixture. Quench the reaction. Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃) containing an internal standard (e.g., tetramethylsilane (B1202638) - TMS).

  • NMR Data Acquisition: Acquire a ¹H NMR spectrum.

  • Data Analysis: Monitor the reaction progress by observing the disappearance of characteristic proton signals of the starting material (e.g., the methylene (B1212753) protons of monoethyl succinate) and the appearance of new signals corresponding to the product, this compound. The concentration of each species can be determined by integrating the respective signals and comparing them to the integral of the internal standard.[6][7][8] For quantitative analysis, ensure a sufficient relaxation delay between scans.[7]

Visualizing the Analytical Workflow

The selection of an appropriate analytical method is a critical step in monitoring the reaction of this compound. The following diagram illustrates a logical workflow for choosing a suitable technique based on the experimental requirements.

Analytical_Method_Selection Start Define Monitoring Requirements RealTime Real-Time Kinetics Needed? Start->RealTime InSituFTIR In-Situ FTIR (ReactIR) RealTime->InSituFTIR Yes OfflineAnalysis Offline Analysis Sufficient RealTime->OfflineAnalysis No End Method Selected InSituFTIR->End HighVolatility Volatile Analytes? OfflineAnalysis->HighVolatility GC Gas Chromatography (GC) HighVolatility->GC Yes NonVolatile Non-Volatile/Polar Analytes? HighVolatility->NonVolatile No GC->End HPLC High-Performance Liquid Chromatography (HPLC) NonVolatile->HPLC Yes StructuralInfo Structural Confirmation Needed? NonVolatile->StructuralInfo Consider Both HPLC->End NMR Nuclear Magnetic Resonance (NMR) StructuralInfo->NMR Yes NMR->End

Caption: Workflow for selecting an analytical method.

This guide provides a foundational understanding of the primary analytical methods for monitoring reactions of this compound. The optimal choice will depend on the specific goals of the analysis, available resources, and the desired level of detail in the reaction monitoring process. For regulated environments, all chosen methods should be fully validated for their intended purpose.

References

A Comparative Guide to the HPLC Analysis of Reaction Mixtures Containing Ethyl Succinyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in syntheses involving ethyl succinyl chloride, accurate and efficient monitoring of reaction progress and product purity is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods with alternative analytical techniques for the analysis of reaction mixtures containing this key intermediate. Experimental protocols, data presentation, and visual workflows are included to facilitate informed method selection.

This compound is a reactive acylating agent, and its direct analysis by HPLC can be challenging due to its sensitivity to hydrolysis and potential interactions with column stationary phases. A common and effective strategy is pre-column derivatization, which converts the analyte into a more stable and easily detectable compound.

High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization

A robust method for the analysis of this compound in a reaction mixture involves derivatization with 2-nitrophenylhydrazine (B1229437).[1][2][3][4] This reagent reacts with the acyl chloride to form a stable hydrazone that exhibits strong UV absorbance at a higher wavelength (around 395 nm), minimizing interference from other components in the reaction mixture.[2][3]

Experimental Protocol:

  • Sample Preparation:

    • Carefully withdraw an aliquot (e.g., 100 µL) from the reaction mixture.

    • Immediately quench the reaction and derivatize the this compound by adding it to a solution of 2-nitrophenylhydrazine (e.g., 100 µg/mL in acetonitrile).

    • Allow the reaction to proceed at room temperature for approximately 30 minutes.[2][3]

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Detection: UV detector at 395 nm.[2]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

Expected Separation:

This method allows for the separation and quantification of the derivatized this compound from other potential reaction components such as the starting material (monoethyl succinate), and byproducts like succinic acid and diethyl succinate (B1194679).

Alternative Analytical Techniques

While HPLC with derivatization is a powerful technique, other methods offer distinct advantages for the analysis of reaction mixtures containing this compound.

Gas Chromatography (GC)

Gas chromatography is a frequently employed method for assessing the purity of the final this compound product.[5] It can also be adapted to monitor the reaction progress, particularly for volatile components.

Experimental Protocol:

  • Sample Preparation:

    • Withdraw an aliquot from the reaction mixture.

    • Quench the reaction with a suitable agent if necessary.

    • Dilute the sample in an appropriate solvent (e.g., dichloromethane).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).

    • Injector: Split/splitless injector.

    • Oven Temperature Program: A temperature gradient to separate components with different boiling points.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for in-situ monitoring of reactions, providing real-time information on the consumption of reactants and the formation of products without the need for sample workup.[6][7][8][9]

Experimental Protocol:

  • Sample Preparation: The reaction is typically carried out directly in an NMR tube using deuterated solvents.

  • Data Acquisition: ¹H NMR spectra are acquired at regular intervals throughout the reaction.

  • Data Analysis: The disappearance of signals corresponding to the starting material (e.g., monoethyl succinate) and the appearance of signals for the product (this compound) are integrated to determine the reaction kinetics and conversion.

Fourier-Transform Infrared (FTIR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR spectroscopy is another valuable technique for in-situ reaction monitoring.[10][11][12][13] It allows for the direct observation of changes in functional groups in the reaction mixture.

Experimental Protocol:

  • Setup: An ATR-FTIR probe is inserted directly into the reaction vessel.

  • Data Acquisition: IR spectra are collected continuously or at set time points.

  • Data Analysis: The disappearance of the broad O-H stretch of the carboxylic acid in monoethyl succinate and the appearance of the characteristic C=O stretch of the acyl chloride at a higher wavenumber (around 1800 cm⁻¹) indicate the progress of the reaction.

Comparative Data Summary

The following table summarizes the key performance characteristics of the discussed analytical methods for the analysis of a reaction mixture for the synthesis of this compound from monoethyl succinate and thionyl chloride.

Parameter HPLC with Derivatization Gas Chromatography (GC) NMR Spectroscopy ATR-FTIR Spectroscopy
Principle Separation based on polarity after chemical modificationSeparation based on volatility and boiling pointNuclear spin transitions in a magnetic fieldVibrational transitions of chemical bonds
Sample Preparation Derivatization requiredDilutionDirect analysis in deuterated solventDirect analysis
Analysis Time 20-30 minutes per sample15-25 minutes per sampleSeconds to minutes per spectrumContinuous
Quantification ExcellentGoodGoodSemi-quantitative
Key Advantages High sensitivity and selectivity for the acyl chloride derivativeGood for volatile components and final product purityReal-time, non-invasive monitoring of multiple speciesReal-time, non-invasive monitoring of functional group changes
Limitations Derivatization step adds complexity and potential for errorNot suitable for non-volatile components; potential for on-column reactionsLower sensitivity compared to chromatographic methodsOverlapping peaks can complicate interpretation

Visualizing the Workflows

Experimental Workflow for HPLC Analysis

HPLC Analysis Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Aliquot from Reaction Mixture quench Quench & Derivatize with 2-Nitrophenylhydrazine start->quench incubate Incubate at Room Temperature quench->incubate inject Inject into HPLC incubate->inject separate Separation on C18 Column inject->separate detect UV Detection at 395 nm separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: Workflow for HPLC analysis with derivatization.

Comparison of Analytical Methods

Comparison of Analytical Methods cluster_chrom Chromatographic Methods cluster_spec Spectroscopic Methods center Analysis of This compound Reaction Mixture HPLC HPLC (with Derivatization) center->HPLC High Sensitivity GC Gas Chromatography center->GC Purity Assessment NMR NMR Spectroscopy (In-situ) center->NMR Real-time Kinetics FTIR ATR-FTIR Spectroscopy (In-situ) center->FTIR Functional Group Tracking

Caption: Logical comparison of analytical techniques.

References

A Comparative Spectroscopic Guide to Products of Ethyl Succinyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic validation of products derived from two key reactions of ethyl succinyl chloride: the Friedel-Crafts acylation with benzene (B151609) and the amidation reaction with aniline (B41778). The resulting products, ethyl 4-oxo-4-phenylbutanoate and ethyl 4-(phenylamino)-4-oxobutanoate, are valuable intermediates in organic synthesis and drug development. This document presents a side-by-side analysis of their spectroscopic data, detailed experimental protocols for their synthesis and characterization, and visual workflows to aid in experimental design and data interpretation.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the products of the Friedel-Crafts acylation and amidation reactions of this compound.

Table 1: ¹H NMR Data Comparison (CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
Ethyl 4-oxo-4-phenylbutanoate 7.98d2HAr-H (ortho to C=O)
7.58t1HAr-H (para to C=O)
7.48t2HAr-H (meta to C=O)
4.16q2H-OCH₂CH₃
3.29t2H-C(O)CH₂-
2.80t2H-CH₂COOEt
1.27t3H-OCH₂CH₃
Ethyl 4-(phenylamino)-4-oxobutanoate 9.2 (broad s)s1H-NH-
7.5-7.7m2HAr-H
7.2-7.4m2HAr-H
7.0-7.2m1HAr-H
4.15q2H-OCH₂CH₃
2.8t2H-C(O)CH₂-
2.6t2H-CH₂COOEt
1.25t3H-OCH₂CH₃

Table 2: ¹³C NMR Data Comparison (CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
Ethyl 4-oxo-4-phenylbutanoate 197.8C=O (ketone)
172.9C=O (ester)
136.6Ar-C (ipso)
133.3Ar-CH (para)
128.6Ar-CH (meta)
128.0Ar-CH (ortho)
60.8-OCH₂CH₃
33.1-C(O)CH₂-
28.3-CH₂COOEt
14.2-OCH₂CH₃
Ethyl 4-(phenylamino)-4-oxobutanoate 172.5C=O (ester)
170.8C=O (amide)
137.9Ar-C (ipso)
129.0Ar-CH
124.5Ar-CH
120.1Ar-CH
61.0-OCH₂CH₃
32.5-C(O)CH₂-
31.0-CH₂COOEt
14.2-OCH₂CH₃

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundC=O Stretch (Ketone/Amide)C=O Stretch (Ester)N-H Stretch/Bend (Amide)
Ethyl 4-oxo-4-phenylbutanoate ~1685~1730-
Ethyl 4-(phenylamino)-4-oxobutanoate ~1660 (Amide I)~1730~3300 (stretch), ~1540 (bend, Amide II)

Table 4: Mass Spectrometry (Electron Ionization) Key Fragments (m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions and Interpretation
Ethyl 4-oxo-4-phenylbutanoate 206105 [C₆H₅CO]⁺ (benzoyl cation), 77 [C₆H₅]⁺ (phenyl cation)
Ethyl 4-(phenylamino)-4-oxobutanoate 221120 [C₆H₅NHCO]⁺, 93 [C₆H₅NH₂]⁺ (aniline)

Experimental Protocols

Synthesis and Characterization of Ethyl 4-oxo-4-phenylbutanoate (Friedel-Crafts Acylation)

a. Reaction Setup and Procedure:

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous aluminum chloride (1.2 equivalents).

  • Add dry benzene (10 equivalents) to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add this compound (1.0 equivalent) dropwise to the stirred suspension over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

b. Workup and Purification:

  • Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (B109758) (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.

c. Spectroscopic Analysis:

  • ¹H and ¹³C NMR: Dissolve ~10-20 mg of the purified product in ~0.7 mL of CDCl₃. Record spectra on a 400 MHz or higher spectrometer.

  • IR Spectroscopy: Obtain the spectrum of a thin film of the purified product on a salt plate using an FTIR spectrometer.

  • Mass Spectrometry: Analyze the purified product using a GC-MS with electron ionization (EI) at 70 eV.

Synthesis and Characterization of Ethyl 4-(phenylamino)-4-oxobutanoate (Amidation)

a. Reaction Setup and Procedure:

  • In a 100 mL round-bottom flask, dissolve aniline (1.1 equivalents) and triethylamine (B128534) (1.2 equivalents) in dry dichloromethane (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in dry dichloromethane (20 mL) dropwise to the stirred solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

b. Workup and Purification:

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from an ethanol/water mixture or purify by column chromatography on silica gel using a hexane/ethyl acetate gradient.

c. Spectroscopic Analysis:

  • ¹H and ¹³C NMR: Dissolve ~10-20 mg of the purified product in ~0.7 mL of CDCl₃. Record spectra on a 400 MHz or higher spectrometer.

  • IR Spectroscopy: Obtain the spectrum of the purified solid product as a KBr pellet or using an ATR-FTIR spectrometer.

  • Mass Spectrometry: Analyze the purified product using a mass spectrometer with electron ionization (EI) or electrospray ionization (ESI).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Spectroscopic Validation Reactants Reactants Reaction Reaction Reactants->Reaction Solvent, Catalyst/Base Crude Product Crude Product Reaction->Crude Product Workup Workup Crude Product->Workup Chromatography/\nRecrystallization Chromatography/ Recrystallization Workup->Chromatography/\nRecrystallization Pure Product Pure Product Chromatography/\nRecrystallization->Pure Product NMR NMR Pure Product->NMR IR IR Pure Product->IR MS MS Pure Product->MS Structure Confirmation Structure Confirmation NMR->Structure Confirmation IR->Structure Confirmation MS->Structure Confirmation

Caption: General experimental workflow for synthesis and validation.

logical_relationship cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Product_Structure Proposed Product Structure H_NMR ¹H NMR (Proton Environment, Connectivity) Product_Structure->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) Product_Structure->C_NMR IR_Spec Functional Groups (C=O, N-H, etc.) Product_Structure->IR_Spec MS_Spec Molecular Weight & Fragmentation Pattern Product_Structure->MS_Spec

Caption: Relationship of spectroscopic methods for structure confirmation.

A Comparative Guide to Catalysts in Ethyl Succinyl Chloride Synthesis for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Faced with the critical need for efficient and high-purity synthesis of ethyl succinyl chloride, an essential intermediate in pharmaceutical development and scientific research, this guide offers a comparative analysis of catalytic systems. While traditional synthesis routes have relied on uncatalyzed reactions with thionyl chloride, emerging data points to the significant advantages of employing catalysts to accelerate reaction times and improve overall process efficiency.

This publication presents a detailed comparison of catalyst performance for the synthesis of this compound from monoethyl succinate (B1194679). The data compiled from various sources, including patents and chemical literature, is summarized to provide researchers, scientists, and drug development professionals with a clear basis for selecting the optimal catalytic approach.

Performance Comparison of Catalytic Systems

The synthesis of this compound is predominantly achieved through the reaction of monoethyl succinate with a chlorinating agent, most commonly thionyl chloride (SOCl₂). The key differentiator in process efficiency lies in the use of a catalyst. The following table summarizes the performance of uncatalyzed versus catalyzed reactions.

Catalyst SystemReagentsReaction TimeTemperature (°C)Yield (%)Purity (%)Reference
Uncatalyzed Monoethyl succinate, Thionyl chlorideSeveral hours90 - 10095.7 - 96.499.2 - 99.6[1]
Organocatalyst Carboxylic acid, Thionyl chloride, cat. DMF< 15 minutesNot specifiedHigh (inferred)Not specified[2]

Note: Direct comparative studies under identical conditions for the synthesis of this compound are limited. The data for the DMF-catalyzed reaction is based on the general principle of accelerating acid chloride formation from carboxylic acids and may vary for the specific substrate.

The uncatalyzed process, while delivering high yields and purity, necessitates prolonged reaction times at elevated temperatures.[1] In contrast, the use of a catalytic amount of N,N-dimethylformamide (DMF) has been shown to dramatically reduce reaction times for the conversion of carboxylic acids to acid chlorides to under 15 minutes.[2] This acceleration is attributed to the formation of a Vilsmeier-Haack type intermediate, which is a more reactive electrophile than thionyl chloride itself.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for both uncatalyzed and catalyzed synthesis of this compound.

Protocol 1: Uncatalyzed Synthesis of this compound

This protocol is adapted from a patented procedure.[1]

Materials:

  • Monoethyl succinate

  • Thionyl chloride

Procedure:

  • To a reaction vessel, add monoethyl succinate.

  • Control the reaction temperature at 25-30°C while slowly adding thionyl chloride (molar ratio of monoethyl succinate to thionyl chloride is 1:2.0 ~ 2.5).

  • After the addition is complete, heat the mixture to 90-100°C.

  • Maintain the temperature until the evolution of gas ceases, indicating the completion of the reaction.

  • Purify the crude this compound by vacuum distillation, collecting the fraction at 87-90°C/1 mmHg.

Protocol 2: N,N-Dimethylformamide (DMF) Catalyzed Synthesis of this compound (Proposed)

This proposed protocol is based on the established catalytic activity of DMF in acid chloride synthesis.[2]

Materials:

  • Monoethyl succinate

  • Thionyl chloride

  • N,N-dimethylformamide (catalytic amount)

  • Anhydrous dichloromethane (B109758) (as solvent)

Procedure:

  • In a dry reaction flask under an inert atmosphere, dissolve monoethyl succinate in anhydrous dichloromethane.

  • Add a catalytic amount of N,N-dimethylformamide (e.g., 1-5 mol%).

  • Cool the mixture in an ice bath and add thionyl chloride dropwise.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for approximately 15-30 minutes, monitoring the reaction progress by TLC or GC.

  • Upon completion, remove the solvent and excess thionyl chloride under reduced pressure.

  • Purify the resulting crude this compound by vacuum distillation.

Visualizing the Synthetic Workflow

To better illustrate the logical flow of the synthesis and the role of the catalyst, the following diagrams are provided.

experimental_workflow cluster_reactants Reactants cluster_catalyst Catalyst (Optional) MES Monoethyl Succinate Reaction Reaction Vessel MES->Reaction SOCl2 Thionyl Chloride SOCl2->Reaction DMF DMF DMF->Reaction Catalyzes Purification Vacuum Distillation Reaction->Purification Product This compound Purification->Product logical_relationship Synthesis This compound Synthesis Uncatalyzed Uncatalyzed Method Synthesis->Uncatalyzed Catalyzed Catalyzed Method Synthesis->Catalyzed HighTemp High Temperature (90-100°C) Uncatalyzed->HighTemp LongTime Long Reaction Time (Several Hours) Uncatalyzed->LongTime MildTemp Milder Temperature (Potentially Room Temp) Catalyzed->MildTemp ShortTime Short Reaction Time (< 15 min) Catalyzed->ShortTime

References

Validating Protein Succinylation Sites by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of protein succinylation is critical to understanding its role in cellular physiology and disease. This guide provides a comparative overview of prevalent mass spectrometry-based methods for the validation of succinylation sites, with a focus on experimental protocols and data presentation.

Protein succinylation, a post-translational modification (PTM) where a succinyl group is added to a lysine (B10760008) residue, induces a significant change in the protein's chemical properties by converting the charge from +1 to -1 at physiological pH.[1][2][3] This modification can profoundly impact protein structure and function.[2][4] Mass spectrometry has become the gold standard for identifying and quantifying succinylation sites with high precision and sensitivity.[5] A crucial step in the mass spectrometry workflow is the enrichment of succinylated peptides from complex biological samples.[5][6] This guide compares the two primary enrichment strategies: immunoaffinity purification and chemical-based enrichment.

Comparative Analysis of Enrichment Methodologies

The two most common methods for enriching succinylated peptides prior to mass spectrometry analysis are immunoaffinity purification, which utilizes antibodies specific to succinyl-lysine, and chemical-based approaches that rely on the chemical properties of the succinyl group.

FeatureImmunoaffinity PurificationChemical-Based Enrichment (e.g., Di-hydrazide chemistry)
Principle Utilizes antibodies that specifically recognize and bind to succinyl-lysine residues.[4][5]Involves chemical derivatization of the succinyl group's carboxylate to enable affinity capture.
Specificity High specificity for the succinyl-lysine modification.[4]Can be highly specific, but may have side reactions with other carboxylated molecules if not optimized.
Efficiency Generally high, dependent on antibody affinity and quality.Can be very efficient, but may require more optimization of reaction conditions.
Sample Throughput Can be adapted for high-throughput analysis, especially with magnetic bead-based methods.[7]May be more labor-intensive and less amenable to high-throughput applications.
Commercial Availability Widely available as kits and standalone reagents (e.g., PTMScan® Succinyl-Lysine Motif Kit).[8][9]Less commercially available as ready-to-use kits, often requiring in-house preparation of reagents.
Reported Identifications Routinely identifies thousands of succinylation sites in complex proteomes.[3][6]Has been successfully applied, but fewer large-scale studies are published compared to immunoaffinity methods.

Experimental Workflows and Protocols

A general workflow for the validation of succinylation sites using mass spectrometry involves sample preparation, protein digestion, enrichment of succinylated peptides, and finally, LC-MS/MS analysis.[2][4]

Succinylation Site Validation Workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis ProteinExtraction Protein Extraction ProteinQuantification Protein Quantification ProteinExtraction->ProteinQuantification ProteinDigestion Protein Digestion (e.g., Trypsin) ProteinQuantification->ProteinDigestion Enrichment Enrichment of Succinylated Peptides ProteinDigestion->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS DataAnalysis Data Analysis & Site Identification LCMS->DataAnalysis

General workflow for mass spectrometry-based validation of succinylation sites.
Immunoaffinity Purification Protocol

This protocol is a generalized procedure based on commonly used methods.[1][3][6]

  • Protein Extraction and Digestion:

    • Lyse cells or tissues in a urea-containing buffer to denature proteins.

    • Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide.

    • Digest proteins into peptides using a protease such as trypsin.

    • Purify the resulting peptide mixture using reversed-phase solid-phase extraction.

  • Enrichment of Succinylated Peptides:

    • Dissolve the purified peptides in a suitable buffer (e.g., NETN buffer: 100 mM NaCl, 1 mM EDTA, 50 mM Tris-HCl, 0.5% NP-40, pH 8.0).[6]

    • Incubate the peptide solution with anti-succinyl-lysine antibody-conjugated agarose (B213101) or magnetic beads overnight at 4°C with gentle agitation.[6]

    • Wash the beads multiple times with the incubation buffer and then with water to remove non-specifically bound peptides.[1][6]

    • Elute the enriched succinylated peptides from the beads using a low pH solution, such as 0.1% trifluoroacetic acid (TFA).[6]

  • LC-MS/MS Analysis:

    • Desalt and concentrate the eluted peptides using C18 ZipTips.[6]

    • Analyze the peptides by high-resolution tandem mass spectrometry (e.g., Orbitrap).

    • Identify succinylated peptides and localize the modification sites using database search algorithms like MaxQuant or Mascot.[3][6]

Comparison of Enrichment Strategies

Enrichment Strategy Comparison cluster_immuno Immunoaffinity Purification cluster_chemical Chemical-Based Enrichment Start Digested Peptide Mixture Incubate Incubate with Anti-Succinyl-Lysine Antibody Beads Start->Incubate Derivatize Derivatize Succinyl Carboxylate Group Start->Derivatize Wash_Immuno Wash to Remove Non-specific Peptides Incubate->Wash_Immuno Elute_Immuno Elute with Low pH Buffer Wash_Immuno->Elute_Immuno End Enriched Succinylated Peptides for LC-MS/MS Elute_Immuno->End Capture Capture on Hydrazide Beads Derivatize->Capture Wash_Chemical Wash to Remove Non-derivatized Peptides Capture->Wash_Chemical Elute_Chemical Cleave and Elute Succinylated Peptides Wash_Chemical->Elute_Chemical Elute_Chemical->End

References

A Comparative Guide to Acylating Agents: Ethyl Succinyl Chloride vs. Acetic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a fundamental transformation in organic synthesis, pivotal to the development of pharmaceuticals and novel materials. The choice of acylating agent is critical, directly influencing reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of two common acylating agents: ethyl succinyl chloride and acetic anhydride (B1165640), supported by experimental data and detailed protocols to inform reagent selection in your research.

Performance Comparison of Acylating Agents

The reactivity of acylating agents is largely governed by the nature of the leaving group. In general, acyl chlorides are more reactive than acid anhydrides.[1][2] This is because the chloride ion is a better leaving group than the carboxylate anion. Consequently, reactions with acyl chlorides are often faster and can proceed under milder conditions than those with anhydrides.[3] However, this increased reactivity can sometimes be a disadvantage, leading to less selectivity and the formation of byproducts.[4] Acetic anhydride is a less vigorous reagent, which can be advantageous when more controlled acylation is required.[5]

N-Acylation of Amines

The acylation of amines to form amides is a cornerstone of peptide synthesis and the creation of many active pharmaceutical ingredients.

SubstrateAcylating AgentCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)
Aniline (B41778)Acetic AnhydrideSodium Acetate (B1210297)WaterRoom Temp0.5~95%[6]
AnilineAcetic AnhydrideZinc dustAcetic AcidReflux0.3High[7]
Primary AmineAcyl ChlorideSecondary Carboxylic Acid SaltOrganic Solvent-20 to 25183-95%[8]
O-Acylation of Alcohols and Phenols

The esterification of alcohols and phenols is crucial for creating prodrugs, protecting functional groups, and synthesizing various esters with important biological activities.

SubstrateAcylating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)
Benzyl AlcoholAcetyl ChlorideZnCl₂Solvent-free300.398%[9]
Benzyl AlcoholAcetic AnhydrideZnCl₂Solvent-free300.595%[9]
Primary AlcoholsAcyl ChloridesPyridineInert SolventCold< 1High[10]
PhenolAcetic Anhydride----Slower than acyl chlorides[11]

Experimental Protocols

N-Acylation of Aniline with Acetic Anhydride

Materials:

  • Aniline

  • Acetic Anhydride

  • Concentrated Hydrochloric Acid

  • Sodium Acetate

  • Water

  • Ethanol (B145695) (for recrystallization)

Procedure: [6]

  • Dissolve 500 mg of aniline in 14 mL of water.

  • Add 0.45 mL of concentrated hydrochloric acid to form the aniline hydrochloride salt.

  • In a separate flask, prepare a solution of 530 mg of sodium acetate in 3 mL of water.

  • To the aniline hydrochloride solution, add 0.6 mL of acetic anhydride and swirl to mix.

  • Immediately add the sodium acetate solution to the reaction mixture. Acetanilide (B955) will precipitate as a white solid.

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude acetanilide from a mixture of ethanol and water to obtain the pure product.

General Protocol for N-Acylation with this compound

Note: This is a general procedure based on the reactivity of acyl chlorides. Specific conditions may need to be optimized.

Materials:

  • Amine substrate

  • This compound

  • A non-nucleophilic base (e.g., triethylamine (B128534) or pyridine)

  • Anhydrous aprotic solvent (e.g., dichloromethane, THF)

Procedure:

  • Dissolve the amine substrate in the anhydrous solvent in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base to the solution (typically 1.1 to 1.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add this compound (typically 1.0 to 1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Reaction Mechanisms and Workflows

The acylation reactions of both this compound and acetic anhydride with nucleophiles such as amines and alcohols proceed through a nucleophilic acyl substitution mechanism.[3][12]

Acylation_Mechanism cluster_reagents Reactants cluster_mechanism Mechanism cluster_products Products Acylating_Agent Acylating Agent (this compound or Acetic Anhydride) Attack Nucleophilic Attack on Carbonyl Carbon Acylating_Agent->Attack Nucleophile Nucleophile (Amine or Alcohol) Nucleophile->Attack Intermediate Tetrahedral Intermediate Formation Attack->Intermediate Elimination Elimination of Leaving Group Intermediate->Elimination Acylated_Product Acylated Product (Amide or Ester) Elimination->Acylated_Product Byproduct Byproduct (HCl or Acetic Acid) Elimination->Byproduct

Caption: Generalized nucleophilic acyl substitution mechanism.

The choice between this compound and acetic anhydride depends on several factors, including the nucleophilicity of the substrate, the desired reaction rate, and the tolerance of the substrate to acidic byproducts.

Reagent_Selection_Logic Start Substrate Evaluation High_Reactivity_Needed High Reactivity Required? (e.g., hindered or weak nucleophile) Start->High_Reactivity_Needed Acid_Sensitive Substrate Acid Sensitive? High_Reactivity_Needed->Acid_Sensitive No Use_ESC Use this compound (Higher Reactivity) High_Reactivity_Needed->Use_ESC Yes Acid_Sensitive->Use_ESC No Use_AA Use Acetic Anhydride (Milder Conditions) Acid_Sensitive->Use_AA Yes Base_Required Base Required to Neutralize HCl Use_ESC->Base_Required Milder_Byproduct Acetic Acid Byproduct (Less Corrosive) Use_AA->Milder_Byproduct

Caption: Decision framework for selecting an acylating agent.

Conclusion

Both this compound and acetic anhydride are effective acylating agents, each with its own set of advantages. This compound, as an acyl chloride, offers higher reactivity, which can be beneficial for less reactive substrates or when faster reaction times are desired.[13][14] However, this comes with the need to manage the corrosive HCl byproduct. Acetic anhydride provides a milder alternative, which can be advantageous for sensitive substrates and offers easier handling, though it may require more forcing conditions. The selection of the appropriate reagent should be based on a careful consideration of the specific substrate and the desired reaction outcome.

References

A Comparative Guide to the Characterization of Impurities in Commercial Ethyl Succinyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of reagents is paramount. Ethyl succinyl chloride, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Impurities, even in trace amounts, can lead to unwanted side reactions, lower yields, and the formation of potentially toxic byproducts. This guide provides a comprehensive overview of the potential impurities in commercial this compound, detailed analytical methodologies for their characterization, and a framework for comparing products from different suppliers.

Potential Impurities in Commercial this compound

The most common commercial synthesis of this compound involves a two-step process: the monoesterification of succinic anhydride (B1165640) with ethanol (B145695) to form monoethyl succinate (B1194679), followed by chlorination with an agent such as thionyl chloride.[1] Based on this synthetic route, the following impurities are likely to be present in commercial batches:

  • Succinic Anhydride: Unreacted starting material.

  • Monoethyl Succinate: The direct precursor to the final product, which may be present due to incomplete chlorination.[1][2]

  • Diethyl Succinate: Formed by the esterification of both carboxylic acid groups of succinic acid.

  • Thionyl Chloride: Residual chlorinating agent.

  • Succinic Acid: Can be formed by the hydrolysis of succinic anhydride or the final product.

An alternative synthetic route starting from succinic acid is also possible, which could introduce similar impurities.[3] The stability of this compound is also a factor, as it is sensitive to moisture and can hydrolyze back to monoethyl succinate and ultimately succinic acid.[4][5][6]

Analytical Methodologies for Impurity Characterization

A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive characterization of impurities in this compound.

2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities. Given that this compound and its likely impurities have relatively low boiling points, GC-MS is a highly suitable analytical method.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 250°C at 10°C/min.

    • Hold at 250°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Sample Preparation: Dilute the commercial this compound sample in a dry, inert solvent such as dichloromethane (B109758) or acetonitrile (B52724) to a concentration of approximately 1 mg/mL.

2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of non-volatile or thermally labile impurities. For acyl chlorides, which are highly reactive, a derivatization step is often employed to create a more stable and readily detectable compound.

Experimental Protocol: HPLC Analysis (with Derivatization)

  • Derivatization Reagent: Aniline (B41778) or a substituted aniline in an inert solvent.

  • Derivatization Procedure: To 1 mL of the this compound sample (diluted in dry acetonitrile), add a molar excess of the derivatization reagent. Allow the reaction to proceed at room temperature for 30 minutes.

  • Instrumentation: A high-performance liquid chromatograph with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient: Start with 95% A, decrease to 5% A over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of the main component and any impurities present in sufficient concentration. By comparing the spectra of commercial samples to reference spectra of the pure compound and potential impurities, it is possible to identify and quantify these impurities.

2.4. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR can provide a quick assessment of the functional groups present in the sample and can be used to identify the presence of hydroxyl groups (from acid or alcohol impurities) or anhydride carbonyl absorptions.

Data Presentation for Comparison

To facilitate a clear comparison between different commercial sources of this compound, the following tables should be populated with experimental data.

Table 1: GC-MS Analysis of Commercial this compound Samples

ImpurityRetention Time (min)Area % (Supplier A)Area % (Supplier B)Area % (Supplier C)
Succinic Anhydride
Monoethyl Succinate
Diethyl Succinate
Other identified impurities
Total Impurities
Purity (by Area %)

Table 2: ¹H NMR Spectroscopic Data of this compound and Potential Impurities (in CDCl₃)

CompoundChemical Shift (δ, ppm) and Multiplicity
This compound ~4.15 (q, 2H), ~3.20 (t, 2H), ~2.80 (t, 2H), ~1.25 (t, 3H)
Succinic Anhydride ~2.95 (s, 4H)[7][8]
Monoethyl Succinate ~11.0 (br s, 1H), ~4.15 (q, 2H), ~2.65 (m, 4H), ~1.25 (t, 3H)[9]
Diethyl Succinate ~4.10 (q, 4H), ~2.56 (s, 4H), ~1.21 (t, 6H)

Table 3: ¹³C NMR Spectroscopic Data of this compound and Potential Impurities (in CDCl₃)

CompoundChemical Shift (δ, ppm)
This compound ~172, ~171, ~61, ~45, ~28, ~14
Succinic Anhydride ~171, ~29[10]
Monoethyl Succinate ~178, ~172, ~61, ~29, ~28, ~14[9]
Diethyl Succinate ~172.2, ~60.3, ~29.0, ~14.0[11]

Visualizing the Analytical Workflow and Impurity Relationships

The following diagrams illustrate the experimental workflow for impurity characterization and the relationship between this compound and its process-related impurities.

Experimental_Workflow cluster_sampling Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Commercial_Sample Commercial Ethyl Succinyl Chloride Dilution Dilution in Inert Solvent Commercial_Sample->Dilution Derivatization Derivatization (for HPLC) Commercial_Sample->Derivatization GC_MS GC-MS Analysis Dilution->GC_MS NMR NMR Spectroscopy (¹H and ¹³C) Dilution->NMR FT_IR FT-IR Spectroscopy Dilution->FT_IR HPLC HPLC Analysis Derivatization->HPLC Identification Impurity Identification GC_MS->Identification HPLC->Identification NMR->Identification Quantification Impurity Quantification Identification->Quantification Comparison Comparative Analysis Quantification->Comparison

Experimental workflow for impurity characterization.

Impurity_Pathway Succinic Anhydride Succinic Anhydride Monoethyl Succinate Monoethyl Succinate Succinic Anhydride->Monoethyl Succinate + Ethanol Diethyl Succinate Diethyl Succinate Succinic Anhydride->Diethyl Succinate + 2x Ethanol Ethanol Ethanol This compound This compound Monoethyl Succinate->this compound + Thionyl Chloride Succinic Acid Succinic Acid Monoethyl Succinate->Succinic Acid + H₂O (Hydrolysis) Thionyl Chloride Thionyl Chloride This compound->Succinic Acid + H₂O (Hydrolysis)

References

Comparative Guide to the Biological Activity of Novel Compounds Derived from Ethyl Succinyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of novel compounds synthesized using Ethyl Succinyl Chloride as a key intermediate. The focus is on recently developed succinimide (B58015) derivatives and succinate (B1194679) dehydrogenase inhibitors, evaluating their anticancer and antifungal activities against established alternatives. All quantitative data is supported by detailed experimental protocols.

I. Anticancer Activity of Novel Succinimide Derivatives

A recently synthesized series of dicarboximide derivatives, synthesized via a Diels-Alder reaction involving maleimide (B117702) moieties (which can be derived from succinic acid chemistry), has demonstrated significant cytotoxic and pro-apoptotic activity in cancer cells.[1] This section compares the in-vitro anticancer activity of these novel compounds against standard chemotherapeutic agents used for leukemia and cervical cancer.

Data Presentation: Cytotoxicity of Succinimide Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of the novel succinimide derivatives against the K562 (human chronic myelogenous leukemia) and HeLa (human cervical cancer) cell lines, compared to commonly used chemotherapeutic drugs.[1]

Compound/DrugTarget Cell LineIC50 (µM)Mechanism of Action
Novel Succinimide Ic K562 (Leukemia)1.9Induction of Apoptosis
Novel Succinimide Ie K562 (Leukemia)2.1Induction of Apoptosis
Novel Succinimide II K562 (Leukemia)4.3Induction of Apoptosis
Imatinib (Gleevec)K562 (Leukemia)~0.25Tyrosine Kinase Inhibitor
Novel Succinimide Ic HeLa (Cervical Cancer)~5.0 (estimated)Induction of Apoptosis
Novel Succinimide Ie *HeLa (Cervical Cancer)~7.0 (estimated)Induction of Apoptosis
CisplatinHeLa (Cervical Cancer)~1-5DNA Cross-linking Agent
DoxorubicinHeLa (Cervical Cancer)~0.1-1Topoisomerase II Inhibitor

Note: The novel compounds Ic, Ie, and II are presented as their acetate (B1210297) salts, which showed improved activity. IC50 values for novel compounds are from 48-hour incubation.[1] Comparative drug IC50 values are typical ranges found in literature.

Experimental Protocols

1. Cell Viability Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effects of the novel compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., K562 or HeLa) are seeded in a 96-well microplate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized compounds are dissolved in DMSO and then diluted with the cell culture medium to various concentrations. The cells are treated with these concentrations for a specified period (e.g., 48 hours). A control group is treated with DMSO-containing medium only.

  • MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[2]

  • Incubation: The plate is incubated for 4 hours in a humidified atmosphere at 37°C with 5% CO2.[2] During this time, metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.[1][2][3]

  • Solubilization: 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.[3][4] The cell viability is expressed as a percentage of the control, and the IC50 value is calculated.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the number of apoptotic and necrotic cells after treatment with the novel compounds.

  • Cell Treatment: Cells are seeded and treated with the test compounds at their respective IC50 concentrations for a predetermined time (e.g., 18-24 hours).

  • Cell Harvesting: For adherent cells like HeLa, the medium is collected (to include floating apoptotic cells), and the attached cells are detached using trypsin. For suspension cells like K562, the cells are directly collected.[5][6] The cells are then washed with cold PBS.

  • Staining: The cell pellet is resuspended in 100 µL of 1X Binding Buffer. 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.[6]

  • Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.[6]

  • Flow Cytometry Analysis: After incubation, 400 µL of 1X Binding Buffer is added to each tube, and the samples are analyzed on a flow cytometer.[6] Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

Signaling Pathway Visualization

The novel succinimide derivatives were found to upregulate genes involved in receptor-mediated and mitochondrial apoptotic pathways.[1] The following diagrams illustrate these key cell death mechanisms.

experimental_workflow_anticancer cluster_prep Preparation cluster_assay Assays start Seed Cancer Cells (96-well plate) treat Treat with Novel Succinimide Derivatives start->treat mtt MTT Assay treat->mtt apoptosis Apoptosis Assay (Flow Cytometry) treat->apoptosis ic50 Calculate IC50 mtt->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant ic50->ic50 end_cytotoxicity Cytotoxicity Profile ic50->end_cytotoxicity apoptosis_quant->apoptosis_quant end_apoptosis Apoptotic Mechanism apoptosis_quant->end_apoptosis

Anticancer Activity Experimental Workflow

receptor_mediated_apoptosis ligand Death Ligand (e.g., FasL, TNF) receptor Death Receptor (e.g., Fas, TNFR) ligand->receptor Binding disc DISC Formation (FADD, Pro-Caspase-8) receptor->disc Recruitment caspase8 Active Caspase-8 disc->caspase8 Activation caspase3 Active Caspase-3 caspase8->caspase3 Cleavage & Activation apoptosis Apoptosis caspase3->apoptosis

Receptor-Mediated Apoptotic Pathway

mitochondrial_apoptosis stress Cellular Stress (e.g., DNA Damage) bcl2 Bcl-2 Family Proteins (Bax, Bak) stress->bcl2 Activation mito Mitochondrion bcl2->mito Permeabilization cyto_c Cytochrome c (released into cytosol) mito->cyto_c Release apoptosome Apoptosome Formation (Apaf-1, Pro-Caspase-9) cyto_c->apoptosome caspase9 Active Caspase-9 apoptosome->caspase9 Activation caspase3 Active Caspase-3 caspase9->caspase3 Cleavage & Activation apoptosis Apoptosis caspase3->apoptosis

Mitochondrial Apoptotic Pathway

II. Antifungal Activity of Novel Succinate Dehydrogenase Inhibitors (SDHIs)

A novel class of aryl oxime ester derivatives, synthesized to act as Succinate Dehydrogenase Inhibitors (SDHIs), has shown potent antifungal activity. This section compares the efficacy of a lead compound from this series, A7, against the pathogenic fungus Fusarium graminearum, with a widely used commercial fungicide.

Data Presentation: Antifungal Efficacy

The following table summarizes the in-vitro antifungal activity (EC50) and enzyme inhibition (IC50) of the novel SDHI compound A7 compared to the commercial fungicide Fluxapyroxad.

CompoundTarget Organism/EnzymeEC50 (µg/mL)IC50 (µM)
Novel SDHI (A7) Fusarium graminearum1.0734.33
Fluxapyroxad (FLU)Fusarium graminearum5.1515.95

EC50 (Effective Concentration 50) represents the concentration that inhibits 50% of fungal growth. IC50 here refers to the concentration that inhibits 50% of the succinate dehydrogenase enzyme activity.

Experimental Protocols

1. Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) or EC50 of antifungal agents.

  • Preparation of Antifungal Solutions: The test compounds (Novel SDHI A7 and Fluxapyroxad) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial dilutions are then prepared in a 96-well microtiter plate using a sterile growth medium (e.g., Mueller-Hinton Broth or Potato Dextrose Broth).[7][8]

  • Inoculum Preparation: A suspension of the fungal spores (Fusarium graminearum) is prepared and adjusted to a standardized concentration (e.g., ~5×10^5 CFU/mL).[7]

  • Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension.[7] A positive control (fungal suspension without any compound) and a negative control (medium only) are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 28°C) for a specified period (e.g., 48-72 hours) until visible growth is observed in the positive control well.

  • MIC/EC50 Determination: The MIC is identified as the lowest concentration of the antifungal agent that causes complete inhibition of visible fungal growth.[9] For EC50 determination, the turbidity or absorbance in each well is measured using a microplate reader, and the concentration that inhibits 50% of growth compared to the control is calculated.

2. Succinate Dehydrogenase (SDH) Enzyme Inhibition Assay

This assay measures the direct inhibitory effect of the compounds on the target enzyme.

  • Enzyme Extraction: Mitochondria containing the SDH enzyme are isolated from the target fungus, Fusarium graminearum.

  • Assay Reaction: The assay is performed in a reaction buffer containing the mitochondrial preparation, succinate (the substrate), and a chromogenic substrate (e.g., DCPIP or MTT) that changes color upon reduction by the enzyme.

  • Inhibitor Addition: Varying concentrations of the test compounds (Novel SDHI A7 and Fluxapyroxad) are added to the reaction mixture.

  • Kinetic Measurement: The rate of the enzymatic reaction is monitored by measuring the change in absorbance over time with a spectrophotometer.

  • IC50 Calculation: The percentage of enzyme inhibition is calculated for each compound concentration relative to a control without any inhibitor. The IC50 value, the concentration required to inhibit 50% of the enzyme's activity, is then determined from the dose-response curve.

The novel compounds synthesized using methodologies related to this compound demonstrate significant potential in both oncology and agriculture. The succinimide derivatives exhibit potent, low-micromolar cytotoxicity against leukemia and cervical cancer cell lines, operating through the induction of key apoptotic pathways.[1] Their efficacy is comparable to some standard chemotherapeutic agents, marking them as promising candidates for further preclinical development.

In the realm of antifungal agents, the novel aryl oxime ester SDHI A7 shows superior whole-organism efficacy (lower EC50) against Fusarium graminearum when compared to the commercial fungicide Fluxapyroxad, despite having a slightly higher enzyme inhibition IC50. This suggests excellent potential for these new chemical scaffolds in the development of next-generation fungicides. Further in-vivo studies and toxicological profiling are warranted for both classes of compounds to fully assess their therapeutic and agricultural potential.

References

Safety Operating Guide

Safe Disposal of Ethyl Succinyl Chloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Proper handling and disposal of ethyl succinyl chloride are critical for ensuring laboratory safety and environmental protection. This chemical is a combustible liquid that can cause severe skin burns, serious eye damage, and respiratory irritation.[1][2][3] Adherence to the following procedures is essential for researchers, scientists, and drug development professionals.

Essential Safety and Handling Information

Before beginning any procedure involving this compound, it is crucial to be familiar with its hazards and the necessary safety precautions. This information is summarized in the table below.

CategoryDescriptionCitations
Hazard Classifications - Skin Corrosion/Irritation (Category 1B/1C) - Serious Eye Damage (Category 1) - Flammable Liquid (Category 4) - Corrosive to Metals (Category 1) - May cause respiratory irritation[1][2][3][4]
Personal Protective Equipment (PPE) - Eye/Face Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch). - Hand Protection: Chemical-resistant gloves (inspect before use). - Skin and Body Protection: A complete chemical-resistant suit. - Respiratory Protection: Use in a well-ventilated area or with a NIOSH/MSHA approved respirator.[1][2][3]
Incompatible Materials - Bases - Alcohols - Metals - Moisture/Water[1][3]
Storage - Store in a cool, dry, and well-ventilated area designated for corrosive materials. - Keep containers tightly closed and away from heat, sparks, and open flames.[1][2]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through incineration by a licensed waste disposal company.[2] The following steps outline the proper procedure for handling and preparing the chemical for disposal.

Preparation and Personal Protective Equipment (PPE)
  • Consult Safety Data Sheet (SDS): Always review the most current SDS for this compound before handling.[1][2]

  • Work in a Ventilated Area: All handling of this compound should be conducted in a chemical fume hood to avoid inhalation of vapors.[1][2]

  • Don Appropriate PPE: Equip yourself with the necessary PPE as detailed in the table above, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat or chemical-resistant suit.[2][5]

Neutralization of Small Residual Amounts (for container rinsing)

For cleaning emptied containers with small residual amounts, a careful neutralization process can be employed. This should not be used for bulk disposal.

  • Prepare a Neutralizing Solution: Slowly add the residual this compound to a large volume of a cold, stirred solution of sodium bicarbonate or a mixture of soda ash and slaked lime.

  • Control the Reaction: The reaction can be vigorous. Add the chemical dropwise and ensure the container is vented.

  • Test pH: After the reaction has ceased, test the pH of the solution to ensure it is neutral.

  • Dispose of Neutralized Solution: The neutralized aqueous waste can then be disposed of in accordance with local and institutional regulations.

Managing Spills

In the event of a spill, immediate and appropriate action is required to prevent injury and further contamination.

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.[2]

  • Remove Ignition Sources: Eliminate all potential sources of ignition, such as open flames, sparks, and hot surfaces.[1][2]

  • Contain the Spill: Use an inert absorbent material, such as clay, diatomaceous earth, or a commercial sorbent like Chemizorb®, to contain and absorb the spilled liquid.[5] Do not use combustible materials like paper towels to absorb the initial spill.

  • Collect Absorbed Material: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, clearly labeled, and closed container for hazardous waste.[2][5]

Final Disposal
  • Package and Label: Unused or surplus this compound, as well as spill cleanup materials, must be placed in a suitable, closed, and properly labeled container for disposal.[1][2]

  • Engage a Licensed Disposal Company: Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal company.[2][4] This material may be incinerated in a chemical incinerator equipped with an afterburner and a scrubber.[2]

  • Do Not Dispose in Drains: Under no circumstances should this compound be disposed of down the drain or into the sewer system.[2][6]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_handling Chemical Handling cluster_disposal Final Disposal A Review Safety Data Sheet (SDS) B Wear Full Personal Protective Equipment (PPE) A->B C Work in a Ventilated Fume Hood B->C D Is this a spill? C->D Proceed with Task E Absorb with Inert Material D->E Yes G Dispose of Unused Chemical D->G No F Package for Disposal E->F H Store in a Labeled, Closed Container F->H G->F I Contact Licensed Waste Disposal Company H->I J Chemical Incineration I->J

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This information is intended as a guide for trained professionals. Always consult your institution's environmental health and safety (EHS) department for specific disposal protocols and adhere to all local, state, and federal regulations.

References

Personal protective equipment for handling Ethyl succinyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ethyl Succinyl Chloride

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling this compound. Adherence to these guidelines is critical for minimizing risks and ensuring a safe laboratory environment.

This compound is a corrosive, combustible liquid that causes severe skin burns and eye damage.[1] It is also sensitive to moisture and can release irritating and toxic gases upon thermal decomposition or contact with water.[1]

Key Chemical and Physical Properties
PropertyValue
Synonyms Ethyl 3-(chloroformyl)propionate
CAS Number 14794-31-1
Molecular Formula C6H9ClO3
Molecular Weight 164.59 g/mol
Appearance Clear Liquid[1][2]
Boiling Point 88 - 90 °C @ 11 mmHg[1]
Flash Point 84 °C / 183.2 °F[1]
Specific Gravity 1.158[1]
Vapor Density 5.68[1]
Personal Protective Equipment (PPE)

Proper PPE is mandatory to prevent contact and exposure. The type of protective equipment must be selected based on the concentration and amount of the dangerous substance at the specific workplace.[3]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield (minimum 8-inch).[3] Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2]To protect against splashes and vapors that can cause severe and irreversible eye damage.[3]
Hand Protection Chemical-resistant protective gloves (e.g., Neoprene, Nitrile rubber).[4] Gloves must be inspected before use and disposed of properly after handling.[3]To prevent skin contact which can result in severe burns.[3]
Body Protection A complete chemical-resistant suit, lab coat, and apron.[3][4]To protect the body from accidental splashes and contact.[4]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., Type A for organic gases and vapors) should be used if ventilation is inadequate or exposure limits are exceeded.[2][5]To prevent inhalation of corrosive vapors that can damage the respiratory tract.[4]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is critical for the safe handling of this compound.

Preparation and Engineering Controls
  • Ventilation: Always work in a well-ventilated area, preferably within a certified chemical fume hood.[6]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2][4]

  • Remove Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[1] No smoking is permitted in the handling area.[2]

  • Incompatible Materials: Confirm that incompatible materials such as bases, alcohols, metals, and oxidizing agents are not in the vicinity.[1][2]

Handling Procedure
  • Wear PPE: Don all the requisite PPE as detailed in the table above before handling the chemical.[3]

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing. Do not breathe vapors or mist.[2]

  • Container Handling: Keep containers tightly closed when not in use.[3] Store in a cool, dry, and well-ventilated place.[3] If containers are opened, they must be carefully resealed and kept upright to prevent leakage.[3]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[2][6]

Spill Response
  • Immediate Action: In case of a spill, evacuate personnel from the area immediately.[3]

  • Ventilate: Ensure the area is well-ventilated.[6]

  • Containment: For minor spills, absorb with an inert, non-combustible material such as sand, earth, or vermiculite.[4][6] Do not use combustible materials like sawdust.

  • Collection: Collect the absorbed material into a suitable, labeled container for disposal.[3][6] Do not let the spilled chemical enter drains or waterways.[3]

  • Major Spills: For major spills, contact emergency services for assistance.

Disposal Plan

Waste generated from the use of this compound is classified as hazardous and must be disposed of accordingly.[7]

  • Waste Collection: Collect surplus and non-recyclable solutions in a suitable, closed container labeled for chemical waste.[3]

  • Licensed Disposal: Offer the waste to a licensed disposal company.[3] This may involve burning in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Container Disposal: Dispose of the container to a hazardous or special waste collection point.[7] Do not reuse empty containers.

  • Regulatory Compliance: All disposal methods must be in accordance with local, state, and federal regulations.

Emergency Procedures Workflow

The following diagram illustrates the logical flow for handling this compound and responding to potential exposures.

cluster_prep Preparation & Handling cluster_exposure Exposure Event cluster_first_aid First Aid Response cluster_safe_outcome Safe Handling A Wear Full PPE B Work in Fume Hood A->B C Handle Chemical B->C D Exposure Occurs? C->D E Skin Contact: Remove clothing, rinse with water D->E Yes, Skin F Eye Contact: Rinse with water for 15 mins D->F Yes, Eyes G Inhalation: Move to fresh air D->G Yes, Inhaled H Ingestion: Rinse mouth, Do NOT induce vomiting D->H Yes, Ingested J Continue Work/ Dispose of Waste D->J No I Seek Immediate Medical Attention E->I F->I G->I H->I

Caption: Workflow for handling this compound and emergency first aid procedures.

References

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